trans-3,3,5-Trimethylcyclohexanol
Description
Properties
IUPAC Name |
(1R,5S)-3,3,5-trimethylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRVXFOKWJKTGG-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CC(C1)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883350 | |
| Record name | Cyclohexanol, 3,3,5-trimethyl-, (1R,5S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767-54-4 | |
| Record name | rel-(1R,5S)-3,3,5-Trimethylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=767-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanol, 3,3,5-trimethyl-, (1R,5S)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 3,3,5-trimethyl-, (1R,5S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3,5,5-trimethylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Profile: trans-3,3,5-Trimethylcyclohexanol (CAS 767-54-4)
[1][2][3][4][5]
Executive Summary
trans-3,3,5-Trimethylcyclohexanol (CAS 767-54-4) is a cyclic monoterpenoid alcohol characterized by its specific stereochemical configuration, distinct from its cis-isomer (CAS 933-48-2) and the commercial isomeric mixture (CAS 116-02-9). It serves as a critical intermediate in the synthesis of the vasodilator Cyclandelate and is utilized in the fragrance industry under the name "Homomenthol" due to its cooling, minty olfactory profile.
This guide provides a rigorous analysis of the trans-isomer's physicochemical properties, stereoselective synthesis, and downstream applications, designed for researchers in organic synthesis and pharmaceutical development.
Chemical Identity & Stereochemical Analysis[6][7][8]
The defining feature of CAS 767-54-4 is its stereochemistry. Unlike the thermodynamically preferred cis-isomer, the trans-isomer possesses an axial hydroxyl group , which significantly influences its reactivity and physical state.
Nomenclature and Identifiers
| Identifier | Detail |
| CAS Number | 767-54-4 (Specific trans isomer) |
| IUPAC Name | (1R,5R)-3,3,5-Trimethylcyclohexan-1-ol (Relative) |
| Synonyms | trans-Dihydroisophorol; trans-Homomenthol |
| Molecular Formula | C₉H₁₈O |
| Molecular Weight | 142.24 g/mol |
| SMILES | C[C@H]1CCC(C)(C)C1 (Relative stereochemistry) |
| InChI Key | BRRVXFOKWJKTGG-UHFFFAOYSA-N |
Conformational Analysis
The cyclohexane ring adopts a chair conformation.[1] The bulky 5-methyl group dictates the ring flip, strongly preferring the equatorial position to minimize 1,3-diaxial strain.
-
Cis-Isomer (Thermodynamic): The C1-hydroxyl group is equatorial (cis to the 5-methyl).
-
Trans-Isomer (Kinetic): The C1-hydroxyl group is axial (trans to the 5-methyl).
The trans-isomer (CAS 767-54-4) is the axial alcohol . Despite the axial penalty, it exhibits a higher melting point than the cis-isomer, likely due to more efficient crystal packing of the compact axial conformer.
Physical Properties Matrix
| Property | trans-Isomer (CAS 767-54-4) | cis-Isomer (CAS 933-48-2) | Mixture (CAS 116-02-9) |
| Physical State | Crystalline Solid | Low-Melting Solid / Liquid | Liquid / Slurry |
| Melting Point | 55.8 °C | 30 – 34 °C | 25 – 30 °C |
| Boiling Point | 198 °C (at 760 mmHg) | 193 °C | 193 – 196 °C |
| Density | 0.878 g/cm³ (approx) | 0.89 g/cm³ | 0.89 g/cm³ |
| Solubility | Soluble in EtOH, Et₂O; Insoluble in H₂O | Soluble in organic solvents | Soluble in organic solvents |
Synthesis & Purification Protocols
Production of high-purity trans-3,3,5-trimethylcyclohexanol requires overcoming the thermodynamic preference for the cis-isomer. The standard industrial hydrogenation of isophorone yields a mixture enriched in cis (~80%). Accessing the trans-isomer requires stereoselective reduction or rigorous purification.
Stereoselective Synthesis Pathway
To favor the trans (axial) alcohol, the reduction of the precursor ketone (3,3,5-trimethylcyclohexanone) must occur via equatorial attack of the hydride.
Protocol: Modified Reduction using Bulky Hydrides
Objective: Maximize formation of the kinetic trans-isomer.
-
Precursor: 3,3,5-Trimethylcyclohexanone (Dihydroisophorone).
-
Reagent: L-Selectride (Lithium tri-sec-butylborohydride) or similar bulky hydride.
-
Mechanism: The bulky hydride is sterically hindered from approaching the axial face; it attacks from the more accessible equatorial face, forcing the resulting hydroxyl group into the axial position.
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL round-bottom flask under Argon atmosphere.
-
Solvent: Add anhydrous THF (150 mL) and cool to -78 °C.
-
Addition: Cannulate L-Selectride (1.1 eq, 1.0 M in THF) slowly over 30 minutes.
-
Reaction: Add 3,3,5-trimethylcyclohexanone (1.0 eq) dropwise. Stir at -78 °C for 2 hours.
-
Quench: Warm to 0 °C. Carefully add 3M NaOH followed by 30% H₂O₂ (oxidative workup of organoborane).
-
Extraction: Extract with diethyl ether (3x). Wash organics with brine, dry over MgSO₄.
-
Purification: Recrystallize from pentane at low temperature to isolate the trans-isomer (MP ~56 °C).
Industrial Hydrogenation Workflow
For large-scale applications where isomeric purity is less critical (or separation is downstream), catalytic hydrogenation is used.
Figure 1: Synthesis and separation workflow for isolating the trans-isomer from isophorone.
Reactivity & Applications
Pharmaceutical Application: Cyclandelate Synthesis
The primary pharmaceutical utility of 3,3,5-trimethylcyclohexanol is in the synthesis of Cyclandelate , a vasodilator used to treat peripheral vascular diseases.
-
Reaction Type: Fischer Esterification or Acid Chloride Coupling.
-
Stereochemical Impact: While generic Cyclandelate is often a mixture, the trans-isomer (axial ester) exhibits distinct hydrolysis kinetics compared to the cis-isomer due to steric compression at the axial position.
Reaction Scheme:
Figure 2: Key reaction pathways for trans-3,3,5-trimethylcyclohexanol.
Fragrance & Flavor[4]
-
Odor Profile: Mentholic, woody, cooling.
-
Usage: Used as a "homomenthol" substitute in soaps and cosmetics where stability against oxidation is required.
Handling & Safety Profile
Signal Word: WARNING GHS Classifications: Skin Irrit. 2, Eye Irrit. 2, Aquatic Chronic 3.
| Hazard | Code | Description | Prevention/Response |
| Skin | H315 | Causes skin irritation.[2] | Wear nitrile gloves.[3] Wash with soap/water.[4][5] |
| Eyes | H319 | Causes serious eye irritation.[5][6] | Wear safety goggles. Rinse cautiously with water.[2][4][5][6] |
| Environmental | H412 | Harmful to aquatic life with long-lasting effects. | Avoid release to the environment.[5][6] |
Storage: Store in a cool, dry place away from oxidizing agents. The trans-isomer is a solid at room temperature; ensure containers are sealed to prevent moisture absorption, although it is not highly hygroscopic.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8298, 3,3,5-Trimethylcyclohexanol. Retrieved from [Link]
-
CAS Common Chemistry. trans-3,3,5-Trimethylcyclohexanol (CAS 767-54-4).[7][8][9][10] American Chemical Society. Retrieved from [Link][9]
-
Bell, G. D., et al. (1984). "The effects of 3,5,5-trimethylcyclohexanol on hepatic cholesterol synthesis."[10] British Journal of Pharmacology, 81(1), 183–187.[10] (Validating biological activity of the structure).
- Eliel, E. L., & Wilen, S. H.Stereochemistry of Organic Compounds.
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difference between cis and trans 3,3,5-trimethylcyclohexanol isomers
An In-depth Technical Guide to the Stereochemical, Conformational, and Physicochemical Differences Between cis- and trans-3,3,5-Trimethylcyclohexanol Isomers
Introduction
The study of substituted cyclohexanes is fundamental to modern stereochemistry, providing a critical framework for understanding the relationship between three-dimensional structure and chemical behavior. Within this class of compounds, 3,3,5-trimethylcyclohexanol serves as an exemplary model for dissecting the nuanced effects of stereoisomerism. It exists as two diastereomers: cis-3,3,5-trimethylcyclohexanol and trans-3,3,5-trimethylcyclohexanol. These isomers, while possessing identical chemical formulas and connectivity, exhibit distinct physical properties, spectroscopic signatures, and thermodynamic stabilities.
This technical guide offers a comprehensive analysis of the core differences between these two isomers, tailored for researchers, scientists, and drug development professionals. As a precursor in the synthesis of pharmaceuticals like the vasodilator cyclandelate and the sunscreen agent homosalate, a thorough understanding of the stereochemistry of 3,3,5-trimethylcyclohexanol is not merely academic but has significant practical implications.[1] We will explore the foundational principles of conformational analysis that govern their structures, compare their key physicochemical and spectroscopic data, and detail the experimental protocols for their synthesis and analytical separation.
Part 1: Stereochemistry and Conformational Analysis: The Structural Foundation
The profound differences between the cis and trans isomers of 3,3,5-trimethylcyclohexanol originate from the spatial arrangement of the hydroxyl (-OH) group at the C1 position and the methyl (-CH₃) group at the C5 position relative to the plane of the cyclohexane ring.
-
cis-Isomer : The hydroxyl group and the C5-methyl group are on the same side of the ring.
-
trans-Isomer : The hydroxyl group and the C5-methyl group are on opposite sides of the ring.
To minimize angle and torsional strain, the cyclohexane ring adopts a non-planar chair conformation. This puckering creates two distinct substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the approximate plane of the ring). The molecule undergoes a rapid "ring flip" at room temperature, interconverting between two chair conformations and swapping axial and equatorial positions.[2] The thermodynamic stability of each isomer is dictated by the steric strain present in its most stable chair conformation.
Conformational Equilibrium of cis-3,3,5-Trimethylcyclohexanol
In the cis isomer, one substituent (C1-OH or C5-CH₃) must be axial while the other is equatorial. The ring flip interconverts these positions. The gem-dimethyl group at C3 has one methyl group permanently axial and the other equatorial in all conformations.
The dominant steric strain in substituted cyclohexanes arises from 1,3-diaxial interactions , where an axial substituent experiences steric repulsion with the other two axial substituents on the same side of the ring.[3][4] The energetic cost of placing a group in the axial position is quantified by its "A-value." For a methyl group, this value is approximately 1.7 kcal/mol, while for a hydroxyl group, it is around 0.9-1.0 kcal/mol.
-
Conformer A (Axial OH, Equatorial C5-Me): The axial -OH group creates 1,3-diaxial strain.
-
Conformer B (Equatorial OH, Axial C5-Me): The axial -CH₃ group creates a more significant 1,3-diaxial strain.
Conformational Equilibrium of trans-3,3,5-Trimethylcyclohexanol
The trans configuration allows for a conformation where both the C1-OH and C5-CH₃ groups are equatorial, a sterically favorable arrangement.
-
Conformer C (Diequatorial): Both the -OH and -CH₃ groups are in equatorial positions. This conformation minimizes 1,3-diaxial interactions for these two groups.
-
Conformer D (Diaxial): Following a ring flip, both groups are forced into highly strained axial positions, leading to severe 1,3-diaxial interactions.
Overall Thermodynamic Stability
The trans isomer is thermodynamically more stable than the cis isomer. This is because the trans isomer can adopt a low-energy diequatorial conformation, whereas the cis isomer is forced to always have one of its key functional groups (hydroxyl or C5-methyl) in a higher-energy axial position.[5]
Part 2: Comparative Physical and Spectroscopic Properties
The structural differences manifested through conformational analysis directly translate into distinct and measurable physical and spectroscopic properties.
Physical Properties
The ability of a molecule to pack efficiently into a crystal lattice significantly influences its melting point. The more stable and symmetric diequatorial conformation of the trans isomer allows for more ordered packing, resulting in a higher melting point compared to the cis isomer.
| Property | cis-3,3,5-Trimethylcyclohexanol | trans-3,3,5-Trimethylcyclohexanol | Mixture (cis- and trans-) |
| CAS Number | 933-48-2[1] | 767-54-4[1] | 116-02-9[1] |
| Appearance | Liquid or low-melting solid | White crystalline solid | Crystals or liquid |
| Melting Point | ~30-32 °C (as part of mixture) | 56-59 °C | 37.0 °C[6] |
| Boiling Point | ~193-196 °C (at 1013 hPa) | 76 °C (at 10 mmHg) | 198 °C[6] |
Note: Properties for the pure cis isomer are less commonly reported than for the trans isomer or the mixture.
Spectroscopic Analysis
Spectroscopic techniques, particularly NMR, are powerful tools for differentiating between stereoisomers.[7][8]
The key to distinguishing the isomers via ¹H NMR lies in analyzing the signal for the proton on C1 (H-1), which is directly attached to the hydroxyl-bearing carbon.[9]
-
trans Isomer (H-1 is predominantly axial): In its stable diequatorial conformation, the H-1 proton is axial. It exhibits large coupling constants (J-values, typically 8-12 Hz) due to its trans-diaxial relationship with the axial protons on the adjacent carbons (C2 and C6). The signal often appears as a triplet of triplets with large splitting.
-
cis Isomer (H-1 is predominantly equatorial): In its more stable conformation (axial OH), the H-1 proton is equatorial. It has smaller coupling constants (typically 2-5 Hz) from its interactions with adjacent axial and equatorial protons. This results in a broader, less resolved multiplet.
In ¹³C NMR, the chemical shifts of the ring carbons are sensitive to the steric environment. The γ-gauche effect predicts that a carbon atom will be shielded (shifted to a lower ppm value) if it has a gauche interaction with a substituent three bonds away. This is particularly relevant for carbons bearing axial substituents.
| Spectroscopic Feature | Expected Observation for cis Isomer | Expected Observation for trans Isomer |
| ¹H NMR: H-1 Signal | Broad multiplet, small coupling constants (J ≈ 2-5 Hz) | Sharper multiplet (triplet of triplets), large coupling constants (J ≈ 8-12 Hz) |
| ¹³C NMR: C-O Stretch | C1 with an axial -OH group will be shielded (upfield shift) compared to an equatorial counterpart. | C1 with an equatorial -OH group will be deshielded (downfield shift). |
While both isomers show the characteristic broad O-H stretch (around 3300-3400 cm⁻¹) and C-H stretches, the C-O stretching vibration (1000-1200 cm⁻¹) can be diagnostic.[10][11]
-
Axial C-O bonds tend to absorb at a slightly lower wavenumber (e.g., ~1050 cm⁻¹) due to steric interactions.
-
Equatorial C-O bonds absorb at a higher wavenumber (e.g., ~1100 cm⁻¹).
Therefore, the cis isomer, with its preferred axial -OH group, is expected to show a C-O stretch at a lower frequency than the trans isomer, which has an equatorial -OH group.
Part 3: Synthesis and Analytical Separation
Synthesis Protocol: Hydrogenation of Isophorone
The most common industrial synthesis of 3,3,5-trimethylcyclohexanol involves the catalytic hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one).[12][13] This process first reduces the carbon-carbon double bond and then reduces the ketone to an alcohol, typically yielding a mixture of the cis and trans isomers.
Step-by-Step Methodology:
-
Reactor Setup: A high-pressure hydrogenation reactor is charged with isophorone, a suitable solvent (e.g., isopropanol), and a hydrogenation catalyst (e.g., Raney Nickel or a noble metal catalyst like Rhodium).[12]
-
Inerting: The reactor is sealed and purged several times with an inert gas (e.g., argon or nitrogen) to remove all oxygen.
-
Hydrogenation: The reactor is pressurized with hydrogen gas (e.g., 5 MPa) and heated (e.g., 40 °C).[12] The reaction is stirred vigorously to ensure efficient contact between the reactants and the catalyst.
-
Monitoring: The reaction progress is monitored by measuring hydrogen uptake or by analyzing aliquots using Gas Chromatography (GC).
-
Workup: Once the reaction is complete, the reactor is cooled, depressurized, and purged with inert gas. The catalyst is removed by filtration.
-
Purification: The solvent is removed under reduced pressure, yielding the crude product as a mixture of cis- and trans-3,3,5-trimethylcyclohexanol.
Analytical Separation Protocol: Gas Chromatography (GC)
Gas chromatography is the premier technique for separating and quantifying the cis and trans isomers from the reaction mixture.[14] The separation relies on differential partitioning of the isomers between a gaseous mobile phase and a liquid stationary phase within a capillary column.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the isomer mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Utilize a gas chromatograph equipped with a Flame Ionization Detector (FID) and a polar capillary column. A polyethylene glycol (PEG) or "WAX" type column is highly recommended for separating alcohol isomers due to its hydrogen-bonding capabilities.[15]
-
GC Method Parameters:
-
Column: Polyethylene Glycol (WAX) type, 30 m x 0.25 mm ID, 0.25 µm film thickness.[15]
-
Carrier Gas: Helium or Hydrogen, at a linear velocity of ~30 cm/sec.[15]
-
Injector Temperature: 250 °C.[15]
-
Split Ratio: 50:1.[15]
-
Oven Program: 40 °C (hold 2 min), ramp at 5 °C/min to 150 °C, hold for 5 min.[15]
-
Detector Temperature: 250 °C (FID).[15]
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample. The isomers will separate based on their volatility and interaction with the stationary phase, eluting at different retention times. The peak area for each isomer is proportional to its relative concentration in the mixture. The trans isomer, with its more exposed equatorial hydroxyl group, may interact more strongly with the polar stationary phase, potentially leading to a longer retention time than the cis isomer, whose axial hydroxyl group is more sterically shielded.
Conclusion
The diastereomers of 3,3,5-trimethylcyclohexanol provide a classic yet powerful illustration of how subtle changes in stereochemistry lead to significant and predictable differences in molecular conformation, stability, and observable properties. The trans isomer achieves greater thermodynamic stability by adopting a diequatorial conformation, resulting in a more symmetric structure that packs efficiently into a solid crystal lattice with a higher melting point. Conversely, the cis isomer is conformationally constrained, forced to place one of its key substituents in a sterically demanding axial position. These conformational preferences create distinct signatures in ¹H NMR and IR spectroscopy, which serve as definitive analytical tools for their differentiation. For professionals in drug discovery and materials science, this deep understanding of stereoisomerism is paramount, as the specific three-dimensional architecture of a molecule is often the primary determinant of its biological activity and material function.
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Ashenhurst, J. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. Retrieved from [Link]
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Zhang, Z., et al. (2023). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[16]arene Cocrystals Accompanied by Vapochromic Behavior. Molecules, 28(14), 5396.
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PubChem. (n.d.). 3,3,5-Trimethylcyclohexanol. Retrieved from [Link]
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- 9. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. spectroscopyonline.com [spectroscopyonline.com]
Solubility Profile and Thermodynamic Characterization of trans-3,3,5-Trimethylcyclohexanol
Executive Summary
trans-3,3,5-Trimethylcyclohexanol (CAS 767-54-4) is a critical cycloaliphatic alcohol used as a precursor in the synthesis of vasodilators (e.g., Cyclandelate), a fragrance ingredient (Homomenthol), and a specialized solvent in polymer chemistry.[1] Unlike its cis-isomer, the trans-isomer exhibits distinct solid-state properties and solubility behaviors driven by its specific stereochemical conformation (axial hydroxyl group).
This guide provides a comprehensive technical analysis of its solubility in organic solvents. It synthesizes available experimental data with thermodynamic modeling to support process optimization, purification via crystallization, and formulation development. Where specific isomeric data is proprietary or sparse, robust experimental protocols are provided to generate self-validating datasets.
Molecular Architecture & Physicochemical Profile
The solubility of trans-3,3,5-trimethylcyclohexanol is governed by the interplay between its hydrophobic trimethyl-substituted cyclohexane ring and the hydrophilic hydroxyl group.
Stereochemistry and Conformation
-
Configuration: The trans designation refers to the relationship between the hydroxyl group at C1 and the methyl group at C5.
-
Conformational Lock: The gem-dimethyl group at C3 and the methyl at C5 lock the cyclohexane ring into a chair conformation to minimize 1,3-diaxial interactions.
-
Hydroxyl Position: In the trans-isomer, the hydroxyl group predominantly adopts an axial orientation. This is sterically more congested than the equatorial position found in the cis-isomer, leading to:
-
Reduced Hydrogen Bonding Efficiency: The axial OH is shielded by the ring hydrogens, slightly reducing solubility in highly polar protic solvents compared to the cis isomer.
-
Enhanced Lipophilicity: The compact hydrophobic surface favors solubility in non-polar hydrocarbons.
-
Key Physical Properties
| Property | Value | Source/Note |
| CAS Number | 767-54-4 | Specific for trans-isomer |
| Molecular Weight | 142.24 g/mol | |
| Melting Point ( | 56.0 – 59.0 °C | Higher than isomeric mixture (~37°C) |
| Boiling Point | ~198 °C | At 760 mmHg |
| LogP (Octanol/Water) | 2.8 – 3.2 | Predicted (High Lipophilicity) |
| Water Solubility | ~1.8 g/L (20°C) | Sparingly soluble |
Solubility Profile in Organic Solvents
The following data categorizes solvents based on their interaction capability with trans-3,3,5-trimethylcyclohexanol.
Solubility Classification Table
Data synthesized from industrial recrystallization protocols and functional group analysis.
| Solvent Class | Specific Solvents | Solubility Status | Mechanistic Insight |
| Non-Polar Hydrocarbons | Hexane, Pentane, Cyclohexane | High (Temp. Dependent) | Excellent van der Waals interactions with the trimethyl-cyclohexyl ring. Ideal for recrystallization (solubility drops sharply with T). |
| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Very High | |
| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | High | Hydrogen bonding with the OH group overcomes the hydrophobic effect. trans-isomer is slightly less soluble than cis due to axial OH shielding. |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | High | Dipole-dipole interactions stabilize the molecule. THF is the preferred solvent for reactions involving hydride reductions. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Very High | Excellent general solvation; often used for extraction from aqueous phases. |
| Aqueous | Water | Low (Sparingly) | Hydrophobic effect dominates. Solubility is < 0.2% w/w at ambient temperature. |
Thermodynamic Modeling (Ideal Solubility)
For systems where experimental data is missing, the Ideal Solubility (
- : 330.15 K (57°C)
- : Estimated at ~15–20 kJ/mol (typical for cyclic alcohols).
-
Implication: As temperature (
) drops below 57°C, solubility decreases exponentially. This model predicts that in "ideal" solvents (like cyclohexane), the solubility will be roughly 10-20 mol% at 25°C, confirming the utility of hydrocarbons for crystallization.
Experimental Protocol: Laser Monitoring Method
Standard Operating Procedure (SOP) for Precise Solubility Determination
When precise data is required for formulation (e.g., determining the metastable zone width), the Laser Monitoring (Turbidity) method is superior to the gravimetric shake-flask method due to speed and reproducibility.
Principle
A focused laser beam passes through a solvent vessel. The solute is added incrementally. The transition from a clear solution (high transmission) to a suspension (scattering/low transmission) marks the saturation point.
Workflow Diagram
Figure 1: Automated Laser Monitoring workflow for determining solubility limits.
Detailed Methodology
-
Setup: Equip a jacketed glass vessel with a magnetic stirrer and a laser turbidity probe (e.g., 650 nm diode). Connect to a circulating water bath set to the target temperature (
). -
Solvent Charge: Weigh exactly 50.00 g of the target solvent (e.g., Ethanol) into the vessel.
-
Baseline: Measure the laser intensity (
) of the pure solvent. -
Addition: Add trans-3,3,5-trimethylcyclohexanol in small aliquots (e.g., 50 mg) using an automated powder dispenser or analytical balance. Allow 5–10 minutes for equilibration after each addition.
-
Detection: Monitor the ratio
. A sharp drop indicates the presence of undissolved solid particles (saturation). -
Calculation:
-
Validation: Repeat at
and to generate the polythermal solubility curve.
Process Engineering: Purification & Separation
The distinct solubility profile of the trans-isomer allows for its separation from the cis-isomer (which often co-exists from hydrogenation of isophorone).
Crystallization Strategy
The trans-isomer has a higher melting point (57°C) than the cis-isomer (liquid or low-melting solid).
-
Solvent: Pentane or Hexane.
-
Technique: Cooling Crystallization.
-
Mechanism: At 0°C, the trans-isomer exceeds its solubility limit in non-polar hydrocarbons and crystallizes out, while the cis-isomer (held in solution by the "axial-equatorial" equilibrium dynamics) remains in the mother liquor.
Solvent Selection Decision Tree
Figure 2: Strategic solvent selection for reaction and purification of trans-3,3,5-trimethylcyclohexanol.
References
-
Chemical Properties of trans-3,3,5-trimethylcyclohexanol . Cheméo. Available at: [Link]
-
Solubility Measurement Techniques . Dissolution Technologies, 2023. "Using a Laser Monitoring Technique for Dissolution and Thermodynamic Study". Available at: [Link]
- Stereochemistry of Cyclohexanols. Journal of the American Chemical Society. "Conformational Analysis of 3,3,5-Trimethylcyclohexanol".
-
Hydrogenation of Isophorone . Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley, 2001.[2] (Details on cis/trans ratio dependency on solvent).
-
Industrial Application . PubChem Compound Summary: 3,3,5-Trimethylcyclohexanol. Available at: [Link]
Sources
The Thermodynamic Stability of Trimethylcyclohexanol Chair Conformations: A Technical Guide for Researchers
This guide provides an in-depth analysis of the thermodynamic stability of trimethylcyclohexanol chair conformations, a topic of significant interest in stereochemistry, drug development, and materials science. By understanding the subtle interplay of steric and electronic effects, researchers can predict and control the three-dimensional structure of these molecules, which is often paramount to their function. This document offers a blend of foundational principles, detailed experimental and computational protocols, and practical insights for professionals in the field.
Foundational Principles of Cyclohexane Conformational Stability
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain, with a staggering 99.99% of molecules in this state at room temperature.[1] In this conformation, substituents can occupy two distinct positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring). The thermodynamic stability of a substituted cyclohexane is largely dictated by the energetic preference for substituents to occupy the equatorial position.
This preference is primarily due to the avoidance of 1,3-diaxial interactions , which are repulsive steric interactions between an axial substituent and the axial hydrogens (or other substituents) on the same face of the ring at the C3 and C5 positions.[2][3] These interactions are energetically unfavorable and destabilize the chair conformation. The magnitude of this destabilization is quantified by the A-value , which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.[3][4] A larger A-value signifies a greater preference for the equatorial position.[4]
Conformational Analysis of Trimethylcyclohexanol Isomers
The presence of multiple substituents, as in trimethylcyclohexanol, introduces a more complex interplay of steric and electronic factors. The overall stability of a given chair conformation is determined by the sum of all destabilizing interactions.
Key Isomers of Interest
Several positional isomers of trimethylcyclohexanol exist, with 3,3,5-trimethylcyclohexanol and 1,2,3-trimethylcyclohexanol being of significant academic and industrial interest.[5][6]
-
3,3,5-Trimethylcyclohexanol: Exists as cis and trans diastereomers.[7][8] The cis isomer has the C5-methyl and the C1-hydroxyl group on the same side of the ring, while the trans isomer has them on opposite sides.
-
1,2,3-Trimethylcyclohexanol: Presents a more complex stereochemical landscape with multiple possible diastereomers depending on the relative orientations of the three methyl groups and the hydroxyl group.[6]
A-Values and the Additivity Principle
To a first approximation, the total steric strain in a polysubstituted cyclohexane can be estimated by summing the A-values for all axial substituents. This "additivity principle" provides a useful starting point for predicting the most stable conformation.
| Substituent | A-value (kcal/mol) |
| -CH₃ | 1.74[9] |
| -OH | ~0.9-1.0 (solvent dependent)[2] |
Table 1: A-values for Methyl and Hydroxyl Substituents.
Analysis of 3,3,5-Trimethylcyclohexanol Conformations
Let's consider the chair conformations of cis- and trans-3,3,5-trimethylcyclohexanol.
cis-3,3,5-Trimethylcyclohexanol:
In one chair conformation, the C5-methyl group is axial, and the hydroxyl group is equatorial. In the ring-flipped conformation, the C5-methyl group is equatorial, and the hydroxyl group is axial. The two methyl groups at C3 are fixed in one axial and one equatorial position in both conformations due to the gem-dimethyl substitution. The more stable conformation will have the bulkier substituent (in this case, the methyl group) in the equatorial position.
trans-3,3,5-Trimethylcyclohexanol:
In one chair conformation, both the C5-methyl group and the hydroxyl group can be equatorial. In the ring-flipped conformation, both would be axial. The diequatorial conformation is significantly more stable due to the avoidance of substantial 1,3-diaxial interactions.
The Role of Intramolecular Hydrogen Bonding
A critical factor that can influence the conformational equilibrium in cyclohexanols is the potential for intramolecular hydrogen bonding.[10][11] An axial hydroxyl group can form a hydrogen bond with another atom within the molecule, which can stabilize an otherwise less-favored axial conformation.[10] The presence and strength of such bonds are highly dependent on the specific geometry of the isomer and the solvent environment.[11][12] For instance, in some di-substituted cyclohexanols, an intramolecular hydrogen bond can shift the conformational equilibrium towards the diaxial conformer.[12]
Experimental and Computational Workflows for Conformational Analysis
A combination of experimental techniques and computational modeling is essential for a thorough understanding of the thermodynamic stability of trimethylcyclohexanol chair conformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the conformational equilibrium of molecules in solution.[13][14] By analyzing coupling constants and chemical shifts at various temperatures, one can deduce the relative populations of different conformers.[13]
Experimental Protocol: Variable Temperature NMR Spectroscopy
-
Sample Preparation: Dissolve a known concentration of the trimethylcyclohexanol isomer in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Data Acquisition: Acquire ¹H NMR spectra at a range of temperatures, starting from room temperature and decreasing until significant changes in the spectra are observed (e.g., broadening or splitting of signals), indicating the slowing of the chair-flip process on the NMR timescale.
-
Data Analysis:
-
Measure the chemical shifts and coupling constants of key protons at each temperature.
-
At low temperatures where the individual conformers are "frozen out," integrate the signals corresponding to each conformer to determine their relative populations.
-
Use the following equation to calculate the Gibbs free energy difference (ΔG°) between the conformers: ΔG° = -RT ln(K_eq) where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant (ratio of the conformer populations).
-
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can provide valuable insights into the relative energies and geometries of different conformers.[15]
Computational Protocol: Conformational Energy Calculation
-
Structure Building: Construct 3D models of the possible chair conformations of the trimethylcyclohexanol isomer using molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G* or higher).
-
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculation: Calculate the single-point energies of the optimized structures using a higher level of theory or a larger basis set for greater accuracy.
-
Relative Energy Determination: The difference in the calculated energies (including ZPVE and thermal corrections) will provide the relative thermodynamic stability of the conformers.
Visualizing Conformational Equilibria
Diagrams are essential for visualizing the complex spatial relationships in conformational analysis.
Caption: Conformational equilibrium of trans- and cis-3,3,5-trimethylcyclohexanol.
Caption: An integrated workflow for determining the thermodynamic stability of trimethylcyclohexanol conformers.
Conclusion
The thermodynamic stability of trimethylcyclohexanol chair conformations is governed by a delicate balance of steric hindrance, primarily in the form of 1,3-diaxial interactions, and potential stabilizing electronic effects like intramolecular hydrogen bonding. A comprehensive understanding requires a multi-faceted approach, combining the predictive power of A-values, the detailed experimental data from NMR spectroscopy, and the theoretical insights from computational chemistry. By employing the principles and protocols outlined in this guide, researchers and drug development professionals can gain a deeper understanding of the conformational preferences of these important molecules, ultimately enabling more rational molecular design and a clearer interpretation of structure-activity relationships.
References
-
Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014, July 1). Master Organic Chemistry. [Link]
-
Asymmetric synthesis. Part VI. Reactions of 3,3,5-trimethylcyclohexanone with Grignard reagents and configurational interrelationships of 1-alkyl(alkenyl and alkynyl)-3,3,5-trimethylcyclohexanols and compounds derived from 1-hydroxy-3,3,5-trimethylcyclohexanecarbonitriles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
3,3,5-Trimethylcyclohexanols and derived esters: Green synthetic procedures, odour evaluation and in vitro skin cytotoxicity assays. (2008). Flavour and Fragrance Journal. [Link]
-
A value. Wikipedia. [Link]
-
1,3-Diaxial Interactions and A value for Cyclohexanes. (2024, May 23). Chemistry Steps. [Link]
-
CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS. University of Missouri-St. Louis. [Link]
-
Conformational analysis. Tripod. [Link]
-
Calculating cyclohexane A-values. The DFT Course. [Link]
-
Synthesis and conformational analysis of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid. (1981, December 1). The Journal of Organic Chemistry. [Link]
-
Substituted Cyclohexanes: Axial vs Equatorial. (2014, June 27). Master Organic Chemistry. [Link]
-
3,3,5-Trimethylcyclohexanol. Wikipedia. [Link]
-
Trends of intramolecular hydrogen bonding in substituted alcohols: a deeper investigation. (2020). Structural Chemistry. [Link]
-
Theoretical study of intra-molecular hydrogen bonding in the five-membered ring type of molecular structures. ResearchGate. [Link]
-
cis-3,3,5-Trimethylcyclohexanol. PubChem. [Link]
-
3,3,5-Trimethylcyclohexanol. PubChem. [Link]
-
1,2,3-Trimethylcyclohexane, cis, trans, cis. Cheméo. [Link]
-
Attaching onto or Inserting into an Intramolecular Hydrogen Bond: Exploring and Controlling a Chirality-dependent Dilemma for Alcohols. (2021, December 17). ChemPhysChem. [Link]
-
Cyclohexanol, 3,3,5-trimethyl-, cis-. NIST WebBook. [Link]
-
Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. University of California, Irvine. [Link]
-
Intramolecular Hydrogen Bonding 2021. (2021, October 19). Molecules. [Link]
-
Cyclohexane, 1,2,3-trimethyl-, (1α,2β,3α)-. NIST WebBook. [Link]
-
Introduction to “Intramolecular Hydrogen Bonding 2018”. (2019, August 7). Molecules. [Link]
-
NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. [Link]
-
A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. Analyst. [Link]
-
1,2,3-trimethylcyclohexene. NIST/TRC Web Thermo Tables. [Link]
-
Experimental and calculated thermodynamic data for the isomeric methylcyclohexenes and methylenecyclohexane. ResearchGate. [Link]
-
The End of the Beginning of Mechanical Stereochemistry. Accounts of Chemical Research. [Link]
-
Cyclohexane conformation. Wikipedia. [Link]
-
Stereochemistry home. University of Manchester. [Link]
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trans-3,3,5-trimethylcyclohexanol melting point and boiling point data
An In-depth Technical Guide to the Melting and Boiling Point Determination of trans-3,3,5-Trimethylcyclohexanol
Abstract
This technical guide provides a comprehensive analysis of the melting and boiling points of trans-3,3,5-trimethylcyclohexanol, a key intermediate in the synthesis of various commercial products. Designed for researchers, scientists, and drug development professionals, this document synthesizes reported physical property data with detailed, field-proven experimental protocols for their verification. We delve into the critical impact of stereoisomeric purity on phase transition temperatures, explaining the theoretical underpinnings and practical considerations for accurate measurement. The guide includes step-by-step, self-validating methodologies for both melting and boiling point determination, supported by visual workflow diagrams and a consolidated summary of physicochemical data, grounded in authoritative references.
Introduction to 3,3,5-Trimethylcyclohexanol
3,3,5-Trimethylcyclohexanol (C₉H₁₈O, Molar Mass: 142.24 g·mol⁻¹) is a saturated cyclic alcohol. It exists as two distinct stereoisomers: cis and trans, which differ in the spatial orientation of the hydroxyl (-OH) group relative to the methyl groups on the cyclohexane ring. This compound serves as a crucial precursor in the synthesis of the vasodilator cyclandelate, the sunscreen agent homosalate, and the nerve agent VP.[1] It is typically synthesized via the hydrogenation of isophorone.[1]
The physical properties of 3,3,5-trimethylcyclohexanol are profoundly influenced by its isomeric composition. Commercially available samples are often a mixture of cis and trans isomers, which exhibit significantly different physical characteristics compared to the pure, isolated isomers. For professionals in process chemistry and drug development, understanding and verifying the melting and boiling points is a critical first step in material identification, purity assessment, and process control. This guide will focus specifically on the trans isomer while providing comparative data for the common isomeric mixture to highlight the importance of stereochemical purity.
Physicochemical Property Data
The melting and boiling points of a substance are fundamental physical constants that are highly sensitive to impurities. In the case of 3,3,5-trimethylcyclohexanol, one isomer acts as an impurity to the other, leading to a depression and broadening of the melting point range in mixtures, a phenomenon known as melting point depression.[2] The boiling point of the mixture is also affected, typically occurring over a range.
The data below summarizes the reported values for the pure trans-isomer and the common cis/trans isomeric mixture.
| Property | Isomer | Value | Pressure | Source(s) |
| Melting Point | trans-3,3,5-Trimethylcyclohexanol | 56.0 - 59.0 °C | N/A | Tokyo Chemical Industry Co., Ltd.[3] |
| 58 °C (Reference) | N/A | Tokyo Chemical Industry Co., Ltd. | ||
| Mixture of cis and trans isomers | 37.0 °C | N/A | PubChem, CAS Common Chemistry[1][4][5] | |
| Mixture of cis and trans isomers | 30 - 32 °C | N/A | Merck, ChemicalBook[6][7][8] | |
| Boiling Point | trans-3,3,5-Trimethylcyclohexanol | 76 °C | 10 mmHg | Tokyo Chemical Industry Co., Ltd. |
| Mixture of cis and trans isomers | 198 °C | 760 mmHg (Standard) | PubChem, CAS Common Chemistry[4][5] | |
| Mixture of cis and trans isomers | 193 - 196 °C | 1013 hPa (~760 mmHg) | Merck, International Laboratory USA[6][7][9] |
Theoretical Principles of Phase Transitions
Melting Point
The melting point is the temperature at which a substance transitions from a solid to a liquid state. At a molecular level, this corresponds to the point where the thermal energy of the molecules overcomes the intermolecular forces holding them in a fixed crystal lattice.[2]
-
Purity and Melting Range : A pure, crystalline compound typically has a sharp melting point, melting completely over a narrow range of 0.5-1.0 °C.[10] The presence of a soluble impurity disrupts the crystal lattice, requiring less energy to break the structure. This results in both a depression of the melting point and a broadening of the melting range (>2 °C).[10] This principle is fundamental to why the melting point of the cis/trans mixture is significantly lower than that of the pure trans-isomer.
Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, allowing the liquid to transition into a vapor.[10][11]
-
Pressure Dependency : Unlike the melting point, the boiling point is highly dependent on the external pressure.[10] A lower external pressure requires a lower vapor pressure to induce boiling, and thus a lower temperature. For this reason, boiling points must always be reported with the pressure at which they were measured. The "normal boiling point" is the boiling point at a standard pressure of 1 atmosphere (760 mmHg or 1013 hPa).[12] The reported boiling point for the pure trans-isomer was measured under vacuum (10 mmHg), which is a common practice for high-boiling-point compounds to prevent thermal decomposition.
Experimental Determination Protocols
Mandatory Safety Precautions
Before proceeding, consult the Safety Data Sheet (SDS) for 3,3,5-trimethylcyclohexanol.
-
Hazards : The compound is known to cause skin irritation and serious eye damage.[13] It is a combustible liquid.[14]
-
Handling : Always handle in a well-ventilated area, preferably a fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Spills : In case of a spill, avoid generating dust. Clean up spills immediately using appropriate absorbent materials and dispose of waste in a labeled container.[15]
Protocol for Melting Point Determination (Capillary Method)
This protocol is a self-validating system for obtaining an accurate melting range.
-
Principle : A small, finely powdered sample is heated slowly in a capillary tube. The temperatures at which melting begins and is complete are recorded as the melting range. The rate of heating is the most critical experimental parameter for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.[2]
-
Apparatus :
-
Digital melting point apparatus (e.g., Mel-Temp)
-
Melting point capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
-
Sample Preparation :
-
Ensure the sample of trans-3,3,5-trimethylcyclohexanol is completely dry. Moisture can depress the melting point.
-
Place a small amount of the solid in a mortar and gently grind it into a fine, uniform powder. This is crucial for uniform packing and efficient heat transfer.[16]
-
-
Procedure :
-
Loading the Capillary : Invert the open end of a capillary tube and press it into the powdered sample. A small amount of solid will enter the tube.
-
Packing the Sample : Tap the sealed end of the capillary tube firmly on a hard surface to pack the solid down. Alternatively, drop the tube (sealed end down) through a long glass tube to compact the powder. Repeat until a packed column of 2-3 mm is achieved. A larger sample will heat unevenly and lead to a wider melting range.[10]
-
Calibration Check : If required, first run a standard with a known melting point (e.g., benzoic acid) to verify the thermometer's accuracy.
-
Rapid Determination (Optional) : If the approximate melting point is unknown, perform a rapid heating run (10-15 °C/min) to find a rough value.
-
Accurate Determination :
-
Set the starting temperature on the apparatus to ~10-15 °C below the expected melting point (approx. 58 °C for the pure trans-isomer).
-
Insert the packed capillary tube into the heating block.
-
Set the heating ramp rate to 1-2 °C per minute. A slow rate is essential for accuracy.[17]
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last solid crystal disappears.
-
The melting point is reported as the range T₁ - T₂.
-
-
Verification : Allow the apparatus to cool and repeat the measurement with a fresh sample to ensure reproducibility.
-
Protocol for Boiling Point Determination (Microscale Capillary Method)
This method is ideal for small sample volumes and provides high accuracy when performed correctly.
-
Principle : A small test tube containing the liquid and an inverted capillary tube is heated. Air trapped in the capillary expands and escapes. As the boiling point is reached, the liquid's vapor replaces the air. Upon slow cooling, the point at which the external pressure overcomes the vapor pressure, causing liquid to be drawn back into the capillary, is the true boiling point.[18][19]
-
Apparatus :
-
Thiele tube or digital melting point apparatus with boiling point capability
-
Small test tube (e.g., 75x10 mm)
-
Thermometer
-
Melting point capillary tube
-
Heating source (Bunsen burner or heating block)
-
Mineral oil (for Thiele tube)
-
-
Procedure :
-
Sample Preparation : Add approximately 0.5 mL of trans-3,3,5-trimethylcyclohexanol to the small test tube.
-
Capillary Insertion : Place a melting point capillary tube, open end down, into the test tube containing the liquid.
-
Apparatus Assembly : Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating :
-
Immerse the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.[19]
-
Gently heat the side arm of the Thiele tube.
-
As the temperature rises, a slow stream of bubbles will emerge from the inverted capillary tip.
-
Continue heating until a rapid, continuous stream of bubbles is observed. This indicates the temperature is just above the boiling point.[18]
-
-
Measurement :
-
Verification : The measurement can be repeated by gently reheating to expel the liquid from the capillary and then cooling again.
-
Visual Workflow Representations
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Microscale Boiling Point Determination.
Conclusion
The accurate determination of the melting and boiling points of trans-3,3,5-trimethylcyclohexanol is essential for its proper identification and quality control. The reported melting point for the pure trans-isomer is approximately 56-59 °C, which is significantly higher than the 30-37 °C range reported for the common cis/trans mixture. This underscores the critical importance of isomeric purity in defining the physical properties of the material. Similarly, the boiling point is highly dependent on pressure, with the pure trans-isomer boiling at 76 °C under a vacuum of 10 mmHg, while the mixture boils near 196 °C at atmospheric pressure. The detailed capillary-based protocols provided in this guide offer reliable and self-validating methods for researchers to verify these properties in a laboratory setting, ensuring material integrity for research and development applications.
References
-
PubChem. (n.d.). 3,3,5-Trimethylcyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Analysis of alcohols. Retrieved from [Link]
-
Chemigran Pte Ltd. (n.d.). 3,3,5-Trimethylcyclohexanol. Retrieved from [Link]
-
International Laboratory USA. (n.d.). 3,3,5-trimethylcyclohexanol, (contains ca. 10% trans- isomer) 90+%. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexanol, 3,3,5-trimethyl-, trans-. Retrieved from [Link]
-
JoVE. (2020, March 26). Boiling Points - Procedure. Journal of Visualized Experiments. Retrieved from [Link]
-
YouTube. (2023, February 6). Determination of Boiling point of Ethyl Alcohol. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 3,3,5-Trimethylcyclohexanol. American Chemical Society. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
University of Technology. (n.d.). Experimental part of Org.Chem. - Physical properties of chemicals: Melting point, and boiling point. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,3,5-Trimethylcyclohexanol. Retrieved from [Link]
-
Jeplerts' Blog. (2008, December 21). Analytical Chemistry Experiment: Determination of the Boiling Point of Wine. Retrieved from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
University of Arizona. (2013, April 15). Experiment 1 - Melting Points. Retrieved from [Link]
-
SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]
-
University of Technology, Iraq. (n.d.). Determination of melting and boiling points. Retrieved from [Link]
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- 19. chem.libretexts.org [chem.libretexts.org]
Safety and Application Architecture of trans-3,3,5-Trimethylcyclohexanol: A Technical Whitepaper
Executive Overview
trans-3,3,5-Trimethylcyclohexanol is a sterically hindered secondary alcohol that serves as a critical building block in pharmaceutical synthesis and specialty chemicals. As a Senior Application Scientist, I approach the handling and application of this compound not merely as a set of regulatory checkboxes, but as an exercise in understanding molecular behavior. The trans stereochemistry fundamentally alters its spatial conformation compared to the cis isomer, dictating both its reactivity profile in drug development and its toxicological interactions with biological tissues.
This whitepaper deconstructs the Safety Data Sheet (SDS) for trans-3,3,5-trimethylcyclohexanol, translating hazard codes into mechanistic causality, and provides self-validating protocols for safe laboratory execution.
Physicochemical Profiling & Structural Causality
The 3,3,5-trimethyl substitution pattern on the cyclohexane ring creates significant steric bulk. This molecular architecture dictates the compound's physical properties, reducing its volatility while enhancing its lipophilicity. Understanding these parameters is the first step in designing safe handling procedures.
| Parameter | Value | Causality / Significance in Handling |
| CAS Number | 767-54-4 (trans isomer) | Differentiates the specific trans stereoisomer from the cis form or racemic mixtures[1]. |
| Molecular Formula | C9H18O | Defines the secondary alcohol on a substituted cyclohexane ring. |
| Molecular Weight | 142.24 g/mol | Critical for precise stoichiometric calculations during API synthesis[2]. |
| Boiling Point | ~198 °C | High boiling point indicates strong intermolecular hydrogen bonding; low volatility at room temperature[3]. |
| Flash Point | 73.9 °C | Combustible liquid classification; requires strict thermal control during scale-up[3]. |
| LogP (Estimated) | ~3.2 | High lipophilicity drives rapid dermal and ocular permeation, necessitating strict PPE. |
Toxicological Mechanisms: Deconstructing H315 and H318
According to the standardized 4, this compound carries two primary hazard statements: H315 (Causes skin irritation) and H318 (Causes serious eye damage)[4].
The Causality of H318 (Serious Eye Damage): Why does a simple alcohol cause severe, irreversible eye damage? The answer lies in its amphiphilic nature. The hydroxyl group provides a polar "head," while the trimethylated ring forms a highly lipophilic "tail" (LogP ~3.2). When exposed to the ocular surface, this structure acts akin to a non-ionic surfactant. It rapidly permeates the lipid bilayer of the corneal epithelium, disrupting cellular membranes and causing rapid, irreversible protein denaturation.
Ocular toxicity pathway of trans-3,3,5-trimethylcyclohexanol.
Self-Validating Experimental Protocol: Safe Handling & Esterification
In drug development, trans-3,3,5-trimethylcyclohexanol is frequently subjected to esterification (e.g., with mandelic acid to synthesize vasodilators)[5]. The following protocol outlines a self-validating workflow for handling the compound and executing a moisture-sensitive esterification safely.
Self-validating experimental workflow for handling and esterification.
Step-by-Step Methodology:
-
Environmental Control & PPE Setup :
-
Action: Don standard PPE, specifically prioritizing heavy-duty nitrile gloves over latex[4].
-
Causality: Nitrile provides superior permeation resistance against lipophilic secondary alcohols. Latex is highly permeable to such organic structures, risking dermal exposure (H315).
-
Validation Checkpoint: Perform a pneumatic glove inflation test prior to donning to ensure zero micro-punctures.
-
-
Weighing and Transfer :
-
Action: Weigh the compound in a closed analytical balance within a certified, externally exhausted fume hood.
-
Causality: While the boiling point is high, the compound can form irritating vapors at elevated ambient temperatures or upon mechanical agitation.
-
Validation Checkpoint: The balance must read a stable mass for 10 consecutive seconds; any continuous drift indicates vapor loss or draft interference, requiring immediate sash adjustment.
-
-
Anhydrous Dissolution :
-
Action: Dissolve the trans-3,3,5-trimethylcyclohexanol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Causality: Downstream esterification utilizing acid chlorides or coupling reagents is highly moisture-sensitive. Water will competitively react, hydrolyzing the electrophile and destroying the yield.
-
Validation Checkpoint: Introduce a trace amount of a moisture-sensitive indicator (e.g., anhydrous CoCl₂ on a test strip) to the solvent batch. A blue color confirms the anhydrous environment; a shift to pink indicates moisture contamination, necessitating the addition of activated molecular sieves.
-
-
Reaction Execution & Quenching :
-
Action: Proceed with the dropwise addition of the acylating agent at 0 °C, followed by an aqueous quench using saturated sodium bicarbonate (
). -
Causality: The low temperature controls the exothermic reaction, preventing thermal degradation. The bicarbonate neutralizes acidic byproducts (e.g., HCl).
-
Validation Checkpoint: The complete cessation of
evolution (bubbling) during the quench serves as a definitive, visual indicator that all residual acid has been neutralized and the system is safe for phase separation.
-
Therapeutic & Industrial Applications
Beyond its role as an over-hydrogenation byproduct in the synthesis of 3,3,5-trimethylcyclohexanone (TMCH)[6], the trans isomer is specifically valued in the synthesis of Cyclandelate [5]. Cyclandelate acts as a direct-acting smooth muscle relaxant used to dilate blood vessels. The specific spatial arrangement of the trans isomer ensures the correct binding affinity at the receptor site, highlighting the critical nature of stereochemical purity in drug development. By understanding the physical and toxicological profile of trans-3,3,5-trimethylcyclohexanol, scientists can manipulate this powerful building block safely and effectively.
References
-
Title : 3,3,5-Trimethylcyclohexanol | C9H18O | CID 8298 Source : PubChem - NIH URL : [Link]
-
Title : Cyclandelate | C17H24O3 | CID 2893 Source : PubChem - NIH URL :[Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. trans-3,3,5-Trimethylcyclohexanol | CAS 767-54-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 3,3,5-Trimethylcyclohexanol | C9H18O | CID 8298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Cyclandelate | C17H24O3 | CID 2893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Toxicity Profile and LD50 of Trimethylcyclohexanol Derivatives: A Technical Guide
Executive Summary
Trimethylcyclohexanol (TMCH), particularly the 3,3,5-trimethylcyclohexanol isomer, represents a critical class of saturated cyclic alcohols used extensively as intermediates in pharmaceutical synthesis, fragrance formulation (menthol substitutes), and industrial solvents. While structurally related to simple cyclohexanols, the steric bulk provided by the trimethyl substitution pattern significantly alters its lipophilicity, metabolic stability, and toxicological footprint.
This guide provides a rigorous technical analysis of the toxicity profile of TMCH and its derivatives. It moves beyond simple LD50 enumeration to explore the toxicokinetics , mechanisms of action , and standardized assessment protocols required for regulatory compliance (REACH, GHS).
Chemical Identity & Physicochemical Basis[1][2][3][4][5]
The toxicity of TMCH derivatives is governed by their stereochemistry and partition coefficients. The 3,3,5-isomer exists in cis and trans forms, with the commercial product typically being a mixture.
| Parameter | Data | Relevance to Toxicity |
| CAS Number | 116-02-9 | Primary identifier for regulatory tracking. |
| IUPAC Name | 3,3,5-Trimethylcyclohexan-1-ol | Defines substitution pattern affecting metabolism. |
| Molecular Weight | 142.24 g/mol | Low MW facilitates rapid absorption. |
| LogP (Octanol/Water) | ~2.8 - 3.2 | High lipophilicity indicates potential for membrane interaction and CNS penetration. |
| Vapor Pressure | ~0.1 mmHg @ 20°C | Low volatility reduces inhalation risk under standard conditions, but aerosols remain hazardous. |
Acute Toxicity Profile (LD50 Analysis)
The following data aggregates results from OECD guideline studies. The toxicity classification is driven primarily by the oral and dermal routes.
Quantitative Toxicity Data
| Route | Species | LD50 / LC50 Value | GHS Classification | Reference |
| Oral | Rat (Wistar) | 1,500 – 3,250 mg/kg | Category 4 or 5 (Low Toxicity) | [1][2] |
| Dermal | Rabbit | > 2,000 mg/kg | Not Classified (Safe limit) | [3] |
| Inhalation | Rat (4h) | > 5,000 mg/m³ (dust/mist) | Not Classified | [1] |
Key Insight: The disparity between oral and dermal toxicity suggests effective barrier function in the skin but significant systemic absorption or local irritation upon ingestion. The oral LD50 range places it in the "Slightly Toxic" category, comparable to many industrial solvents.
Target Organ Toxicity
-
Primary Irritation: Strong eye irritant (Category 2A) and moderate skin irritant. The lipophilic nature allows intercalation into the corneal epithelium, causing reversible opacity.
-
Systemic Effects: High doses (>1,000 mg/kg) induce narcosis, ataxia, and lethargy, consistent with solvent-induced CNS depression.
-
Hepatic Effects: Sub-chronic exposure shows mild liver hypertrophy (adaptive response) without hepatocellular necrosis.
Toxicokinetics & Metabolism[1][2][6][7][8][9][10]
Understanding the metabolic fate of TMCH is crucial for predicting drug-drug interactions and chronic toxicity. Unlike linear alcohols, the cyclic structure and methyl steric hindrance direct the metabolic flux.
Metabolic Pathway
The primary clearance mechanism involves Phase I functionalization (hydroxylation) followed by Phase II conjugation (glucuronidation). The methyl groups at positions 3 and 5 sterically hinder direct oxidation at those sites, favoring hydroxylation at the C4 position or direct conjugation of the hydroxyl group.
Figure 1: Proposed metabolic clearance pathway of 3,3,5-trimethylcyclohexanol. The steric bulk of the trimethyl group favors direct glucuronidation over extensive oxidative metabolism.
Experimental Protocols: Assessing Acute Toxicity
To generate valid LD50 data or classify a new derivative, researchers must follow standardized protocols. The OECD Guideline 423 (Acute Toxic Class Method) is the industry standard, replacing the older, animal-intensive LD50 test (OECD 401).
Protocol: OECD 423 (Acute Oral Toxicity)
This stepwise procedure minimizes animal use while providing a robust classification.
Prerequisites:
-
Test Substance: 3,3,5-TMCH derivative (purity >98%).
-
Vehicle: Corn oil or water (depending on solubility).
-
Animals: Female Wistar rats (n=3 per step), fasted overnight.
Workflow Logic:
Figure 2: Decision tree for the Acute Toxic Class Method (OECD 423). This method avoids determining a precise lethal dose, focusing instead on regulatory ranges.[1]
Critical Experimental Considerations
-
Dosing Volume: Do not exceed 10 mL/kg for oral gavage to prevent gastric distension, which can mimic toxic effects.
-
Observation Window: Immediate observation (first 30 mins) is critical for detecting neurotoxicity (tremors, sedation) typical of cyclic alcohols.
-
Necropsy: Even surviving animals must be sacrificed at Day 14. Look specifically for kidney hyaline droplets (common in male rats with hydrocarbons, though less relevant to humans) and liver pallor .
Risk Assessment & Handling
Based on the LD50 and irritation profile, TMCH derivatives require specific handling protocols in a research setting.
-
Engineering Controls: Use local exhaust ventilation. The vapor pressure is low, but heating the substance (e.g., during synthesis) increases inhalation risk.
-
PPE: Nitrile gloves are recommended. Avoid latex, as lipophilic alcohols can permeate/degrade latex matrices. Safety goggles are mandatory due to the Category 2A eye irritation hazard.
-
Spill Management: Absorb with inert material (vermiculite). Do not wash into drains; TMCH is harmful to aquatic life with long-lasting effects (Aquatic Chronic 3).
References
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: 3,3,5-trimethylcyclohexanol (CAS 116-02-9). Retrieved from [Link]
-
OECD. (2002). OECD Guideline for Testing of Chemicals, No. 423: Acute Oral Toxicity - Acute Toxic Class Method. Retrieved from [Link][2]
-
National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: 3,3,5-Trimethylcyclohexanol.[3][4][5][6] Retrieved from [Link]
-
OECD SIDS. (2004). SIDS Initial Assessment Report: Isophorone and Derivatives. UNEP Publications. Retrieved from [Link]
Sources
- 1. Acute oral toxicity – OECD 423 test (Method by acute toxicity class) [yeswelab.fr]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. 3,3,5-Trimethylcyclohexanol | C9H18O | CID 8298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cis-3,3,5-Trimethylcyclohexanol | C9H18O | CID 101921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,3,5-Trimethylcyclohexanol CAS#: 116-02-9 [m.chemicalbook.com]
- 6. echa.europa.eu [echa.europa.eu]
Homomenthol (3,3,5-Trimethylcyclohexanol): A Comprehensive Technical Guide on its History, Synthesis, and Sensory Applications
Executive Summary & Historical Context
Homomenthol, chemically designated as [1] (CAS: 116-02-9), is a secondary cyclic alcohol that has played a pivotal role in the evolution of synthetic fragrances, cooling agents, and pharmaceutical precursors. Historically referred to as "cyclonol," homomenthol was initially explored during the mid-20th century as a synthetic substitute for natural L-menthol when botanical supply chains were volatile[2].
While it possesses a characteristic minty, camphoraceous odor, its true value in modern chemical engineering and drug development lies in its utility as a structural building block. Homomenthol is the direct precursor to cyclandelate (a vasodilator used in the treatment of claudication) and homosalate (homomenthyl salicylate, a globally approved broad-spectrum UVB filter used in dermatological formulations)[1],[3].
Understanding the causality behind its chemical synthesis and its interaction with human sensory receptors is critical for researchers looking to leverage this molecule in novel topical therapeutics or advanced fragrance profiles.
Sensory & Pharmacological Mechanisms (TRPM8 Pathway)
Like natural menthol, homomenthol acts as a cooling agent by interacting with the Transient Receptor Potential Melastatin 8 (TRPM8) channel. The molecular architecture of homomenthol—a cyclohexanol ring sterically hindered by two methyl groups at the 3-position and one at the 5-position—allows it to bind to the hydrophobic pocket of the TRPM8 receptor.
Mechanistic Causality: The binding of homomenthol stabilizes the open conformation of the TRPM8 channel. This structural shift drastically increases the channel's permeability to calcium (
TRPM8 Receptor Activation Pathway by Homomenthol.
Chemical Synthesis: The Hydrogenation of Isophorone
The industrial preparation of homomenthol is achieved via the catalytic hydrogenation of [4] (3,5,5-trimethyl-2-cyclohexen-1-one). This reaction is a classic example of competitive reduction pathways, where the choice of catalyst dictates the final product.
The reaction proceeds in two stages:
-
C=C Bond Reduction: The
-unsaturated double bond is rapidly reduced to form the intermediate 3,3,5-trimethylcyclohexanone (TMCH). -
C=O Bond Reduction: The carbonyl group is subsequently reduced to form the secondary alcohol, homomenthol.
Catalyst Causality & Selection: If the goal is to synthesize TMCH (a valuable industrial solvent), a mild catalyst like Palladium on Carbon (Pd/C) is used, as it selectively reduces the C=C bond while leaving the sterically hindered C=O bond intact[4]. However, to synthesize homomenthol , the reaction must be driven past the ketone intermediate. This requires a more aggressive catalytic system, such as Ruthenium on Carbon (Ru/C) or Raney Nickel , combined with elevated hydrogen pressures (35–100 bar) to overcome the steric hindrance surrounding the carbonyl carbon[5].
Catalytic Hydrogenation Workflow of Isophorone to Homomenthol.
Quantitative Data & Physicochemical Properties
The following table summarizes the critical physicochemical properties of homomenthol and compares the catalytic yields based on the chosen hydrogenation pathway. Because TMCH and homomenthol have nearly identical boiling points (189 °C vs. 198 °C), achieving high catalytic selectivity is paramount to avoid costly distillation separations[4].
| Property / Parameter | Value / Description |
| Chemical Name | 3,3,5-Trimethylcyclohexan-1-ol |
| CAS Numbers | 116-02-9 (Mixture); 933-48-2 (cis); 767-54-4 (trans) |
| Molecular Weight | 142.24 g/mol |
| Boiling Point | 198 °C |
| Melting Point | 37.0 °C |
| Density | 0.878 g/mL (at 20 °C) |
| Odor Profile | Strong mint, camphoraceous, cooling |
| Pd/C Catalyst Yield | >99% TMCH (Ketone intermediate), <1% Homomenthol |
| Ru/C Catalyst Yield | >90% Homomenthol (Alcohol final product) |
Experimental Protocol: Synthesis of Homomenthol via Ru/C Catalysis
To ensure a self-validating system, the following protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) as an in-process control. The disappearance of the TMCH intermediate validates the successful reduction of the sterically hindered carbonyl group.
Materials Required:
-
Isophorone (High purity, >99%)
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Tetrahydrofuran (THF) or Methanol (Solvent)
-
High-pressure autoclave reactor with overhead stirring
-
Hydrogen gas (
, >99.99% purity)
Step-by-Step Methodology:
-
Reactor Preparation: Ensure the high-pressure autoclave is thoroughly cleaned, dried, and leak-tested. Causality: Trace contaminants can poison the Ru/C catalyst, drastically reducing the yield of the secondary alcohol.
-
Charging the Reactor: Add 100 g of isophorone and 500 mL of THF into the reactor. Add 2.0 g of 5% Ru/C catalyst.
-
Inert Purging: Seal the reactor and purge with Nitrogen (
) gas three times at 5 bar. Causality: Removing atmospheric oxygen prevents the formation of explosive hydrogen-oxygen mixtures. -
Hydrogenation: Purge the reactor twice with
gas. Pressurize the system to 50 bar with . -
Heating & Agitation: Initiate overhead stirring at 800 RPM. Heat the reaction mixture to 120 °C. The pressure will initially drop as the fast C=C reduction to TMCH occurs. Maintain pressure at 50 bar via a continuous hydrogen feed.
-
In-Process Monitoring (Self-Validation): After 4 hours, extract a 1 mL aliquot via the sampling valve. Filter the catalyst and analyze via GC-MS.
-
Validation Check: If the chromatogram shows a peak at the TMCH retention time, the C=O reduction is incomplete. Continue the reaction. The reaction is deemed complete when the TMCH peak area is < 1% and the homomenthol peak is dominant.
-
-
Workup & Isolation: Once validated, cool the reactor to room temperature and safely vent the excess
gas. Filter the reaction mixture through a Celite pad to recover the Ru/C catalyst. -
Purification: Remove the THF solvent via rotary evaporation. The resulting crude homomenthol (a mixture of cis and trans isomers) can be further purified via vacuum distillation to yield a clear, mint-scented crystalline solid or viscous liquid.
References
-
3,3,5-Trimethylcyclohexanol - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]
-
Homomenthol, 116-02-9 Source: The Good Scents Company Information System URL:[Link]
- Process for the preparation of 3,3,5-trimethylcyclohexanol (EP1318130A1)
-
What is homomenthyl cinnamate? Source: ResearchGate Scientific Discussions URL:[Link]
Sources
- 1. 3,3,5-Trimethylcyclohexanol - Wikipedia [en.wikipedia.org]
- 2. homomenthol, 116-02-9 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP1318130A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol - Google Patents [patents.google.com]
Methodological & Application
Application Note & Protocol: Stereoselective Reduction of Dihydroisophorone
Abstract: This document provides a comprehensive guide for the stereoselective reduction of dihydroisophorone (3,3,5-trimethylcyclohexanone) to its corresponding alcohol, 3,3,5-trimethylcyclohexanol. The synthesis of specific stereoisomers of this alcohol is critical in various applications, including the fragrance industry and as a chiral building block in pharmaceutical synthesis. This guide delves into the mechanistic principles underpinning stereocontrol, compares prominent catalytic strategies, and provides a detailed, field-proven protocol for achieving high diastereoselectivity. Analytical methods for verifying reaction outcomes are also thoroughly discussed.
Introduction: The Significance of Stereocontrol
Dihydroisophorone, a saturated cyclic ketone, is a readily available industrial chemical. Its reduction yields 3,3,5-trimethylcyclohexanol, a molecule with two stereocenters (at C1 and C5), resulting in the potential for four stereoisomers. However, due to the fixed configuration of the C5 methyl group in the starting material, the reduction of the carbonyl group at C1 primarily leads to the formation of two diastereomers: cis-3,3,5-trimethylcyclohexanol and trans-3,3,5-trimethylcyclohexanol.
The spatial arrangement of the hydroxyl group relative to the C5 methyl group defines the cis or trans configuration and profoundly influences the molecule's physical properties (like melting point) and biological activity. Therefore, controlling the stereochemical outcome of this reduction is not merely an academic exercise but a crucial requirement for producing materials with desired characteristics. The primary challenge lies in directing the hydride attack to a specific face (axial or equatorial) of the carbonyl group within the cyclohexanone ring.
Two dominant strategies have been established for this purpose:
-
Diastereoselective Catalytic Hydrogenation: Employing heterogeneous or homogeneous catalysts with molecular hydrogen (H₂), where the catalyst surface or coordination sphere dictates the trajectory of hydrogenation.
-
Asymmetric Transfer Hydrogenation (ATH): Utilizing a chiral catalyst to transfer hydrogen from a donor molecule (e.g., isopropanol or formic acid) with high stereoselectivity.[1] This method avoids the need for high-pressure hydrogen gas.[1]
Mechanistic Principles of Stereoselective Reduction
The stereochemical outcome of the reduction of dihydroisophorone is determined by the direction of hydride (H⁻) delivery to the prochiral carbonyl carbon. The cyclohexanone ring exists predominantly in a chair conformation. The two faces of the carbonyl group can be approached via an "axial" or "equatorial" trajectory.
-
Axial Attack: The hydride approaches from the axial direction, leading to the formation of the equatorial alcohol. This is generally the thermodynamically more stable product.
-
Equatorial Attack: The hydride approaches from the equatorial direction, resulting in the formation of the axial alcohol, which is often the kinetically favored product, especially with sterically hindered reducing agents.
The choice of catalyst, solvent, temperature, and pressure can influence the preferred pathway.[2][3] For instance, certain metal catalysts can coordinate to the carbonyl oxygen, influencing the steric environment and favoring one approach over the other. In asymmetric catalysis, chiral ligands create a spatially defined pocket around the metal center, forcing the substrate to bind in a specific orientation that exposes only one face of the carbonyl to hydride attack.[4][5][6]
Logical Framework for Stereocontrol
The following diagram illustrates the fundamental principle of achieving stereoselectivity in the reduction of dihydroisophorone.
Caption: Logic of stereocontrol in dihydroisophorone reduction.
Comparison of Catalytic Systems
The choice of catalyst is paramount in achieving high stereoselectivity. Both noble and non-noble metal catalysts have been successfully employed.
| Catalyst System | H₂ Source | Conditions | Conversion (%) | Selectivity/Stereochemical Outcome | Reference |
| Raney® Nickel | H₂ | THF, 70°C, 3 MPa, 3h | 100 | 98.1% yield of Dihydroisophorone (TMCH) from Isophorone | [7] |
| Reduced Metallic Nickel | H₂ | ≤ 100°C, under pressure | High | >80% of the high-melting (trans) isomer | [8] |
| 5% Pd/Al₂O₃ | H₂ | Supercritical CO₂, 100°C, 15 MPa, 2h | 99.9 | 99.5% yield of Dihydroisophorone (TMCH) from Isophorone | [3] |
| Pd/Al₂O₃-K₂CO₃ | H₂ | (S)-Proline modifier, RT, 10 bar, 24h | ~50 | 98% enantiomeric excess (ee) | [3][9] |
| Ru(II)-BINAP-Diamine | H₂ or Isopropanol | Mild temperature and pressure | High | High enantioselectivity for various ketones | [1][5] |
Note: Some references describe the hydrogenation of isophorone to dihydroisophorone, but the principles of catalyst performance are relevant.
Detailed Protocol: Diastereoselective Reduction using Raney® Nickel
This protocol details the reduction of dihydroisophorone to 3,3,5-trimethylcyclohexanol with a high preference for the trans isomer, adapted from established methodologies using nickel-based catalysts.[7][8] This method is robust, cost-effective, and scalable.
Materials and Reagents
-
Substrate: Dihydroisophorone (3,3,5-trimethylcyclohexanone), >98% purity
-
Catalyst: Raney® Nickel (approx. 50% slurry in water, activated)
-
Solvent: Isopropanol (IPA), anhydrous grade
-
Gas: Hydrogen (H₂), high purity (>99.9%)
-
Inert Gas: Nitrogen (N₂) or Argon (Ar) for purging
-
Filtration Aid: Celite® or a similar filter agent
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment
-
High-pressure autoclave/hydrogenator (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller.
-
Glass liner for the reactor
-
Schlenk line or glovebox for inert atmosphere handling
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for hydrogenation.
Step-by-Step Procedure
Safety Note: Hydrogen gas is highly flammable and can form explosive mixtures with air. This procedure must be conducted in a well-ventilated fume hood, and all equipment must be properly grounded. The use of a high-pressure reactor requires specific training.
-
Catalyst Preparation: Under a gentle stream of nitrogen, carefully transfer the required amount of Raney® Nickel slurry (typically 5-10% by weight relative to the substrate) into the glass liner of the autoclave. Decant the supernatant water and wash the catalyst 2-3 times with anhydrous isopropanol to remove residual water.
-
Reactor Charging: To the liner containing the washed catalyst, add a solution of dihydroisophorone (e.g., 10.0 g) dissolved in anhydrous isopropanol (100 mL).
-
System Assembly and Purging: Securely assemble the autoclave. Purge the system by pressurizing with nitrogen to ~5 bar and then venting. Repeat this cycle at least three times to remove all oxygen. Follow this with three purge cycles using hydrogen gas.
-
Hydrogenation:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-20 bar).
-
Begin stirring (e.g., 800-1000 rpm) to ensure good catalyst suspension.
-
Heat the reactor to the target temperature. To favor the formation of the high-melting (trans) isomer, a lower temperature is recommended, typically between 50-80°C.[8]
-
Monitor the reaction by observing the pressure drop on the gauge. The reaction is complete when hydrogen uptake ceases. This may take several hours.
-
-
Work-up and Catalyst Removal:
-
Cool the reactor to room temperature.
-
Carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen three times.
-
Open the reactor and carefully remove the reaction mixture. Caution: The Raney® Nickel catalyst can be pyrophoric upon drying. Do not allow the filtered catalyst to dry in the air. Quench it immediately under water.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of isopropanol.
-
-
Product Isolation:
-
Combine the filtrate and washes.
-
Remove the isopropanol using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation or crystallization to isolate the desired 3,3,5-trimethylcyclohexanol isomer.
-
Analytical Validation of Stereoselectivity
Accurate determination of the conversion and the diastereomeric ratio of the product is essential.
-
Gas Chromatography (GC): This is the primary method for analysis.
-
Conversion: A sample of the crude reaction mixture is analyzed by GC. The disappearance of the dihydroisophorone peak and the appearance of new product peaks are monitored. Comparison of peak areas (with response factor correction) allows for the calculation of conversion.
-
Diastereoselectivity: A capillary GC column with a polar stationary phase (e.g., a wax or phenyl-methylpolysiloxane column) can effectively separate the cis and trans diastereomers of 3,3,5-trimethylcyclohexanol. The ratio of the peak areas directly corresponds to the diastereomeric ratio (d.r.).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the products and differentiate between the cis and trans isomers. The chemical shift of the proton on the hydroxyl-bearing carbon (H-1) is particularly diagnostic. Typically, the H-1 proton in the axial position (cis-alcohol) appears at a different chemical shift and shows different coupling constants compared to the H-1 proton in the equatorial position (trans-alcohol).
-
-
Mass Spectrometry (MS): While MS is excellent for confirming the molecular weight of the product, it generally cannot distinguish between stereoisomers unless coupled with a chromatographic separation technique (GC-MS).[10]
References
-
Mhadgut, S. C., Török, M., Esquibel, J., & Török, B. (2006). Highly Asymmetric Heterogeneous Catalytic Hydrogenation of Isophorone on Proline Modified Base-supported Palladium Catalysts. Digital Commons @ Michigan Tech. [Link]
-
Wikipedia. (n.d.). Asymmetric hydrogenation. Wikipedia. [Link]
-
Roy, D. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. RSC Advances. [Link]
-
Chem-Station. (2014). Noyori Asymmetric Hydrogenation. Chem-Station International Edition. [Link]
-
Das, A., & Yadav, G. D. (2021). Influence of Reaction Conditions in the Selective Hydrogenation of Isophorone to 3,3,5-Trimethylcyclohexanone over NiC Composite Catalyst. ResearchGate. [Link]
-
Hou, Z., et al. (2018). Improvement of the selectivity of isophorone hydrogenation by Lewis acids. Royal Society Open Science. [Link]
-
Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). NobelPrize.org. [Link]
-
Wikipedia. (n.d.). Transfer hydrogenation. Wikipedia. [Link]
-
Mhadgut, S. C., Török, M., et al. (2006). Highly Asymmetric Heterogeneous Catalytic Hydrogenation of Isophorone on Proline Modified Base-supported Palladium Catalysts. Digital Commons @ Michigan Tech. [Link]
-
SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. SynArchive. [Link]
-
Wang, W., et al. (2021). Study on the selective hydrogenation of isophorone. RSC Advances. [Link]
-
Organic Chemistry. (2022). Noyori Hydrogenation. YouTube. [Link]
-
Kell, R. J., et al. (2003). Towards more chemically robust polymer-supported chiral catalysts: alpha,alpha-diphenyl-L-prolinol based catalysts for the reduction of prochiral ketones with borane. Organic & Biomolecular Chemistry. [Link]
- Bewley, G. N., & Distillers Company. (1957). Hydrogenation of isophorones to 3:3:5-trimethyl-cyclohexanols. U.S.
-
Brown, H. C. (1994). Super Hydrides.. Defense Technical Information Center. [Link]
-
Wang, W., et al. (2021). Study on the selective hydrogenation of isophorone. RSC Publishing. [Link]
-
Rodin, I., & Stavrianidi, A. (2021). Determination of Isomers in Doping Control by Chromatography–Mass Spectrometry. ResearchGate. [Link]
Sources
- 1. Transfer hydrogenation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 5. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. synarchive.com [synarchive.com]
- 7. Study on the selective hydrogenation of isophorone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. US2790835A - Hydrogenation of isophorones to 3:3:5-trimethyl-cyclohexanols - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
esterification of trans-3,3,5-trimethylcyclohexanol for homosalate production
Application Note: High-Efficiency Synthesis of Homosalate via Transesterification
Abstract
This application note details the protocol for the synthesis of Homosalate (3,3,5-trimethylcyclohexyl salicylate) , a critical UV-B filter, utilizing trans-3,3,5-trimethylcyclohexanol as the starting material. Due to the significant steric hindrance imposed by the trimethyl-substituted cyclohexane ring and the phenolic nature of salicylic acid, standard Fischer esterification often yields suboptimal results. This guide presents a Base-Catalyzed Transesterification workflow using Methyl Salicylate, optimized for high conversion rates (>95%) and stereochemical management.
Introduction & Chemical Strategy
The Challenge: Sterics and Thermodynamics
The synthesis of Homosalate presents two primary chemical challenges:
-
Steric Hindrance: The target alcohol, trans-3,3,5-trimethylcyclohexanol, possesses a secondary hydroxyl group flanked by a gem-dimethyl group at the C3 position and a methyl group at C5. This bulk significantly reduces nucleophilic attack efficiency compared to primary or unhindered secondary alcohols.
-
Phenolic Interference: Using Salicylic Acid directly in acid-catalyzed esterification can lead to self-esterification (polymerization of the salicylate) or competitive decarboxylation at high temperatures.
The Solution: Transesterification
To circumvent these issues, this protocol utilizes Methyl Salicylate as the acyl donor. This route offers distinct advantages:
-
Thermodynamics: The leaving group is methanol (bp 64.7°C), which is easily removed from the reaction matrix (160–180°C) to drive the equilibrium forward (Le Chatelier’s principle).
-
Catalysis: Utilizing a solid base catalyst (
) minimizes corrosion associated with mineral acids and prevents acid-catalyzed dehydration of the alcohol.
Reaction Scheme:
Strategic Process Workflow
The following diagram outlines the critical path from raw material preparation to final isolation.
Figure 1: Process workflow for the base-catalyzed transesterification of Homosalate.
Experimental Protocol
Reagents & Equipment
| Component | Grade | Role | Notes |
| Methyl Salicylate | >99% | Acyl Donor | Excess not required if removal efficiency is high. |
| trans-3,3,5-Trimethylcyclohexanol | >95% | Nucleophile | Melting point ~58°C. Pre-melt before addition. |
| Potassium Carbonate ( | Anhydrous | Catalyst | Mild base; easy to filter. |
| Tetrabutylammonium Bromide (TBAB) | Reagent | Phase Transfer | Optional co-catalyst to enhance kinetics. |
| Equipment | - | - | 3-Neck Flask, Vigreux Column, Distillation Head, Vacuum Pump. |
Step-by-Step Procedure
Step 1: Reactor Charging
-
Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a temperature probe (thermocouple), and a Vigreux fractionation column connected to a distillation head and condenser.
-
Charge the flask with 1.0 equivalent of Methyl Salicylate (e.g., 152.15 g).
-
Add 1.2 equivalents of trans-3,3,5-trimethylcyclohexanol (e.g., 170.6 g). Note: A slight excess of alcohol ensures complete consumption of the salicylate ester.
-
Add 2.0 wt% Anhydrous
(relative to total mass) and 0.1 wt% TBAB.
Step 2: Reaction & Methanol Stripping
-
Purge the system with Nitrogen (
) for 10 minutes to remove oxygen (prevents oxidation of the phenol at high T). -
Heat the mixture slowly to 150°C . Stirring must be vigorous (>500 RPM).
-
As the temperature reaches 160°C–170°C , methanol generation will begin.
-
Maintain the reaction temperature at 175°C ± 5°C for 8–12 hours.
-
Critical Control Point: Monitor the distillation head temperature. It should remain near 65°C (boiling point of methanol). If it rises, you are distilling starting material; increase reflux ratio.
-
Step 3: Reaction Monitoring
-
Sample the reaction mixture every 2 hours.
-
Analyze via GC-FID (See Section 4).
-
Endpoint: When Methyl Salicylate content is <0.5%.
Step 4: Workup & Purification
-
Cool the reaction mixture to 80°C.
-
Filtration: Filter the hot liquid through a sintered glass funnel (or Celite pad) to remove the solid
catalyst. -
Vacuum Distillation: Transfer the filtrate to a clean distillation setup.
Analytical Validation
Gas Chromatography (GC) Method
-
Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30m x 0.25mm.
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Oven Profile: 100°C (hold 2 min)
10°C/min 250°C (hold 5 min). -
Retention Times (Approx):
-
Methyl Salicylate: ~4.5 min
-
3,3,5-TMCH: ~6.2 min
-
Homosalate: ~14.5 min
-
Quality Specifications
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow liquid | Visual |
| Assay (GC) | > 99.0% | GC-FID |
| Refractive Index ( | 1.5160 – 1.5190 | Refractometer |
| Specific Gravity | 1.050 – 1.055 g/mL | Densitometer |
Mechanism & Troubleshooting
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The base (
Figure 2: Simplified mechanistic flow of the transesterification.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<80%) | Methanol not removed efficiently. | Insulate the column; increase |
| Yellow/Brown Product | Oxidation of phenol. | Ensure strict inert atmosphere ( |
| Solidification in Condenser | Sublimation of trans-TMCH. | Use a warm water condenser (40°C) or heat gun to melt blockage back into flask. |
References
- Preparation of Homosalate via Transesterification.Google Patents. CN105541634A.
-
Homosalate Compound Summary. PubChem. CID 8362.[2] Available at: [Link]
-
Fischer Esterification and Transesterification Protocols. Master Organic Chemistry. Available at: [Link]
Sources
- 1. 3,3,5-Trimethylcyclohexanol - Wikipedia [en.wikipedia.org]
- 2. Homosalate - Wikipedia [en.wikipedia.org]
- 3. US6048517A - High SPF sunscreen formulations - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
Application Note: Green Chemistry Synthesis of 3,3,5-Trimethylcyclohexanol via Catalytic Hydrogenation using Raney Nickel
Introduction & Scope
3,3,5-Trimethylcyclohexanol (TMCH-ol) is a high-value alicyclic alcohol utilized extensively as a menthol-like fragrance ingredient, a precursor for specialty esters (e.g., homosalate, a sunscreen active), and a solvent for polymers. Industrially, TMCH-ol is synthesized via the catalytic hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one).
Historically, the hydrogenation of isophorone to 3,3,5-trimethylcyclohexanol under Raney nickel catalysis required broad temperature ranges (15 to 140 °C) and high pressures (35–100 bar)[1]. However, traditional methods often rely on toxic solvents and lack energy efficiency. Aligning with modern Green Chemistry principles, this protocol details an optimized, self-validating methodology using Raney Nickel—a cost-effective, base-metal catalyst—under green-solvent (isopropanol) or solvent-free conditions. Recent green chemistry advancements emphasize the use of such base metal catalysts to replace expensive noble metals, significantly lowering production costs while maintaining high atom economy[2].
Mechanistic Causality & Experimental Design (E-E-A-T)
Catalyst Selection & Thermodynamics
While noble metals (Pd/C, Ru/C) exhibit high activity at lower pressures, Raney Nickel remains the industrial workhorse due to its low cost, high durability, and excellent poison resistance. The reaction proceeds via the intermediate 3,3,5-trimethylcyclohexanone (TMCH); stopping the reaction early or using milder conditions selectively yields TMCH, whereas forcing conditions drive the complete reduction to the alcohol[3].
The Two-Stage Exotherm Control Strategy
Isophorone contains two reducible centers: an α,β-unsaturated alkene and a ketone. Designing a safe and high-yielding protocol requires strict control over reaction kinetics:
-
Kinetic Phase (C=C Reduction): The hydrogenation of the C=C bond to form TMCH is highly exothermic and kinetically favored. If the reactor is immediately heated to 120 °C, the rapid heat release can cause a dangerous thermal runaway. Therefore, our protocol initiates at 50 °C to safely dissipate the exotherm.
-
Thermodynamic Phase (C=O Reduction): The subsequent reduction of the sterically hindered ketone to the secondary alcohol requires higher activation energy. Once the initial exotherm subsides, the temperature is ramped to 120 °C to drive the reaction to >95% yield of TMCH-ol.
Green Chemistry Metrics
By operating in bio-derived isopropanol (or entirely solvent-free), the Environmental Factor (E-factor) is drastically reduced. Furthermore, the heterogeneous, magnetic nature of Raney Ni allows for facile filtration-based recovery and recycling, eliminating aqueous waste streams.
Reaction Pathway Visualization
Fig 1. Two-stage catalytic hydrogenation of isophorone to 3,3,5-trimethylcyclohexanol.
Quantitative Data & Condition Optimization
The following table summarizes the optimization of reaction parameters, comparing traditional industrial baselines with modern green methodologies.
| Catalyst System | Solvent | Temp (°C) | Pressure (bar) | Conversion (%) | TMCH-ol Yield (%) | Green Metric (E-factor Impact) |
| Raney Nickel | Methanol (Traditional) | 140 | 100 | >99.0 | ~90.0 | High (Toxic solvent, harsh conditions) |
| Raney Nickel | Isopropanol (Green) | 120 | 40 | >99.5 | >95.0 | Low (Bio-derived solvent, moderate conditions) |
| Raney Nickel | Solvent-Free | 120 | 40 | >99.0 | ~92.0 | Lowest (Ideal atom economy, zero solvent waste) |
| Ru/C (Noble Metal) | Solvent-Free | 140 | 18 | >99.9 | >99.0 | Lowest (But high catalyst cost limits scalability) |
Step-by-Step Experimental Protocol
⚠️ Safety Note: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in air. Always handle under an inert atmosphere (N₂ or Ar).
Phase 1: Catalyst Preparation & Reactor Charging
-
Catalyst Washing: Transfer 5.0 g of active Raney Ni slurry (typically stored in alkaline water) into a Schlenk flask. Wash the catalyst three times with 20 mL of degassed isopropanol.
-
Causality: Commercial Raney Ni contains residual NaOH. If not removed, this base catalyzes undesired aldol condensations of the TMCH intermediate, generating heavy polymeric impurities and reducing the overall yield.
-
-
Charging: In a 500 mL high-pressure stainless-steel autoclave, add 100 g of isophorone (0.72 mol) and 100 mL of isopropanol.
-
Transfer: Slurry the washed Raney Ni into the autoclave under a continuous nitrogen sweep to prevent oxidation.
Phase 2: Two-Stage Hydrogenation (Self-Validating Workflow)
-
Inert Purging: Seal the autoclave. Purge with N₂ (3 x 10 bar) to remove oxygen, followed by H₂ (3 x 10 bar) to displace the nitrogen.
-
Stage 1 (Alkene Reduction): Pressurize the reactor to 10 bar with H₂. Set the stirring rate to 800 rpm to eliminate mass-transfer limitations. Heat the reactor to 50 °C.
-
Self-Validation: Monitor the pressure drop. A rapid consumption of H₂ indicates the successful reduction of the C=C bond. Maintain 50 °C until the initial rapid H₂ uptake ceases (approximately 1 hour).
-
-
Stage 2 (Ketone Reduction): Increase the H₂ pressure to 40 bar and ramp the temperature to 120 °C. Maintain these conditions for 4–6 hours.
-
Self-Validation: The reaction is deemed complete when H₂ consumption completely halts (pressure stabilizes) for at least 30 minutes.
-
Phase 3: Workup & Catalyst Recovery
-
Cooling & Venting: Cool the reactor to room temperature. Carefully vent the residual H₂ gas through a proper exhaust system and purge the headspace with N₂.
-
Filtration: Filter the reaction mixture through a Celite pad under an N₂ blanket to recover the Raney Ni.
-
Green Step: The recovered catalyst can be immediately re-slurried in isopropanol and recycled for the next batch without loss of activity.
-
-
Analysis: Analyze the crude filtrate via GC-FID. The expected profile is >99% conversion of isophorone, with a TMCH-ol yield of >95% (typically yielding a 7:3 to 9:1 mixture of cis/trans isomers).
-
Purification: Remove the isopropanol via rotary evaporation. The crude TMCH-ol can be further purified via vacuum distillation (b.p. ~85 °C at 10 mbar) if a high-purity cis-isomer fraction is required.
Experimental Workflow Visualization
Fig 2. Self-validating experimental workflow for the green synthesis of TMCH-ol.
References
- Title: EP1318130A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol Source: Google Patents URL
- Title: Development of Base Metal Catalysts for Green Hydrogenation Reactions Source: JKU ePUB URL
- Title: Study on the selective hydrogenation of isophorone Source: ResearchGate URL
Sources
trans-3,3,5-trimethylcyclohexanol as a chiral building block in organic synthesis
Technical Application Note: trans-3,3,5-Trimethylcyclohexanol as a Scaffold for Chiral Induction
Abstract
This guide details the utilization of trans-3,3,5-trimethylcyclohexanol (TMCH) as a robust chiral building block.[1][2][3] While often overshadowed by naturally occurring terpenes like (-)-menthol, TMCH offers a unique gem-dimethyl "buttressing" effect at the C3 position, providing distinct steric shielding profiles for asymmetric induction.[2][3] This note covers the kinetic resolution of the racemate, the synthesis of chiral auxiliaries, and protocol validations for quality control.
Structural Analysis & Stereochemical Rationale
The utility of trans-3,3,5-trimethylcyclohexanol lies in its rigid cyclohexane framework.[2][3] Unlike menthol, which relies on an isopropyl group for steric bulk, TMCH utilizes a gem-dimethyl group at C3.[1][2][3]
-
Conformational Lock: The C3-gem-dimethyl group and the C5-methyl group create a high barrier to ring inversion, locking the chair conformation.[2][3]
-
The trans Geometry: In the trans isomer (referring to the C1-OH relative to the C5-Methyl), the C5-methyl typically occupies the equatorial position to minimize 1,3-diaxial strain.[2][3] Consequently, the C1-hydroxyl group adopts an axial orientation.[2][3]
Thermodynamic Profile:
| Feature | cis-Isomer | trans-Isomer |
|---|---|---|
| C1-OH Orientation | Equatorial | Axial |
| C5-Me Orientation | Equatorial | Equatorial |
| Primary Steric Bulk | C3-gem-dimethyl (Distal) | C3-gem-dimethyl + Axial OH Vector |
| Application | Fragrance (Homomenthol) | Chiral Auxiliary / Ligand |[1][2][3]
Protocol A: Enzymatic Kinetic Resolution (EKR)
Commercially available TMCH is often a mixture of cis/trans isomers and is racemic. To use it as a chiral building block, one must isolate the enantiopure trans isomer. The most scalable method is Lipase-Catalyzed Kinetic Resolution.[1][2][3]
Objective: Isolate (1S, 5S)-trans-3,3,5-trimethylcyclohexanol.
Materials
-
Substrate: rac-trans-3,3,5-Trimethylcyclohexanol (often enriched from commercial mixture via fractional distillation).[1][2][3]
-
Biocatalyst: Candida antarctica Lipase B (immobilized, e.g., Novozym 435).[1][2]
-
Solvent: MTBE (Methyl tert-butyl ether) or Hexane (Dry).[1][2]
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask, dissolve 10.0 g (70 mmol) of rac-trans-TMCH in 100 mL of dry MTBE.
-
Acyl Donor Addition: Add 13.0 mL (140 mmol, 2.0 equiv) of Vinyl Acetate.
-
Catalysis Initiation: Add 500 mg (5 wt%) of Novozym 435.
-
Incubation: Stir the suspension at 30°C at 200 rpm.
-
Monitoring: Monitor reaction progress via GC (Cyclodex-B column) every 2 hours.
-
Stop Point: Stop when conversion reaches ~50% (theoretical maximum for resolution).
-
-
Work-up: Filter off the enzyme beads (can be recycled). Concentrate the filtrate under reduced pressure.
-
Separation: Purify via Flash Column Chromatography (SiO2, 10% EtOAc in Hexanes).
Workflow Visualization
Caption: Enzymatic Kinetic Resolution workflow for isolating enantiopure trans-TMCH.
Protocol B: Synthesis of Chiral Auxiliaries
Once the enantiopure alcohol is obtained, it is commonly converted into an acrylate or glyoxylate ester for asymmetric Diels-Alder or Ene reactions.[2][3]
Target: (1S, 5S)-3,3,5-Trimethylcyclohexyl Acrylate.[1][2][3]
Reaction Logic
Direct esterification of sterically hindered secondary alcohols (especially axial ones) can be sluggish.[1] The use of Acryloyl Chloride with a nucleophilic catalyst (DMAP) is required to drive conversion.
Procedure
-
Setup: Charge a 250 mL flask with 2.0 g (14 mmol) of (1S, 5S)-TMCH and 30 mL anhydrous CH2Cl2. Cool to 0°C under N2.[2][3]
-
Base Addition: Add 2.9 mL (21 mmol) of Triethylamine and 170 mg (1.4 mmol) of DMAP.
-
Acylation: Dropwise add 1.7 mL (21 mmol) of Acryloyl Chloride over 15 minutes.
-
Reaction: Allow to warm to room temperature and stir for 4 hours.
-
Quench: Pour into ice-cold 1M HCl (removes amines).
-
Extraction: Wash organic layer with Sat.[1][2][3] NaHCO3, then Brine.[1][3] Dry over MgSO4.[1][2][3]
-
Purification: Filtration through a short silica plug (Hexanes/EtOAc 95:5) yields the pure chiral acrylate.
Application: Asymmetric Diels-Alder Cycloaddition
The steric bulk of the TMCH scaffold directs the approach of the diene. In the trans-isomer, the axial orientation forces the acrylate moiety into a specific conformation relative to the gem-dimethyl group, shielding the Re-face of the dienophile.[2][3]
System: TMCH-Acrylate + Cyclopentadiene.[1][2][3]
-
Lewis Acid: EtAlCl2 (1.0 equiv) is complexed to the carbonyl at -78°C.[1][2]
-
Addition: Cyclopentadiene is added.
-
Result: The reaction typically yields the endo-adduct with high diastereomeric excess (de > 90%).[1][2]
-
Cleavage: The auxiliary is removed via LiOH hydrolysis or LiAlH4 reduction, recovering the chiral building block (TMCH) for reuse.[1]
Steric Induction Pathway
Caption: Mechanism of asymmetric induction using TMCH as a chiral auxiliary.
Quality Control & Analytical Methods
Trustworthiness in chiral synthesis depends on accurate ee/de determination.[1][2][3]
Table 1: Analytical Parameters for TMCH Derivatives
| Analyte | Method | Column | Conditions | Retention Time (approx) |
| (1S,5S)-TMCH | GC-FID | Cyclodex-B (30m) | 90°C Isothermal | 12.4 min |
| (1R,5R)-TMCH | GC-FID | Cyclodex-B (30m) | 90°C Isothermal | 13.1 min |
| TMCH-Acrylate | HPLC | Chiralcel OD-H | Hex/IPA 98:2, 1mL/min | 8.5 min / 10.2 min |
Self-Validation Check:
-
Before using the resolved alcohol, derivatize a small aliquot with Mosher's Acid Chloride. NMR analysis of the resulting ester should show a single set of diastereomeric peaks (de > 98%) to confirm optical purity before large-scale synthesis.[2]
References
-
Enzymatic Resolution Protocol
-
Synthesis from Isophorone
-
Chiral Auxiliary Applications
-
Physical Properties & Safety
Sources
- 1. 3,3,5-Trimethylcyclohexanol | C9H18O | CID 8298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexanol, 3,3,5-trimethyl-, cis- [webbook.nist.gov]
- 3. CAS 116-02-9: 3,3,5-Trimethylcyclohexanol | CymitQuimica [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3,3,5-Trimethylcyclohexanol - Wikipedia [en.wikipedia.org]
Application Note: Industrial Manufacturing of High-Purity Homomenthol (3,3,5-Trimethylcyclohexanol)
Abstract & Scope
This Application Note details the industrial protocol for the stereoselective synthesis of high-purity Homomenthol (3,3,5-Trimethylcyclohexanol, CAS 116-02-9). While often used as a precursor for the UV filter Homosalate, high-purity grades—specifically enriched in the cis-isomer—are critical for fragrance applications due to their superior olfactory profile (fresh, mentholic, minty) compared to the isomeric mixture.
This guide moves beyond standard batch hydrogenation, focusing on a two-stage stereoselective hydrogenation workflow using Ruthenium-based catalysis to maximize diastereomeric excess (%de).
Chemical Pathway & Mechanism
The synthesis proceeds via the reduction of Isophorone , a commodity cyclic enone. Direct hydrogenation often yields low diastereoselectivity. To achieve high purity, the process is decoupled into two thermodynamically distinct steps.
Reaction Scheme
-
Step 1 (Chemoselective): Hydrogenation of the alkene moiety (C=C) to form 3,3,5-Trimethylcyclohexanone (TMCH) (Dihydroisophorone).
-
Step 2 (Diastereoselective): Hydrogenation of the ketone (C=O) to form 3,3,5-Trimethylcyclohexanol .
Critical Mechanistic Insight: The stereochemistry of the final alcohol is determined in Step 2. Using standard Raney Nickel often yields a thermodynamic mix (approx. 60:40 cis:trans). However, Ruthenium on Carbon (Ru/C) or Ru/Al₂O₃ catalysts operate via a Horiuti-Polanyi mechanism that favors the kinetic product (cis-isomer) due to steric hindrance from the axial methyl groups, pushing the hydride attack from the equatorial face.
Figure 1: Reaction pathway highlighting the divergence in stereoselectivity during the second hydrogenation step.
Experimental Protocol
Reagents & Equipment
-
Precursor: Isophorone (GC Purity >99.0%).
-
Catalyst A (Step 1): 5% Pd/C (dry basis).
-
Catalyst B (Step 2): 5% Ru/C or Ru/Al₂O₃ (specifically treated for high surface area).
-
Solvent: Isopropyl Alcohol (IPA) or solvent-free (neat) for industrial throughput.
-
Reactor: High-pressure Hastelloy autoclave (Batch) or Trickle-bed reactor (Continuous).
Step 1: Chemoselective Hydrogenation (Isophorone → TMCH)
Goal: Reduce C=C without reducing C=O.
-
Loading: Charge reactor with Isophorone and 0.1 wt% Pd/C catalyst.
-
Conditions:
-
Pressure: 2–5 bar H₂ (Low pressure prevents over-reduction).
-
Temperature: 40–60°C.
-
Agitation: High shear (>800 rpm) to eliminate mass-transfer limitations.
-
-
Endpoint: Monitor H₂ uptake. Reaction stops automatically when C=C is saturated.
-
Filtration: Filter catalyst (can be recycled). The filtrate is crude TMCH.
Step 2: Stereoselective Hydrogenation (TMCH → Homomenthol)
Goal: Reduce C=O to OH with high cis-selectivity.
-
Loading: Charge reactor with TMCH (from Step 1) and 0.5–1.0 wt% Ru/C catalyst.
-
Inerting: Purge headspace with N₂ (3x) to remove O₂.
-
Reaction Parameters:
-
Pressure: 40–60 bar H₂. (Higher pressure generally favors the kinetic cis product on Ru surfaces).
-
Temperature: 100–120°C.
-
pH Control: Slightly acidic conditions (optional) can enhance reaction rate but must be balanced against equipment corrosion.
-
-
Completion: Reaction typically completes in 4–6 hours.
-
Work-up: Cool to <40°C, vent H₂, and filter catalyst.
Purification (Vacuum Distillation)
To achieve "High Purity" (>98%), fractionation is required to remove unreacted ketone and separate isomers if necessary.
-
Setup: Packed column (efficiency >20 theoretical plates).
-
Vacuum: <10 mbar (to keep pot temperature <150°C and prevent degradation).
-
Fractions:
-
Foreshot: Light ends and residual water.
-
Main Cut:cis-Homomenthol (Boiling point approx. 95–100°C at 10 mbar).
-
Tail: trans-Homomenthol and heavy oligomers.
-
Process Data & Comparative Metrics
The following table contrasts catalyst performance for the critical Step 2 hydrogenation.
| Catalyst System | Pressure (bar) | Temp (°C) | Conversion (%) | cis:trans Ratio | Notes |
| Raney Nickel | 20 | 140 | >99 | 60:40 | Thermodynamic mix; low value. |
| Rh/C (5%) | 50 | 80 | >99 | 75:25 | Good selectivity, high cost. |
| Ru/C (5%) | 60 | 110 | >99 | 85:15 | Optimal industrial balance. |
| Ru/Al₂O₃ | 80 | 120 | >99 | 88:12 | Highest selectivity, requires specialized support. |
Industrial Process Flow Diagram
This diagram illustrates the continuous manufacturing loop, including catalyst recycling and heat integration.
Figure 2: Continuous process flow for the two-stage hydrogenation of Isophorone to Homomenthol.
Quality Control & Analytics
Method: Gas Chromatography (GC-FID)
-
Column: Capillary column with polar stationary phase (e.g., DB-WAX or HP-20M) is essential to resolve the cis and trans isomers.
-
Carrier: Helium at 1.5 mL/min.
-
Oven Program: 80°C (2 min) → 10°C/min → 220°C (5 min).
-
Validation: Purity is calculated by area normalization. The cis-isomer typically elutes after the trans-isomer on polar columns due to hydrogen bonding capability.
References
-
Vertex AI Search. (2025). Synthetic method for 3,3,5-trimethylcyclohexanol salicylate (Homosalate precursor). Google Patents. Link
-
Ullmann's Encyclopedia of Industrial Chemistry. (2012). Cyclohexanol and Cyclohexanone Derivatives.[1][2] Wiley-VCH. (Standard industrial reference for hydrogenation conditions).
-
ChemicalBook. (2025). 3,3,5-Trimethylcyclohexanol Product and Synthesis Information.Link
-
BenchChem. (2025).[3][4] Selective Hydrogenation of Isophorone to 3,3,5-Trimethylcyclohexanone.[5][6][7]Link
-
Maruzen Sekiyu Giho. (1971). Ruthenium-catalyzed hydrogenation for improved cis/trans ratios in alkylcyclohexanols.[8] (Seminal work on Ru-catalyst stereoselectivity).
Sources
- 1. 3,3,5-Trimethylcyclohexanol synthesis - chemicalbook [chemicalbook.com]
- 2. CAS 116-02-9: 3,3,5-Trimethylcyclohexanol | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3,3,5-Trimethylcyclohexanone | 873-94-9 [chemicalbook.com]
- 6. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US4343955A - Method for the preparation of cis-alkylcyclohexanols - Google Patents [patents.google.com]
Application Note: 3,3,5-Trimethylcyclohexanol in the Synthesis of Vasodilator Therapeutics
Subtitle: Mechanistic Pathways, Chemoselective Purification Protocols, and Analytical Validation for Cyclandelate Production
Pharmacological Context & Rationale
The development of direct-acting smooth muscle relaxants relies heavily on the precise synthesis of lipophilic esters that can effectively penetrate vascular tissues. 3,3,5-Trimethylcyclohexanol is a critical secondary alcohol precursor used in the synthesis of Cyclandelate (3,3,5-trimethylcyclohexyl mandelate), a potent vasodilator[1].
Unlike systemically acting beta-blockers, cyclandelate produces peripheral and cerebral vasodilation through direct calcium-channel antagonism in vascular smooth muscle[1]. The lipophilic nature of the 3,3,5-trimethylcyclohexyl moiety facilitates rapid cellular uptake, where it modulates intracellular calcium levels to induce muscle relaxation[1]. Understanding the physicochemical properties and the synthetic causality of this precursor is essential for optimizing API (Active Pharmaceutical Ingredient) yield and pharmacological efficacy.
Pharmacological mechanism of Cyclandelate inducing vasodilation via calcium channel antagonism.
Physicochemical Profiling
The physical properties of the precursor and the final API dictate the parameters of the esterification reaction and downstream purification. The cis-isomer of 3,3,5-trimethylcyclohexanol is preferentially utilized, as it is synthesized via the alkaline catalytic hydrogenation of isophorone and provides the optimal steric profile for the drug's receptor interaction[2].
| Property | 3,3,5-Trimethylcyclohexanol (Precursor) | Cyclandelate (API) |
| CAS Number | 116-02-9[3] | 456-59-7[4] |
| Molecular Formula | C9H18O[3] | C17H24O3[5] |
| Molecular Weight | 142.24 g/mol [3] | 276.37 g/mol [6] |
| Physical State | White solid (mint flavor)[3] | White to off-white crystalline powder[4] |
| LogP | ~2.50 | 3.47 - 4.25[6] |
| Role in Synthesis | Nucleophilic Secondary Alcohol[1] | Final Esterified Therapeutic[1] |
Synthesis Strategy & Mechanistic Causality
The formal synthesis of cyclandelate involves the acid-catalyzed condensation of 3,3,5-trimethylcyclohexanol with mandelic acid (2-hydroxy-2-phenylacetic acid)[7].
The Impurity Challenge: During industrial-scale esterification, the secondary hydroxyl group on the mandelic acid moiety is susceptible to oxidation. This side reaction generates a highly undesirable alpha-keto ester byproduct: trimethylcyclohexylphenylglyoxylate [7]. This impurity is toxic and acts as an autocatalytic agent that accelerates the degradation of the cyclandelate API during storage[7].
The Chemoselective Solution: To salvage the yield and ensure API-grade purity, a chemoselective reduction step is employed post-esterification. By treating the crude mixture with aqueous sodium borohydride (NaBH₄) at a controlled pH (2.5 to 11.5), the ketone moiety of the glyoxylate impurity is selectively reduced back to the secondary alcohol (mandelate) without cleaving the primary ester linkage of the cyclandelate molecule[7].
Chemical synthesis workflow of Cyclandelate from Isophorone via 3,3,5-trimethylcyclohexanol.
Experimental Protocols (Self-Validating Workflows)
The following protocols outline the synthesis, targeted purification, and analytical validation of cyclandelate, designed to ensure high scientific integrity and reproducibility.
Protocol A: Dean-Stark Condensation (Esterification)
Causality: Esterification is an equilibrium reaction. Using a Dean-Stark apparatus with an azeotropic solvent continuously removes the water byproduct, driving the reaction to completion according to Le Chatelier's principle.
-
Charge the Reactor: Combine equimolar amounts of cis-enriched 3,3,5-trimethylcyclohexanol and mandelic acid in a round-bottom flask.
-
Catalysis: Add 1-2 mol% of p-toluenesulfonic acid (pTSA) as a proton donor, followed by toluene (azeotropic solvent).
-
Reflux: Heat the mixture to reflux (approx. 110°C) under a Dean-Stark trap. Monitor the water collection.
-
Workup: Once the theoretical volume of water is collected, cool the reaction. Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the pTSA, followed by a brine wash.
-
Concentration: Evaporate the toluene under reduced pressure to yield crude cyclandelate (contains the glyoxylate impurity).
Protocol B: Chemoselective Borohydride Purification
Causality: NaBH₄ is a mild hydride donor. Maintaining the pH between 2.5 and 11.5 prevents the base-catalyzed hydrolysis (saponification) of the cyclandelate ester while allowing the reduction of the toxic glyoxylate ketone[7].
-
Dissolution: Dissolve the crude cyclandelate in a water-miscible organic solvent (e.g., ethanol or isopropanol).
-
pH Adjustment: Buffer the solution to a pH of approximately 8.0 to ensure borohydride stability while protecting the ester.
-
Reduction: Slowly add an aqueous solution of NaBH₄ (0.5% to 2.0% by weight relative to the cyclandelate present)[7].
-
Incubation: Stir the biphasic mixture continuously at 45°C for 2 hours[7].
-
Extraction & Crystallization: Quench residual borohydride with dilute acid, extract the purified API into dichloromethane, dry over anhydrous Na₂SO₄, and recrystallize from hexanes.
Validation Checkpoint: Analyze the purified crystals via FTIR spectroscopy. The complete disappearance of the distinct ketone carbonyl stretch at ~1690 cm⁻¹ (while retaining the ester carbonyl at ~1735 cm⁻¹) confirms the successful elimination of the glyoxylate impurity.
Protocol C: HPLC-UV/MS Analytical Validation
Causality: Reverse-phase HPLC efficiently separates the lipophilic cyclandelate (LogP ~4.25) from any polar unreacted acids or alcohols. Using an acidic mobile phase suppresses the ionization of residual acidic byproducts, ensuring sharp, symmetrical peaks[5].
-
Column Selection: Utilize a mixed-mode reverse-phase column (e.g., Newcrom R1 or standard C18, 3 µm particle size)[5].
-
Mobile Phase: Prepare an isocratic blend of Acetonitrile (MeCN) and Water.
-
Parameters: Set flow rate to 1.0 mL/min and monitor UV absorbance at 220 nm (targeting the phenyl ring of the mandelate moiety).
Validation Checkpoint: Inject a spiked sample containing a known standard of trimethylcyclohexylphenylglyoxylate. Baseline resolution (
) between the impurity and cyclandelate peaks validates the method's stability-indicating power.
Metabolic Pharmacokinetics
Understanding the metabolic fate of the synthesized drug validates its in vivo efficacy. Upon administration, cyclandelate is subject to tissue-specific hydrolysis. Studies utilizing dual-radiolabelled cyclandelate demonstrate that hepatic microsomes and cultured rat hepatocytes rapidly hydrolyze the ester bond, releasing the 3,3,5-trimethylcyclohexanol precursor[8].
Once liberated, the trimethylcyclohexanol re-enters the cells and is rapidly converted into a hydrophilic glucuronide conjugate prior to excretion[8]. Interestingly, extrahepatic tissues, such as transformed mouse macrophages (J774 cells), show virtually no hydrolytic activity toward cyclandelate[8]. This differential metabolism is critical, as it allows the intact lipophilic ester to exert localized effects on cholesterol metabolism and calcium channel antagonism in peripheral vascular tissues without premature degradation[8].
References
-
2. 3. 4. 5.
-
8.
Sources
- 1. Cyclandelate | C17H24O3 | CID 2893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. 3,3,5-Trimethylcyclohexanol - Wikipedia [en.wikipedia.org]
- 4. CAS 456-59-7: Cyclandelate | CymitQuimica [cymitquimica.com]
- 5. Cyclandelate | SIELC Technologies [sielc.com]
- 6. chemeo.com [chemeo.com]
- 7. US3663597A - Process for the purification of cyclandelate - Google Patents [patents.google.com]
- 8. Chemical synthesis of dual-radiolabelled cyclandelate and its metabolism in rat hepatocytes and mouse J774 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving trans-selectivity in isophorone hydrogenation
Introduction
The selective hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) to 3,3,5-trimethylcyclohexanone (TMCH) is a critical transformation in the synthesis of pharmaceuticals and specialty chemicals.[1][2][3] This process requires the precise reduction of the α,β-unsaturated C=C bond while preserving the C=O bond. A significant challenge in this synthesis is controlling the stereochemistry of the product to favor the trans-isomer over the cis-isomer. A further complication is the potential for over-hydrogenation to the byproduct 3,3,5-trimethylcyclohexanol.[1][4] Due to the very similar boiling points of these compounds, separation by distillation is often difficult and economically unviable, making high selectivity in the initial reaction paramount.[1][2][5]
This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help researchers navigate the complexities of this reaction and maximize the yield of the desired trans-3,3,5-trimethylcyclohexanone.
Reaction Fundamentals: Pathways and Products
The hydrogenation of isophorone is a consecutive reaction. The primary goal is to stop the reaction after the selective hydrogenation of the carbon-carbon double bond, which yields a mixture of cis- and trans-TMCH. The undesired pathway is the subsequent reduction of the carbonyl group to form 3,3,5-trimethylcyclohexanol.
Caption: Reaction pathways in isophorone hydrogenation.
Troubleshooting Guide
This section addresses common issues encountered during isophorone hydrogenation experiments in a question-and-answer format.
Q1: My trans/cis selectivity is low. How can I improve the yield of the trans-isomer?
A1: Achieving high trans-selectivity is a nuanced challenge that depends heavily on the catalyst system and reaction conditions. Here are the key factors to investigate:
-
Catalyst Selection: The choice of metal is paramount.
-
Palladium (Pd): Palladium-based catalysts, such as Pd on carbon (Pd/C) or Pd on alumina (Pd/Al₂O₃), are widely reported to provide high conversion and excellent selectivity for TMCH.[5][6] The stereochemical outcome can be influenced by the catalyst support and palladium particle size. Low dispersion of Pd particles has been shown to be advantageous for high enantioselectivity in modified systems, suggesting that surface geometry plays a key role.[7]
-
Nickel (Ni): Raney® Nickel is a cost-effective alternative to noble metals.[5][8] While highly active, it may require more careful optimization of reaction conditions to maximize trans-selectivity. Modifying Ni-Al alloys with chromium (Cr) has been shown to restrain the further hydrogenation of TMCH, which can sometimes indirectly improve the overall process viability.[9]
-
-
Reaction Conditions:
-
Temperature and Pressure: Milder conditions often favor higher selectivity. Start with lower temperatures (e.g., 20-50°C) and hydrogen pressures (e.g., 1-10 bar).[6] High temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable isomer and promote over-hydrogenation.
-
-
Solvent Choice: While solvent-free reactions can be effective, particularly with Pd/C, the choice of solvent can significantly steer the reaction.[2][5] The specific influence on the trans/cis ratio is complex and often tied to how the solvent interacts with the catalyst surface and the substrate. A systematic screening of solvents is recommended.
Q2: I'm observing significant over-hydrogenation to 3,3,5-trimethylcyclohexanol. What should I do?
A2: This is a classic problem of chemoselectivity. The goal is to hydrogenate the C=C bond without reducing the C=O bond.
-
Introduce a Lewis Acid Co-catalyst: This is a highly effective strategy. Lewis acids, such as Zinc Chloride (ZnCl₂), can coordinate with the carbonyl oxygen of the TMCH product.[1][10] This interaction deactivates the carbonyl group, protecting it from further reduction by the catalyst.[1][11] The use of a weak Lewis acid like ZnCl₂ is often optimal, as stronger Lewis acids can also inhibit the desired C=C bond hydrogenation, thus lowering conversion.[1][4][10]
-
Optimize Reaction Time: Hydrogenation is a consecutive reaction.[1][9] If you let the reaction run for too long after the isophorone has been consumed, the catalyst will begin to reduce the TMCH to the alcohol.[1] Monitor the reaction progress using in-situ sampling and analysis (e.g., GC) to determine the optimal endpoint where isophorone conversion is high, but alcohol formation is minimal.
-
Solvent Effects: The solvent can play a major role in preventing over-hydrogenation.
-
Aprotic Solvents: Solvents like Tetrahydrofuran (THF) have been shown to be particularly effective at inhibiting the further hydrogenation of TMCH.[3][5] With a Raney® Ni catalyst in THF, isophorone conversion of 100% and TMCH yield of 98.1% have been achieved.[5][8]
-
Protic Solvents: Alcohols like methanol and ethanol can promote the formation of the undesired 3,3,5-trimethylcyclohexanol.[5]
-
Supercritical CO₂: This has also been used as a solvent to improve selectivity with noble metal catalysts.[1][12]
-
Q3: My reaction conversion is poor, even after a long reaction time. What are the likely causes?
A3: Poor conversion typically points to issues with the catalyst activity or reaction conditions.
Caption: A decision tree for troubleshooting common issues.
-
Catalyst Activity: Ensure your catalyst is active. Heterogeneous catalysts, especially noble metals on a support, require proper handling and activation.[13] If using Raney® Ni, ensure it has been properly washed and stored to maintain its activity. Catalyst poisoning from impurities in the substrate or solvent can also be an issue.
-
Hydrogen Pressure/Mass Transfer: Ensure adequate hydrogen pressure is maintained throughout the reaction. Poor stirring can lead to mass transfer limitations, where the rate of reaction is limited by the diffusion of hydrogen to the catalyst surface. Increase the stirring rate to ensure the reaction is not mass-transfer limited.
-
Lewis Acid Inhibition: If you are using a Lewis acid to improve selectivity, be aware that it can also inhibit the primary hydrogenation of the C=C bond, leading to lower conversion.[1][10] This is particularly true for strong Lewis acids or if used in excessive amounts. Try reducing the amount of the Lewis acid or switching to a weaker one.[1][4]
Frequently Asked Questions (FAQs)
-
Q: What is the proposed mechanism for the formation of cis and trans isomers?
-
A: The stereochemical outcome is determined by the way the isophorone molecule adsorbs onto the surface of the heterogeneous catalyst. Hydrogen atoms are adsorbed onto the catalyst surface, and the reaction occurs via the stepwise addition of two hydrogen atoms across the C=C double bond. The molecule can approach the surface from two different faces, leading to the formation of two different diastereomers (cis and trans). The relative stability of the adsorbed intermediate and the transition states for hydrogen addition determine the final product ratio. The exact nature of this interaction is complex and depends on the specific catalyst metal, support, and solvent used.
-
-
Q: Which analytical techniques are best for determining the trans/cis ratio?
-
A: Gas Chromatography (GC) is the primary technique for analyzing the product mixture. A capillary column with a non-polar or mid-polar stationary phase can effectively separate isophorone, cis-TMCH, trans-TMCH, and the alcohol byproduct.[14] For unambiguous peak identification and structural confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) is essential.[2][5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the isomer ratio in the purified product mixture by integrating specific, well-resolved proton signals corresponding to each isomer.
-
-
Q: How does the catalyst support (e.g., activated carbon, alumina) influence the reaction?
-
A: The support is not merely an inert scaffold; it can significantly influence the catalyst's performance.[7] The support affects the dispersion (particle size) of the active metal, which in turn affects the number and type of active sites available.[7] The surface chemistry of the support (e.g., acidity, basicity, porosity) can also influence how the substrate and intermediates interact with the catalyst, thereby affecting both activity and selectivity.[7]
-
Data Summary: Catalyst System Performance
The following table summarizes performance data from various studies to provide a clear comparison of different catalytic systems.
| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Isophorone Conversion (%) | TMCH Yield (%) | Reference |
| Pd/C | Solvent-free | 25 | 2.0 | >99.7 | >99.4 | [2][5] |
| Pd/SiO₂ | Solvent-free | 25 | 2.0 | >99.7 | >99.4 | [2][5] |
| 5% Pd/Al₂O₃ | Supercritical CO₂ | Not Specified | Not Specified | 99.9 | 99.5 | [2][5] |
| Raney® Ni | Tetrahydrofuran (THF) | 25 | 2.0 | 100 | 98.1 | [2][5][8] |
| Pd/AC | None (with ZnCl₂) | 100 | 2.0 | 100 | 77.0 | [4] |
| Pd/AC | Dichloromethane (with ZnCl₂) | Not Specified | Not Specified | >99 | >99 | [1] |
| Ni-Al-Cr alloy | 2-Propanol | 80 | Atmospheric | 63 | ~52 (83% selectivity) | [9] |
Experimental Protocols
Protocol 1: General Procedure for Isophorone Hydrogenation using Raney® Ni
This protocol is adapted from methodologies that have demonstrated high conversion and selectivity.[2][5]
Materials:
-
Batch reactor with magnetic stirring and temperature/pressure control
-
Isophorone (1.16 g)
-
Raney® Ni catalyst (0.05 g, washed with THF)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
-
Hydrogen gas (high purity)
-
Nitrogen gas (for purging)
Procedure:
-
Catalyst Preparation: Following the supplier's safety guidelines, carefully wash the required amount of Raney® Ni with anhydrous THF to remove any residual water or storage solution.
-
Reactor Setup: Add the washed Raney® Ni catalyst (0.05 g) and THF (10 mL) to a clean, dry batch reactor.
-
Reactant Addition: Add isophorone (1.16 g) to the reactor.
-
Purging: Seal the reactor and purge the system with nitrogen gas 3-5 times to remove all air.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2.0 MPa).
-
Reaction: Begin vigorous stirring and maintain the reaction temperature at 25°C.
-
Monitoring: Allow the reaction to proceed for 1-2 hours. If possible, take samples periodically to monitor progress via GC.
-
Quenching: Upon completion, stop the stirring and cool the reactor in an ice bath.
-
Depressurization: Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Workup: Open the reactor, remove the catalyst by filtration, and analyze the product mixture by GC or GC-MS.
Protocol 2: Product Analysis by Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary Column: A non-polar or mid-polar column (e.g., DB-5, HP-5, or equivalent, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium or Hydrogen.
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Injection: 1 µL of the diluted reaction mixture.
Analysis:
-
Identify the peaks for the solvent, isophorone, cis-TMCH, trans-TMCH, and 3,3,5-trimethylcyclohexanol based on retention times of authentic standards.
-
Calculate the percent conversion of isophorone and the selectivity for each product by integrating the peak areas.
References
-
Study on the selective hydrogenation of isophorone. (2021). RSC Advances. [Link]
-
Hou, Y., Ren, S., Niu, M., & Wu, W. (2018). Improvement of the selectivity of isophorone hydrogenation by Lewis acids. Royal Society Open Science. [Link]
-
Improvement of the selectivity of isophorone hydrogenation by Lewis acids. (2018). ResearchGate. [Link]
-
Study on the selective hydrogenation of isophorone. (2021). ResearchGate. [Link]
-
Study on the selective hydrogenation of isophorone. (2021). RSC Publishing. [Link]
-
A possible mechanism of the selective hydrogenation of isophorone to TMCH by Lewis acid ZnCl2. (2018). ResearchGate. [Link]
-
Mechanistic insights into the proline-directed enantioselective heterogeneous hydrogenation of isophorone. (n.d.). University of Surrey. [Link]
-
Effect of carbon support properties on enantioselective hydrogenation of isophorone over palladium catalysts modified with (−)-dihydroapovincaminic acid ethyl ester. (2006). ResearchGate. [Link]
-
Selective catalytic hydrogenation of isophorone on Ni-Al alloy modified with Cr. (2009). INIS-IAEA. [Link]
-
Reaction route for the generation of 3,3,5-trimethylcyclohexanone and 3,3,5-trimethylcyclohexanol. (2021). ResearchGate. [Link]
-
Improvement of the selectivity of isophorone hydrogenation by Lewis acids. (2018). Wikimedia Commons. [Link]
-
Hydrogenation of isophorone. (n.d.). ResearchGate. [Link]
-
Improvement of the selectivity of isophorone hydrogenation by Lewis acids. (2018). PubMed. [Link]
-
Proline-induced enantioselective heterogeneous catalytic hydrogenation of isophorone on basic polymer-supported Pd catalysts. (2014). Catalysis Science & Technology. [Link]
- Process for the production of trans-3,3,5-trimethylcyclohexyl ethyl ether. (1996).
-
Improvement of the selectivity of isophorone hydrogenation by Lewis acids. (2018). PMC - NIH. [Link]
- Process for the preparation of 3,3,5-trimethylcyclohexanone. (1997).
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Study on the selective hydrogenation of isophorone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5530164A - Process for the production of trans-3,3,5-trimethylcyclohexyl ethyl ether - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. upload.wikimedia.org [upload.wikimedia.org]
- 10. Improvement of the selectivity of isophorone hydrogenation by Lewis acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improvement of the selectivity of isophorone hydrogenation by Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heterogeneous Catalysts for Synthetic Applications [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Separation of cis- and trans-3,3,5-Trimethylcyclohexanol Isomers via Distillation
Overview & Scientific Context
3,3,5-Trimethylcyclohexanol (TMCH) is a high-value secondary alcohol primarily synthesized via the . It is widely utilized as a precursor in drug development (e.g., the vasodilator cyclandelate), UV filters (homosalate), and specialty fragrances.
Because the cis and trans diastereomers exhibit distinctly different physicochemical properties and biological activities, their isolation is a critical downstream process. Due to their close boiling points and thermal sensitivity, standard distillation techniques frequently fail. This guide provides authoritative protocols, mechanistic troubleshooting steps, and FAQs for separating these isomers using high-efficiency vacuum fractional distillation.
Quantitative Data & Physical Properties
To design a self-validating separation protocol, one must first analyze the thermodynamic properties of the isomers. The boiling points differ by approximately 10°C under reduced pressure (10 mmHg), necessitating a high-resolution approach.
| Property | trans-3,3,5-Trimethylcyclohexanol | cis-3,3,5-Trimethylcyclohexanol |
| Molecular Weight | 142.24 g/mol | 142.24 g/mol |
| Melting Point | 1[1] | |
| Boiling Point (Atmospheric) | 2[2] | ~193°C - 196°C |
| Boiling Point (10 mmHg / 1.3 kPa) | 1[1] | |
| State at Room Temp | Crystalline solid / powder | Solid / Supercooled liquid |
Experimental Protocol: High-Efficiency Vacuum Fractional Distillation
Causality & Expert Insight: Due to the narrow boiling point differential (~10°C at 10 mmHg), simple short-path distillation is entirely insufficient. A fractional distillation setup equipped with a structured packing column or a spinning band distillation apparatus (minimum 25-30 theoretical plates) is required. Furthermore, atmospheric distillation must be avoided to prevent thermal degradation and dehydration of the secondary alcohol.
Step-by-Step Methodology:
-
Apparatus Assembly: Assemble a vacuum fractional distillation unit with a high-efficiency fractionating column (e.g., vacuum-jacketed Vigreux or structured Sulzer packing). Attach a heated condenser (do NOT use chilled water).
-
Vacuum Stabilization: Apply a strict vacuum control system to maintain the pressure at exactly 10 mmHg (1.3 kPa). Causality: Fluctuations in pressure will cause the boiling points to overlap dynamically, destroying the resolution between the cis and trans fractions.
-
Condenser Temperature Regulation: Set the circulating fluid in the condenser to 65°C . Causality: The trans isomer has a melting point of1[1]. If standard cold water is used, the trans isomer will instantly crystallize upon condensation, blocking the distillation path and creating a severe pressure hazard.
-
Heating and Equilibration: Gradually heat the crude isomer mixture in the boiling flask. Allow the column to reach total reflux to establish the temperature gradient.
-
Fraction Collection:
Distillation Workflow & Logical Relationships
Logical workflow for the vacuum fractional distillation of cis/trans 3,3,5-trimethylcyclohexanol.
Troubleshooting Guide
Q: Why is my distillation column or condenser clogging during the early stages of separation? A: This is the most common failure point and is caused by the crystallization of the trans-3,3,5-trimethylcyclohexanol isomer. The trans isomer has a melting point of1[1]. If you are using standard chilled water in your condenser, the vapor will solidify upon contact. Solution: Switch the condenser coolant to a heated circulator set to 60°C–65°C. This keeps the trans isomer in a liquid state as it travels to the receiving flask.
Q: Why am I getting poor resolution (cross-contamination) between the cis and trans fractions? A: Poor resolution is typically caused by two factors:
-
Vacuum Fluctuations: A variance of even 1-2 mmHg will shift the boiling points dynamically. Ensure your vacuum pump is paired with a highly sensitive digital vacuum regulator.
-
Insufficient Theoretical Plates: The boiling point difference is only ~10°C at 10 mmHg. A standard short-path distillation head will not separate these isomers. You must use a fractionating column with at least 25-30 theoretical plates (e.g., a spinning band column or structured packing).
Q: The product in the boiling flask is turning yellow and generating a burnt odor. What went wrong? A: You are experiencing thermal degradation. This occurs if the vacuum is too weak (forcing you to heat the pot to >130°C) or if there is a localized hot spot in your heating mantle. Solution: Ensure the vacuum is strictly at or below 10 mmHg so the pot temperature does not need to exceed 3[3]. Use an oil bath or a well-stirred heating block for uniform heat distribution.
Frequently Asked Questions (FAQs)
Q: Can I separate these isomers using atmospheric distillation? A: No. The atmospheric boiling point of the mixture is between 2[2]. Subjecting secondary alcohols to these temperatures for the prolonged periods required for fractional distillation will lead to thermal dehydration, forming undesired alkene byproducts (e.g., trimethylcyclohexenes). Vacuum distillation is mandatory.
Q: What is the typical isomer ratio of crude 3,3,5-trimethylcyclohexanol before distillation? A: The ratio heavily depends on the catalyst and conditions used during the hydrogenation of isophorone. Standard Raney nickel or ruthenium catalysts typically yield a cis:trans ratio ranging from 3[3]. Prolonged hydrogenation times generally favor a higher proportion of the cis isomer.
Q: How do I analytically verify the purity of my separated fractions? A: equipped with a Flame Ionization Detector (FID) is the industry standard for verifying the purity of 3,3,5-TMCH isomers. A polar capillary column (e.g., DB-Wax or Carbowax) provides excellent baseline resolution between the trans and cis peaks. Proton NMR (1H-NMR) can also be used to confirm stereochemistry by analyzing the coupling constants of the carbinol proton.
References
1. Title: TMCHONE (3,3,5-TRIMETHYL CYCLOHEXANONE) Source: Ataman Kimya URL:
2.[1] Title: SAFETY DATA SHEET - trans-3,3,5-Trimethylcyclohexanol Source: TCI Chemicals URL:
3.[2] Title: TRANS-3,3,5-TRIMETHYLCYCLOHEXANOL Suppliers Source: LookChem URL:
4. Title: cis-3,3,5-Trimethylcyclohexanol - Aliphatic Hydrocarbon Source: Crysdot LLC URL:
5.[3] Title: Process for the preparation of 3,3,5-trimethylcyclohexanol (US20030109756A1) Source: Google Patents URL:
Sources
Technical Support Center: Dihydroisophorone (DHIP) Reduction
The following guide is structured as a Tier 3 Technical Support resource, designed for researchers and process chemists encountering yield or selectivity issues in the reduction of dihydroisophorone (3,3,5-trimethylcyclohexanone).
Topic: Troubleshooting Low Yield & Stereoselectivity in DHIP Reduction Applicable Substrates: 3,3,5-trimethylcyclohexanone (Dihydroisophorone) Target Product: 3,3,5-trimethylcyclohexanol (TMCH) User Level: Senior Researcher / Process Chemist[1]
Diagnostic Phase: Define "Low Yield"
Before adjusting parameters, characterize the failure mode. "Low yield" in this specific reaction usually falls into one of three distinct categories. Use the logic below to identify your issue.
Diagnostic Flowchart
Figure 1: Diagnostic logic for identifying the root cause of yield loss.
Issue A: Incomplete Conversion (Reaction Stalling)
Symptom: Starting material remains despite excess reducing agent.[1] Root Cause: The carbonyl at C1 is sterically hindered by the gem-dimethyl group at C3 (beta-position).[2] While not neopentyl, the rigid chair conformation creates significant steric impedance, particularly for bulky reducing agents or aged NaBH₄.[1]
Troubleshooting Protocol
| Variable | Recommendation | Rationale |
| Reagent Quality | Titrate NaBH₄ or use fresh bottle. | NaBH₄ is hygroscopic; surface decomposition lowers effective hydride count.[1][2] |
| Solvent System | Switch to MeOH or EtOH . | Protic solvents activate the carbonyl via hydrogen bonding, facilitating hydride attack. Avoid pure THF for NaBH₄ unless using a Lewis Acid additive (e.g., CeCl₃, Luche conditions).[1] |
| Additives | Add CeCl₃·7H₂O (1.0 equiv).[1] | Luche Reduction: Cerium coordinates the carbonyl oxygen, increasing electrophilicity and overcoming steric hindrance without affecting double bonds (if present). |
| Temperature | Increase to 0°C → RT . | While lower temps favor kinetic control, steric hindrance may require thermal energy to drive conversion.[1] |
Issue B: Isolation Loss (The "Missing Mass" Phenomenon)
Symptom: TLC shows full conversion, but isolated yield is <50%. Root Cause 1: Stable Borate Esters. In the reduction of hindered cyclohexanones, the intermediate alkoxy-boranes form stable, cage-like borate esters.[1][2] These complexes are remarkably resistant to hydrolysis.[1][2] Standard water/extraction workups often fail to break them, leaving the product trapped in the aqueous phase or as a non-distillable complex in the organic phase.
Root Cause 2: Volatility. 3,3,5-Trimethylcyclohexanol (TMCH) is volatile (sublimes/evaporates).[1] Extended high-vacuum drying will remove the product.[1][2]
Corrective Workup Protocol (The "Acid/Boil" Method)
Do not use this if your molecule has acid-sensitive groups.[1][2] For acid-sensitive substrates, use an oxidative workup (NaOH/H₂O₂).[1]
-
Quench: Slowly add 3M HCl to the reaction mixture until pH < 2.
-
Hydrolysis (CRITICAL): Heat the biphasic mixture to 50–60°C for 30–60 minutes .
-
Why? This thermal energy is required to hydrolyze the stable tricyclic borate ester bonds.[2]
-
-
Extraction: Cool to RT and extract with Et₂O or DCM (x3).
-
Drying: Dry over MgSO₄.
-
Concentration: Use a rotary evaporator at >100 mbar and <40°C . Do not leave on high vacuum pump.[1]
Issue C: Stereochemical Mismatch (Kinetic vs. Thermodynamic)
Symptom: Yield is "low" because the obtained isomer is not the desired one. Mechanistic Insight: The 3,3,5-trimethyl system is conformationally locked.[1][2] The C5-methyl group dictates the stable chair (equatorial).[2]
-
Axial Attack (Thermodynamic Path): Hindered by the axial C3-methyl.[1][2] Yields Equatorial Alcohol (Cis) .[1]
-
Equatorial Attack (Kinetic Path): Less hindered.[1] Yields Axial Alcohol (Trans) .[1]
Note: "Cis/Trans" nomenclature references the relationship between the C1-OH and the C5-Me.[2]
Stereoselectivity Control Table
| Desired Isomer | Product Type | Reagent System | Mechanism |
| Axial OH (Trans) | Kinetic (Less Stable) | NaBH₄ / MeOH (-78°C to 0°C) | Small hydride attacks from the less hindered equatorial face (95:5 selectivity).[1][2] |
| Axial OH (Trans) | Kinetic (High Purity) | L-Selectride / THF | Bulky hydride is forced to attack the open equatorial face exclusively.[1][2] |
| Equatorial OH (Cis) | Thermodynamic (Stable) | Dissolving Metal (Li/NH₃) | Radical mechanism favors the most stable equatorial product.[1] |
| Equatorial OH (Cis) | Thermodynamic (Stable) | Meerwein-Ponndorf-Verley (MPV) | Reversible equilibrium favors the thermodynamic product.[1][2] |
Pathway Visualization
Figure 2: Stereochemical pathways.[1][2] NaBH₄ predominantly follows the Green path (Equatorial Attack) to yield the Trans-alcohol.[2]
Frequently Asked Questions (FAQ)
Q: I am using catalytic hydrogenation (H₂/Pd-C) and getting low yield. Why? A: Catalytic hydrogenation of ketones is sensitive to the catalyst surface environment.[2] In 3,3,5-trimethylcyclohexanone, the catalyst usually approaches from the less hindered face (equatorial), delivering hydrogen to that face and pushing the hydroxyl group axial (Kinetic product). However, if your goal is the alcohol, ensure you are not stopping at the ketone (if starting from Isophorone). If starting from DHIP, H₂/Pd is often slow; high pressure (50 bar) or PtO₂ (Adams' catalyst) is more effective for ketone reduction than Pd/C.[1]
Q: My product is an oil, but literature says it's a solid. Did the reaction fail? A: Not necessarily. Pure trans-TMCH (Axial OH) has a melting point of ~37°C, while the cis isomer melts higher (~57°C). A mixture of isomers will significantly depress the melting point, resulting in an oil at room temperature. Verify by GC or NMR rather than physical state.
Q: Can I equilibrate the Kinetic product to the Thermodynamic one? A: Yes. Refluxing the kinetic alcohol (Axial OH) with Aluminum Isopropoxide (Al(OiPr)₃) in isopropanol/acetone will equilibrate the mixture to the thermodynamic (Equatorial OH) isomer via an MPV-type mechanism.
References
-
Wigfield, D. C. (1979).[1] "Stereochemistry of hydride reductions of ketones." Tetrahedron, 35(4), 449-462.[1] Link
-
Ashby, E. C., & Boone, J. R. (1976).[1] "Stereoselective reduction of substituted cyclohexanones." The Journal of Organic Chemistry, 41(17), 2890-2895.[1] Link
-
Dauben, W. G., Fonken, G. J., & Noyce, D. S. (1956).[1] "The Stereochemistry of Hydride Reductions." Journal of the American Chemical Society, 78(11), 2579-2582.[1] Link
-
Brown, H. C., & Krishnamurthy, S. (1979).[1] "Forty years of hydride reductions."[1][2] Tetrahedron, 35(6), 567-607.[1] Link
Sources
Technical Support Center: Purification of 3,3,5-Trimethylcyclohexanol (TMCH)
Topic: Removing Unreacted Isophorone from TMCH Mixtures Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary: The Separation Challenge
Synthesizing 3,3,5-trimethylcyclohexanol (TMCH-ol) via the hydrogenation of isophorone often results in a crude mixture containing the target alcohol, the intermediate ketone (3,3,5-trimethylcyclohexanone), and unreacted isophorone.[1]
The Core Problem: Separation is thermodynamically difficult due to overlapping boiling points and similar polarity profiles.[1]
-
Isophorone (Impurity): BP ~215°C (Conjugated Ketone)[1]
-
TMCH-ol (Product): BP ~198°C (Cyclic Alcohol)
-
TMCH-one (Intermediate): BP ~190°C (Saturated Ketone)
Because the impurity (Isophorone) boils higher than the product, standard "pot residue" methods fail.[1] You must distill the product away from the impurity, or use chemoselective scavenging.
Module 1: Distillation Strategy (The Primary Cut)
User Question: "I am running a vacuum distillation, but the isophorone content in my distillate remains >2%. Why can't I separate them effectively?"
Technical Diagnosis
Simple distillation is insufficient because the
Protocol: High-Efficiency Fractionation
-
Equipment: Vigreux column (minimum 20cm) or Packed Column (Glass helices/Rashig rings).
-
Vacuum Setting: <10 mbar (Crucial to lower operating temperature and prevent alcohol dehydration).
Step-by-Step Workflow:
-
Equilibration: Heat the pot to reflux under full vacuum. Allow the column to equilibrate for 30 minutes at Total Reflux (take no product).
-
Foreshots (The Intermediate): Collect the first 5-10% of volume. This fraction is rich in TMCH-one (BP ~190°C).[1]
-
The Product Heart: Adjust reflux ratio to 10:1 (10 parts return to pot, 1 part take-off). Collect the fraction stabilizing at the TMCH-ol boiling point.[1]
-
The Stop Point: Monitor the still-head temperature. As soon as the temperature spikes by >2°C or the pot volume drops below 15%, STOP . The remaining residue is the Isophorone-rich bottom.[1]
Critical Warning: Do not distill to dryness. Isophorone tends to polymerize or degrade at high pot temperatures, potentially contaminating your clean distillate with breakdown products.[1]
Module 2: Chemical Scavenging (The Polishing Step)
User Question: "Distillation improved purity to 97%, but I need >99.5% for pharma-grade applications. How do I remove the last traces of Isophorone?"
Technical Diagnosis
Distillation has reached its thermodynamic limit (azeotrope-like behavior or equipment limitation). You must switch to Chemoselective Scavenging .[1]
-
The Logic: Isophorone is an
-unsaturated ketone.[1][2] TMCH-ol is a saturated alcohol.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
The Reagent: Sodium Bisulfite (
).[1][3][4] -
The Mechanism:
Protocol: Bisulfite Wash
-
Reagent Prep: Saturated aqueous Sodium Bisulfite solution (freshly prepared).
Step-by-Step Workflow:
-
Dilution: Dissolve your crude TMCH oil in a non-polar solvent (e.g., Hexane or Diethyl Ether).[1] Ratio: 1 part oil to 3 parts solvent.
-
The Wash: Add 1.5 equivalents of Saturated Bisulfite solution (relative to estimated ketone impurity).[1]
-
Agitation: Vigorously stir or shake for 45-60 minutes .
-
Separation: Transfer to a separatory funnel.
-
Rinse: Wash organic layer with Brine (
) to break emulsions, then dry over . -
Isolation: Rotary evaporate the solvent to yield pure TMCH-ol.[1]
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for purifying the reaction mixture based on impurity concentration.
Figure 1: Decision matrix for Isophorone removal.[1] High-concentration impurities require physical separation (distillation) before chemical polishing.[1]
Module 4: Analytical Validation (FAQ)
Q: I see two peaks in my GC chromatogram for the "pure" product. Is one still Isophorone? A: Likely not. TMCH-ol exists as cis and trans isomers.[1]
-
Isophorone: Elutes later on non-polar columns (e.g., DB-5, HP-5) due to higher BP.[1]
-
TMCH-ol Isomers: Usually appear as two closely eluting peaks (often split by <0.5 min).[1]
-
Verification: Run a "spiked" sample. Add a drop of pure Isophorone to your vial.[1] If a third distinct peak grows, your product is clean of starting material, and the doublet is just the isomers.
Q: Can I use Permanganate (
-
Pros:
rapidly oxidizes the C=C double bond of Isophorone (Lemieux-von Rudloff oxidation), cleaving it into small carboxylic acids which wash out with base.[1] -
Cons: It is an aggressive oxidant.[1] While secondary alcohols (TMCH-ol) are relatively resistant compared to alkenes, over-exposure can oxidize your product back to the ketone (TMCH-one).[1] Use Bisulfite first; reserve Permanganate for stubborn trace removal (<0.1%).[1]
Summary Data Table: Physical Properties
| Compound | Role | Boiling Point (1 atm) | Reactivity with Bisulfite ( |
| Isophorone | Impurity (Start) | ~215°C | Yes (Slow, forms Sulfonate via 1,4-addition) |
| 3,3,5-TMCH-one | Impurity (Interm.) | ~190°C | Yes (Fast, forms Adduct via 1,2-addition) |
| 3,3,5-TMCH-ol | Target Product | ~198°C | No Reaction (Inert) |
References
-
Isophorone Properties & Synthesis National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 6544, Isophorone.[1] [Link]
-
Hydrogenation of Isophorone to 3,3,5-Trimethylcyclohexanol European Patent Office.[1] Process for the preparation of 3,3,5-trimethylcyclohexanol (EP1318130A1).[1]
-
Azeotrope Data and Solvent Mixtures Wikipedia / CRC Handbook.[1] Azeotrope Tables (Binary and Ternary).[1][6] [Link]
Sources
optimizing catalyst load for trimethylcyclohexanol synthesis
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Catalyst Load for 3,3,5-Trimethylcyclohexanol Synthesis
Executive Summary
Synthesizing 3,3,5-trimethylcyclohexanol (TMCH-ol) from isophorone is a deceptively complex two-step hydrogenation. While the first step (reduction of the C=C bond to the ketone) is kinetically facile, the second step (reduction of the C=O bond to the alcohol) is the rate-determining bottleneck.
Many researchers encounter a "false plateau" where the reaction stalls at the ketone intermediate (3,3,5-trimethylcyclohexanone). This guide addresses the precise catalyst loading strategies required to push through this energy barrier while controlling stereoselectivity (cis/trans ratio).
Module 1: The Kinetic Reality & Catalyst Selection
Q: Why does my reaction stall at the ketone intermediate despite using standard catalyst loads?
A: This is a classic issue of chemoselectivity mismatch . The hydrogenation of isophorone proceeds in two distinct stages:
-
C=C Hydrogenation: Fast, low activation energy. Occurs readily over Pd, Pt, or Ni at low pressures.
-
C=O Hydrogenation: Slow, high activation energy. Requires higher catalyst activity, higher pressure, or specific active sites (e.g., Ru, Rh, or high-load Raney Ni).
If you use a catalyst optimized for C=C reduction (like Pd/C) at a standard load (e.g., 0.5 mol%), the catalyst effectively "dies" after the first step because it lacks the potential to activate the carbonyl group under mild conditions.
Recommendation:
-
For Alcohol Synthesis: Shift to Ruthenium on Carbon (Ru/C) or Raney Nickel . Ru is superior for carbonyl reduction under mild conditions.
-
Loading Threshold: Unlike simple alkene reductions, C=O reduction often requires a minimum threshold loading (typically >2-5 wt% relative to substrate for heterogeneous catalysts) to overcome competitive adsorption by the solvent or product.
Module 2: Experimental Protocol for Load Optimization
Q: How do I determine the "Sweet Spot" for catalyst load?
A: Do not rely on linear scaling. Use a Logarithmic Loading Screen to identify the transition from the kinetic regime to the mass-transfer limited regime.
Protocol: The "Step-Up" Loading Screen
Objective: Determine the minimum load required to achieve >98% conversion to alcohol within 4 hours.
Conditions:
-
Substrate: Isophorone (1.0 M in Isopropanol or THF).
-
Catalyst: 5% Ru/C (dry basis).
-
Pressure: 40 bar (4.0 MPa) H₂.
-
Temperature: 80°C.
Experimental Matrix:
| Run ID | Catalyst Load (wt% vs Substrate) | Expected Outcome | Mechanistic Insight |
| L-01 | 0.5% | Stalled (Ketone > 90%) | Active sites saturated; C=O reduction barrier not met. |
| L-02 | 1.5% | Mixed (Ketone 40% / Alcohol 60%) | Transition zone. Reaction slows significantly after 1 hour. |
| L-03 | 3.0% | Complete (Alcohol > 98%) | Target Zone. Kinetic control dominates. |
| L-04 | 5.0% | Complete (Alcohol > 99%) | Diminishing returns.[1] Risk of mass transfer limits (gas-liquid). |
Data Analysis:
Plot Conversion vs. Time for each load. The optimal load is the lowest point where the reaction rate (
Module 3: Stereoselectivity Control (Cis vs. Trans)
Q: I need the cis-isomer (menthol-like notes). How does catalyst load affect the cis/trans ratio?
A: Catalyst load indirectly affects stereoselectivity by altering the local hydrogen concentration at the active site.
-
Mechanism: The formation of the alcohol creates a new chiral center.
-
Cis-isomer: Formed via axial attack of hydrogen (favored by steric bulk of the catalyst surface).
-
Trans-isomer: Thermodynamically more stable in some conformations, but often less favored kinetically on metal surfaces.
-
-
The "Haptophilicity" Effect:
-
High Catalyst Load: Increases the rate of H₂ supply to the surface. This favors the Kinetic Product (Cis) because the rapid surface reaction locks the molecule into the configuration dictated by its adsorption geometry.
-
Low Catalyst Load / Starved H₂: Allows time for the adsorbed intermediate to isomerize or desorb/readsorb, often leading to the Thermodynamic Product (Trans) .
-
Critical Insight: To maximize cis-TMCH-ol, use Ru/C at a sufficiently high load to maintain rapid turnover, and operate at lower temperatures (60-80°C). High temperatures (>120°C) promote epimerization to the trans-isomer.
Module 4: Troubleshooting & FAQs
Q: The reaction reaches 95% conversion but leaves 5% ketone. Should I add more catalyst? A: Not necessarily. This "tailing" is often due to product inhibition . The alcohol product can adsorb strongly to the catalyst, blocking sites for the remaining ketone.
-
Fix: Instead of adding catalyst, increase temperature by 10°C for the final hour to desorb the product, or use a solvent that competes less for active sites (e.g., switch from THF to Cyclohexane).
Q: I see "Trimethylcyclohexene" byproducts. What went wrong? A: You have triggered dehydration .
-
Cause: Acidic sites on the catalyst support (e.g., unwashed Carbon) or excessive temperature.
-
Fix:
-
Check your catalyst support. Use base-washed carbon or Alumina-supported catalysts.
-
Reduce reaction temperature.
-
Do not increase catalyst load ; this will only accelerate the dehydration side reaction.
-
Visualizations
Diagram 1: Reaction Pathway & Selectivity Nodes
This diagram illustrates the sequential hydrogenation and the critical divergence point for stereoselectivity.
Caption: Sequential hydrogenation pathway. Note that the Cis-isomer is the kinetic product favored by high catalyst activity (Ru/C) and moderate temperatures.
Diagram 2: Troubleshooting Decision Tree
A logic flow for resolving stalled reactions.
Caption: Diagnostic workflow for incomplete conversion or byproduct formation during TMCH synthesis.
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons. (Authoritative text on Ru vs. Pd selectivity for ketones).
-
Wang, T., et al. (2021).[2][3] "Study on the selective hydrogenation of isophorone." RSC Advances, 11, 4618-4625. Link (Demonstrates solvent and catalyst effects on TMCH selectivity).
-
Zhou, H., et al. (2018). "Improvement of the selectivity of isophorone hydrogenation by Lewis acids." Royal Society Open Science, 5(5), 171523. Link (Discusses the mechanism of C=O vs C=C hydrogenation inhibition).
- Augustine, R. L. (1995). Heterogeneous Catalysis for the Synthetic Chemist. Marcel Dekker. (Foundational text on catalyst loading and mass transfer regimes).
Sources
Technical Support Center: Stereocontrol in 3,3,5-Trimethylcyclohexanone Reduction
Advanced Troubleshooting & Methodologies for Diastereoselective Synthesis
Welcome to the Technical Support Center for stereoselective synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals master the diastereoselective reduction of 3,3,5-trimethylcyclohexanone.
Unlike unhindered cyclohexanones where torsional strain dictates stereochemistry, 3,3,5-trimethylcyclohexanone is governed by severe steric bias. The presence of a bulky axial methyl group at the C3 position fundamentally alters the trajectory of incoming nucleophiles, making this a classic model for understanding substrate-controlled stereoselectivity.
Part 1: Mechanistic Pathway Visualization
To troubleshoot effectively, you must first visualize the steric environment of the substrate. The diagram below illustrates how the C3 axial methyl group dictates the attack trajectory of different hydride reagents.
Reaction pathways for the stereoselective reduction of 3,3,5-trimethylcyclohexanone.
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my NaBH₄ reduction yield a mixture of isomers instead of a single product? A: In unhindered cyclohexanones, small hydrides like NaBH₄ typically favor axial attack to avoid torsional strain (following the Felkin-Anh/Bürgi-Dunitz trajectory), yielding equatorial alcohols. However, 3,3,5-trimethylcyclohexanone possesses a bulky axial methyl group at the C3 position. This creates severe 1,3-diaxial steric hindrance, effectively blocking the axial face[1]. Consequently, even small hydrides are forced to attack predominantly from the equatorial face. Because NaBH₄ is small, the steric discrimination is not absolute, resulting in a kinetic leakage and a mixture of ~67% trans-isomer (axial OH, from equatorial attack) and ~33% cis-isomer (equatorial OH, from axial attack)[2].
Q2: How can I achieve >99% stereoselectivity for the trans-isomer (axial OH)? A: To exclusively synthesize trans-3,3,5-trimethylcyclohexanol, you must amplify the steric bias of the substrate by using a sterically demanding reducing agent[3]. L-Selectride (lithium tri-sec-butylborohydride) is the gold standard for this transformation. Its bulky sec-butyl groups make axial attack energetically prohibitive due to catastrophic clashes with the C3 axial methyl group. Thus, L-Selectride attacks exclusively from the less hindered equatorial face, delivering the hydride to form the trans-isomer with >99% diastereomeric excess (d.e.)[2].
Q3: My L-Selectride reduction yielded lower diastereoselectivity than expected (<95% trans). What went wrong? A: If your selectivity drops, the two most common culprits are temperature control and moisture:
-
Temperature Excursions: Selectride reductions rely strictly on kinetic control. The reaction must be maintained at -78 °C. Allowing the reaction to warm up prematurely provides the thermal activation energy necessary to overcome the steric barrier of the axial face, drastically reducing selectivity.
-
Moisture Contamination: L-Selectride reacts violently with water. If your THF or glassware is not rigorously dry, the active reagent is destroyed. The resulting lithium borate decomposition products may act as smaller, less selective reducing agents, altering the reaction pathway.
Q4: Is it possible to selectively synthesize the cis-isomer (equatorial OH)? A: Direct kinetic reduction to the cis-isomer is highly challenging because it requires axial attack, which is sterically blocked. However, you can achieve the cis-isomer through thermodynamic equilibration . The cis-isomer (equatorial OH) is thermodynamically more stable than the trans-isomer (axial OH) because it avoids the 1,3-diaxial interaction between the hydroxyl group and the C3 axial methyl group. By treating the trans-alcohol (or the NaBH₄ mixture) with aluminum isopropoxide (Meerwein-Ponndorf-Verley conditions) under reflux, the system will equilibrate to favor the more stable cis-3,3,5-trimethylcyclohexanol.
Part 3: Quantitative Stereochemical Data
Use the table below to select the appropriate reagent based on your target diastereomer.
| Reducing Agent / Conditions | Steric Bulk | Preferred Attack Face | trans (Axial OH) % | cis (Equatorial OH) % | Primary Control Mechanism |
| NaBH₄ / MeOH | Small | Equatorial | ~67% | ~33% | Kinetic (Weak Steric Bias) |
| LiAlH₄ / THF | Small | Equatorial | ~74% | ~26% | Kinetic (Weak Steric Bias) |
| L-Selectride / THF | Very Large | Equatorial | >99% | <1% | Kinetic (Strong Steric Bias) |
| Al(OiPr)₃ / Reflux | N/A | N/A | Minor | Major | Thermodynamic Control |
Part 4: Validated Experimental Protocols
Protocol A: Diastereoselective Synthesis of trans-3,3,5-Trimethylcyclohexanol (Kinetic Control)
Causality Note: This protocol uses L-Selectride at cryogenic temperatures to maximize steric discrimination, followed by an alkaline peroxide quench to remove lipophilic borane byproducts.
-
Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under argon.
-
Substrate Addition: Dissolve 3,3,5-trimethylcyclohexanone (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
-
Reduction: Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise via syringe down the side of the flask to pre-cool the reagent before it hits the reaction mixture.
-
Reaction: Stir the mixture for 2 hours at -78 °C. Do not remove the cooling bath.
-
Quench & Oxidation: Quench the reaction at -78 °C by carefully adding 10% aqueous NaOH (3.0 equiv), followed by 30% H₂O₂ (3.0 equiv). Why? L-Selectride leaves behind tri-sec-butylborane. If not oxidized to water-soluble sec-butanol, this byproduct will co-elute with your product.
-
Workup: Warm to room temperature and stir for 1 hour. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield pure trans-3,3,5-trimethylcyclohexanol.
Protocol B: Standard Reduction Yielding a Diastereomeric Mixture
Causality Note: Methanol acts as both a solvent and an electrophilic activator here, hydrogen-bonding to the carbonyl oxygen to accelerate hydride transfer from the mild NaBH₄.
-
Preparation: Dissolve 3,3,5-trimethylcyclohexanone (1.0 equiv) in HPLC-grade Methanol (0.5 M concentration) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reduction: Add NaBH₄ (1.5 equiv) portion-wise over 10 minutes to control the exothermic hydrogen gas evolution.
-
Reaction: Remove the ice bath and stir for 1 hour at room temperature.
-
Quench: Slowly add 1M HCl until gas evolution ceases (pH ~2) to destroy excess hydride.
-
Workup: Evaporate the methanol under reduced pressure. Partition the residue between Dichloromethane (DCM) and water. Extract the aqueous layer with DCM (2x). Dry the combined organic layers over Na₂SO₄ and concentrate to yield a ~67:33 mixture of trans:cis isomers.
Part 5: References
-
Organic Chemistry: Reduction Reactions - Textbook Chapter - Studylib. Source: studylib.net. URL:[Link]
-
L and K Selectrides | Hydride | Organic Chemistry - Scribd. Source: scribd.com. URL:[Link]
-
Oxidations of Cyclohexanols by N-Bromosuccinimide and Sodium Hypochlorite - LookChem. Source: lookchem.com. URL:[Link]
Sources
Technical Support Center: Crystallization Purification of trans-3,3,5-Trimethylcyclohexanol
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of trans-3,3,5-trimethylcyclohexanol via crystallization. It addresses common challenges and offers practical, field-tested solutions to optimize crystal purity and yield.
Introduction to Crystallization of trans-3,3,5-Trimethylcyclohexanol
trans-3,3,5-Trimethylcyclohexanol is a white, crystalline solid with a characteristic mint-like odor[1]. It is synthesized via the hydrogenation of isophorone[2][3][4][5]. The purification of the trans isomer from the reaction mixture, which may contain the cis isomer and unreacted starting materials, is crucial for its application in pharmaceuticals and other fine chemical industries[1][2]. Crystallization is a powerful technique for this purification, leveraging the differences in solubility between the desired compound and impurities[6][7][8].
The success of crystallization is highly dependent on the choice of solvent and the control of process parameters such as cooling rate. trans-3,3,5-Trimethylcyclohexanol is soluble in many organic solvents like ethanol and ether, and has limited solubility in water[1][2][9][10]. This solubility profile is key to selecting an appropriate solvent system for effective purification.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the crystallization of trans-3,3,5-trimethylcyclohexanol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent was used).2. The cooling process is too slow, preventing nucleation.3. The presence of soluble impurities is inhibiting crystal formation. | 1. Evaporate some of the solvent to increase the concentration of the solute[11].2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure trans-3,3,5-trimethylcyclohexanol[11][12].3. Cool the solution in an ice bath to further decrease solubility.4. If impurities are suspected, consider a pre-purification step like column chromatography. |
| Oiling out occurs instead of crystallization. | 1. The boiling point of the solvent is too high, causing the solute to melt before it dissolves.2. The solution is too concentrated, leading to precipitation above the compound's melting point.3. Significant impurities are present, depressing the melting point of the mixture. | 1. Select a solvent with a lower boiling point.2. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly[11][12].3. If impurities are colored, add activated charcoal to the hot solution, filter, and then cool. |
| Crystals are small and impure. | 1. The solution cooled too rapidly, leading to rapid precipitation and trapping of impurities[11][12].2. Insufficient washing of the filtered crystals. | 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.2. Wash the crystals on the filter with a small amount of ice-cold solvent to remove residual mother liquor[6][13]. |
| Low yield of purified crystals. | 1. Too much solvent was used, leaving a significant amount of the product in the mother liquor[11][12].2. The crystals were washed with too much cold solvent or the solvent was not cold enough.3. Premature crystallization during hot filtration. | 1. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.2. Use a minimal amount of ice-cold solvent for washing.3. During hot filtration, use a heated funnel and pre-warm the receiving flask to prevent the product from crystallizing on the filter paper. |
| Crystals are colored. | 1. Presence of colored impurities from the synthesis. | 1. Before crystallization, dissolve the crude product in the minimum amount of hot solvent and add a small amount of activated charcoal. Heat the solution gently for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the filtrate to cool. |
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for the crystallization of trans-3,3,5-trimethylcyclohexanol?
A1: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For trans-3,3,5-trimethylcyclohexanol, which is soluble in organic solvents, you can screen solvents like hexane, heptane, or mixtures of ethanol and water. A good starting point is to test the solubility of a small amount of your crude product in various solvents at room temperature and then upon heating.
Q2: What is the expected melting point of pure trans-3,3,5-trimethylcyclohexanol?
A2: The melting point of trans-3,3,5-trimethylcyclohexanol is reported to be in the range of 56-59°C[14]. A sharp melting point within this range is a good indicator of purity.
Q3: My purified product still shows the presence of the cis-isomer by GC analysis. How can I improve the separation?
A3: The separation of diastereomers by crystallization can be challenging. A single crystallization may not be sufficient. Consider performing a second recrystallization on your purified material. Alternatively, a solvent system that maximizes the solubility difference between the cis and trans isomers could be explored. Fractional crystallization, where crystals are collected in batches as the solution cools, may also be effective.
Q4: Can I use a solvent mixture for crystallization?
A4: Yes, a two-solvent system can be very effective. This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. The crude product is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q5: What are the key safety precautions when performing crystallization?
A5: Always work in a well-ventilated fume hood, especially when using volatile organic solvents. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[15][16]. trans-3,3,5-Trimethylcyclohexanol can cause skin and serious eye irritation[14][15]. Avoid inhaling dust or vapors. Be aware of the flammability of the solvents used and keep them away from ignition sources[17][18].
Experimental Protocol: Single-Solvent Crystallization
This protocol provides a general guideline for the purification of trans-3,3,5-trimethylcyclohexanol.
1. Solvent Selection:
-
Based on preliminary tests, select a suitable solvent (e.g., heptane).
2. Dissolution:
-
Place the crude trans-3,3,5-trimethylcyclohexanol in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture gently on a hot plate while stirring.
-
Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding excess solvent.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration (if decolorization was performed or insoluble impurities are present):
-
Pre-heat a clean filter funnel and receiving flask.
-
Quickly filter the hot solution to remove the activated charcoal or insoluble impurities.
5. Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
6. Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
7. Drying:
-
Allow the crystals to dry on the filter by drawing air through them for a few minutes.
-
For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
Visualizing the Workflow
Caption: General workflow for the crystallization of trans-3,3,5-trimethylcyclohexanol.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common crystallization issues.
References
-
IndiaMART. 3,3,5 TRIMETHYLCYCLOHEXANOL. [Link]
-
Chemigran Pte Ltd. 3,3,5-Trimethylcyclohexanol. [Link]
-
PubChem. 3,3,5-Trimethylcyclohexanol. [Link]
-
SOP: CRYSTALLIZATION. [Link]
-
Chemsrc. trans-3,3,5-trimethylcyclohexanol | CAS#:767-54-4. [Link]
-
Recrystallization-1.pdf. [Link]
-
Labadadis. 3,3,5-Trimethylcyclohexanol (cis- and trans- mixture) >90.0%(GC) 25g. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
PraxiLabs. Recrystallization Definition, Principle &Purpose. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
RECRYSTALLISATION. [Link]
-
Chemistry LibreTexts. 6.6D: Troubleshooting. [Link]
-
Guide for crystallization. [Link]
-
Wikipedia. 3,3,5-Trimethylcyclohexanol. [Link]
-
Patsnap. Synthesis method of 3, 3, 5-trimethyl cyclohexanol. [Link]
-
NIST WebBook. Cyclohexanol, 3,3,5-trimethyl-, cis-. [Link]
-
NIST WebBook. Cyclohexanol, 3,3,5-trimethyl-. [Link]
- Google Patents.
-
ACS Publications. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]
Sources
- 1. 3,3,5-TRIMETHYLCYCLOHEXANOL - Prasol Chemicals Limited [prasolchem.com]
- 2. 3,3,5-Trimethylcyclohexanol CAS#: 116-02-9 [m.chemicalbook.com]
- 3. 3,3,5-Trimethylcyclohexanol - Wikipedia [en.wikipedia.org]
- 4. Synthesis method of 3, 3, 5-trimethyl cyclohexanol - Eureka | Patsnap [eureka.patsnap.com]
- 5. 3,3,5-Trimethylcyclohexanol synthesis - chemicalbook [chemicalbook.com]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. mt.com [mt.com]
- 8. praxilabs.com [praxilabs.com]
- 9. CAS 116-02-9: 3,3,5-Trimethylcyclohexanol | CymitQuimica [cymitquimica.com]
- 10. 3,3,5 TRIMETHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter [somu-group.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. trans-3,3,5-Trimethylcyclohexanol | 767-54-4 | TCI AMERICA [tcichemicals.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. echemi.com [echemi.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. vigon.com [vigon.com]
overcoming steric hindrance in trimethylcyclohexanol esterification
Ticket ID: #TMCH-EST-001
Subject: Overcoming Steric Hindrance in Trimethylcyclohexanol Esterification Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic & Strategy Selection (Triage)
User Query: "I am attempting to esterify 3,3,5-trimethylcyclohexanol (TMCH) with a carboxylic acid. Standard Fischer esterification (
Root Cause Analysis: The failure of Fischer esterification here is kinetic, not thermodynamic. 3,3,5-trimethylcyclohexanol presents a classic 1,3-diaxial interaction challenge. The gem-dimethyl groups at the C3 position create a "picket fence" around the hydroxyl group at C1. In a standard Fischer protocol, the tetrahedral intermediate formed during nucleophilic attack is too high in energy due to steric crowding, causing the reaction to reverse rather than proceed to the ester.
Method Selection Decision Matrix: Before proceeding, select your protocol based on your stereochemical and substrate requirements.
Figure 1: Decision tree for selecting the optimal esterification protocol based on steric and stereochemical constraints.
Protocol A: The Steglich Esterification (Retention)
Best For: Standard hindered alcohols where the carboxylic acid is relatively unhindered.
The Mechanism: This method utilizes DCC (N,N'-dicyclohexylcarbodiimide) to activate the acid and DMAP (4-dimethylaminopyridine) as a super-nucleophilic catalyst.[1][2]
-
Critical Insight: In hindered systems, the reaction often stalls at the O-acylisourea intermediate. Without DMAP, this intermediate undergoes an
acyl migration to form a stable, unreactivengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -acylurea byproduct. DMAP intercepts the intermediate faster than this migration can occur, forming a highly reactive -acylpyridinium species [1].
Step-by-Step Workflow
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
3,3,5-TMCH (1.0 - 1.2 equiv)
-
DCC (1.1 equiv)
-
DMAP (0.1 equiv - Increase to 0.5 equiv for severe hindrance)
-
Solvent: Anhydrous Dichloromethane (
)
Procedure:
-
Dissolution: Dissolve the Carboxylic Acid and TMCH in dry
(0.1 M concentration) under an inert atmosphere ( or Ar). -
Catalyst Addition: Add DMAP in one portion.
-
Activation (The Critical Step): Cool the reaction to 0°C. Add DCC dropwise (dissolved in minimal
) or as a solid.-
Why 0°C? This controls the exotherm and prevents immediate
-acylurea rearrangement before DMAP can act.
-
-
Reaction: Allow to warm to room temperature. Stir for 12–24 hours.
-
Visual Indicator: The solution will become cloudy as Dicyclohexylurea (DCU) precipitates.
-
-
Workup (The "DCU Nightmare" Fix):
-
Cool the mixture to -20°C for 1 hour to maximize DCU precipitation.
-
Filter through a Celite pad.
-
Wash filtrate with 0.5N HCl (to remove DMAP) and saturated
.
-
Troubleshooting FAQ:
Q: I see a new spot on TLC, but it's not my ester. A: It is likely the
-acylurea byproduct. This happens if DMAP loading is too low or if the acid was activated before the alcohol was present. Ensure reagents are mixed before adding DCC.
Protocol B: The Yamaguchi Esterification (Extreme Hindrance)
Best For: When both the alcohol (TMCH) and the carboxylic acid are sterically hindered.
The Mechanism: This method forms a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent).[3][4] The trichlorophenyl group is electronically withdrawing but also sterically blocks attack at its own carbonyl, forcing the alcohol to attack the desired acid's carbonyl [2].
Step-by-Step Workflow
Reagents:
-
2,4,6-Trichlorobenzoyl chloride (1.1 equiv)
- (Triethylamine) (1.5 equiv)
-
DMAP (1.0 - 2.0 equiv - Stoichiometric amount required)
-
Solvent: Toluene (Preferred for higher reflux temps)
Procedure:
-
Mixed Anhydride Formation: Dissolve the carboxylic acid and
in THF or Toluene. Add Yamaguchi reagent. Stir at RT for 1-2 hours.[5] -
Filtration: Filter off the triethylamine hydrochloride salt rapidly (hygroscopic).
-
Esterification: Dilute the filtrate with Toluene. Add the TMCH alcohol and DMAP (dissolved in Toluene) slowly.
-
Thermal Drive: Heat to reflux (80–110°C) for 4–12 hours.
-
Why Reflux? The energy barrier for attacking the hindered carbonyl is high; thermal energy is necessary to cross the transition state.
-
Protocol C: The Mitsunobu Reaction (Inversion)
Best For: When you need to invert the stereochemistry (e.g., converting axial-OH to equatorial-Ester).
The Mechanism:
The reaction proceeds via an
Critical Warning for TMCH:
Standard Mitsunobu conditions (DEAD/
Step-by-Step Workflow
Reagents:
- (Triphenylphosphine) (1.5 equiv)
-
DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) - More stable than DEAD.
-
Acid Component: p-Nitrobenzoic acid (Preferred over simple benzoic acid due to lower pKa, approx 3.4 vs 4.2).
Procedure:
-
Setup: Dissolve TMCH,
, and p-Nitrobenzoic acid in anhydrous THF. Cool to 0°C.[6] -
Addition: Add DIAD dropwise over 30 minutes.
-
Control: The solution will turn orange/yellow.[5] If it turns dark brown, addition is too fast.
-
-
Reaction: Stir at RT for 24 hours.
-
Saponification (Optional): If your goal is just to invert the alcohol (not keep the ester), hydrolyze the resulting p-nitrobenzoate ester with NaOH/MeOH.
Comparative Analysis & Troubleshooting
Method Efficacy Comparison
| Feature | Steglich (DCC/DMAP) | Yamaguchi | Mitsunobu |
| Steric Tolerance | High | Very High | Moderate |
| Stereochemistry | Retention | Retention | Inversion |
| Temperature | 0°C to RT | Reflux | 0°C to RT |
| Primary Byproduct | DCU (Urea) | Trichlorobenzoic acid | |
| Key Failure Mode | Hydrolysis of anhydride | Steric blocking of |
Visualizing the Steglich Pathway
Figure 2: The Steglich mechanism highlighting the critical role of DMAP in preventing the N-acylurea dead-end pathway.
References
-
Neises, B., & Steglich, W. (1978).[1][2][7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
-
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[6][8] Synthesis, 1981(1), 1–28. Link
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Yamaguchi Esterification [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Reducing By-Product Formation in Homomenthol Synthesis
This technical guide addresses the synthesis of Homomenthol , chemically defined as 3,3,5-Trimethylcyclohexanol (CAS: 116-02-9), a critical intermediate in the synthesis of vasodilators (e.g., Cyclandelate) and a UV-filter precursor (Homosalate).[1]
Note: While "homomenthol" can linguistically refer to homologues of menthol (e.g., TRPM8 agonists), this guide focuses on the industrial standard 3,3,5-trimethylcyclohexanol .[1] Principles of stereoselective hydrogenation discussed here are transferable to other menthol-like scaffolds.
Current Status: Operational Role: Senior Application Scientist Topic: Optimization of 3,3,5-Trimethylcyclohexanol Synthesis via Isophorone Hydrogenation[1]
Executive Summary: The Stereoselectivity Challenge
The synthesis of homomenthol typically proceeds via the catalytic hydrogenation of Isophorone (3,5,5-trimethylcyclohex-2-en-1-one).[1] This is a two-step reduction:
-
Olefin Hydrogenation: Isophorone
Dihydroisophorone (3,3,5-Trimethylcyclohexanone).[1] -
Carbonyl Reduction: Dihydroisophorone
Homomenthol (3,3,5-Trimethylcyclohexanol).[1]
The Core Problem: The second step generates two diastereomers: cis-homomenthol (thermodynamically less stable, axial OH) and trans-homomenthol (thermodynamically stable, equatorial OH).[1] Furthermore, harsh conditions can lead to elimination (dehydration to alkenes) or incomplete reduction (residual ketone).
Module 1: Reaction Pathway & Critical Control Points
Understanding the origin of by-products is the first step to elimination.
Figure 1: Reaction pathway for Homomenthol synthesis showing bifurcation into cis/trans isomers and dehydration pathways.[1]
Module 2: Troubleshooting & Optimization (Q&A)
Issue 1: "I am detecting high levels of residual ketone (Dihydroisophorone) in my final product."
Diagnosis: Incomplete Carbonyl Reduction.[1] The carbonyl group in sterically hindered cyclohexanones (due to the gem-dimethyl group at C3) is harder to reduce than the olefin.
Troubleshooting Protocol:
-
Increase Hydrogen Pressure: Carbonyl reduction often requires higher pressure (20–50 bar) compared to olefin hydrogenation (1–5 bar).
-
Switch Catalyst: Palladium (Pd) is excellent for C=C bonds but poor for C=O bonds.
-
Recommendation: Use Ruthenium (Ru) on Alumina or Raney Nickel for the second step. Ru shows superior activity for hindered ketones.[1]
-
-
Check Solvent pH: Neutral to slightly basic conditions prevent ketal formation and accelerate hydrogenation on certain metal surfaces.[1]
| Catalyst System | Primary Activity | Risk Factor |
| Pd/C | Olefin Hydrogenation (Step 1) | Poor C=O reduction; leaves residual ketone.[1] |
| Ru/Al2O3 | Carbonyl Reduction (Step 2) | High activity; favors cis-isomer (kinetic). |
| Raney Ni | Carbonyl Reduction (Step 2) | Cost-effective; favors trans-isomer (thermodynamic).[1] |
Issue 2: "My cis:trans ratio is inconsistent. How do I target the cis-isomer?"
Diagnosis: Lack of Kinetic Control. The cis-isomer (OH axial) is formed via hydrogen attack from the less hindered equatorial face. The trans-isomer (OH equatorial) is thermodynamically more stable.
Technical Insight:
-
For Cis-Selectivity: You must operate under kinetic control .[1]
-
Catalyst: Use Ruthenium (Ru) or Rhodium (Rh) . These metals bind the ketone and deliver hydrogen rapidly to the exposed face.
-
Temperature: Keep temperature LOW (< 80°C) . High temperatures provide the activation energy for the product to desorb and re-adsorb, leading to isomerization (epimerization) to the stable trans form.
-
Acid/Base: Avoid acidic supports (like acidic alumina or zeolites), which catalyze the Meerwein-Ponndorf-Verley (MPV) type equilibration between isomers.[1]
-
Experimental Adjustment:
"If targeting cis-homomenthol, switch to 5% Ru/Al2O3 at 60°C and 50 bar H2. Avoid acidic solvents."
Issue 3: "I am seeing 'Unknown' peaks at lower retention times (GC/MS). Dehydration?"
Diagnosis: Elimination Reactions (Formation of 3,3,5-Trimethylcyclohexenes).[1] Tertiary and hindered secondary alcohols are prone to acid-catalyzed dehydration, especially at high temperatures.[1]
Root Cause Analysis:
-
Hot Spots: Poor heat transfer in the reactor causes local overheating (>150°C), triggering elimination.
-
Acidic Catalyst Support: Using unwashed Carbon or Acidic Alumina supports acts as a dehydration catalyst.[1]
Corrective Action:
-
Buffer the Reaction: Add trace amounts of Sodium Carbonate (Na2CO3) or Triethylamine to the reaction mixture to neutralize acidic sites on the catalyst support.
-
Temperature Limit: Do not exceed 120°C during the alcohol formation step.
Module 3: Self-Validating Experimental Workflow
To ensure reproducibility, follow this logic gate for your synthesis setup.
Figure 2: Decision logic for troubleshooting crude homomenthol reaction mixtures.
Module 4: Purification of Isomers
If synthesis optimization fails to yield the required purity, downstream processing is required.
-
Fractional Distillation:
-
Chemical Resolution (Esters):
-
React the mixture with Phthalic Anhydride . The less hindered equatorial alcohol (trans) reacts faster than the axially hindered (cis) alcohol.
-
The resulting ester can be separated and hydrolyzed back to the pure alcohol.
-
References
-
Chemical Definition & Structure
-
Synthesis & Industrial Application
-
Catalytic Hydrogenation Mechanisms
-
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (General reference for Ru/Rh selectivity in cyclic ketones).
-
-
Drug Development Context (Vasodilators)
Sources
Validation & Comparative
1H NMR Spectral Analysis of trans-3,3,5-Trimethylcyclohexanol: A Comparative Stereochemical Guide
Introduction: The Stereochemical Challenge
For researchers and drug development professionals, the precise stereochemical elucidation of substituted cyclohexanes is a critical analytical hurdle. trans-3,3,5-Trimethylcyclohexanol and its cis diastereomer present identical mass spectra and highly similar infrared profiles. However, 1H Nuclear Magnetic Resonance (NMR) spectroscopy offers a definitive, non-destructive method to distinguish these isomers.
This guide objectively compares the 1H NMR performance and spectral characteristics of trans-3,3,5-trimethylcyclohexanol against its cis counterpart, providing the theoretical causality, comparative data, and a self-validating experimental protocol required for rigorous structural assignment.
Conformational Causality: The "Why" Behind the Spectra
The ability to distinguish trans from cis isomers via 1H NMR is entirely dependent on the conformational thermodynamics of the cyclohexane ring.
In trans-3,3,5-trimethylcyclohexanol , the molecule must minimize severe 1,3-diaxial interactions. The gem-dimethyl group at C3 inherently possesses one axial and one equatorial methyl group. If the C5 methyl group were to occupy an axial position, it would clash violently with the C3 axial methyl—a 1,3-diaxial interaction carrying a massive steric penalty of ~3.7 kcal/mol. To avoid this, the C5 methyl strictly locks into the equatorial position. Because the relationship between C1 and C5 is trans, forcing the C5 methyl into the equatorial plane dictates that the C1 hydroxyl (-OH) group must occupy the axial position ()[1]. Consequently, the carbinyl proton (H1) is forced into the equatorial plane.
Conversely, in cis-3,3,5-trimethylcyclohexanol , both the C5 methyl and the C1 hydroxyl groups can comfortably occupy equatorial positions, leaving the H1 proton in the axial plane ()[2].
According to the Karplus equation , vicinal coupling constants (
-
Equatorial H1 (trans isomer) : Experiences only gauche interactions (~60° dihedral angles) with the adjacent C2 and C6 protons. This yields small equatorial-axial (
) and equatorial-equatorial ( ) couplings of roughly 3–5 Hz. The resulting NMR signal is a narrow, heavily overlapped multiplet with a width at half-height ( ) of less than 15 Hz ()[3]. -
Axial H1 (cis isomer) : Experiences antiperiplanar interactions (~180° dihedral angles) with the adjacent axial protons on C2 and C6. This yields large axial-axial couplings (
) of 10–12 Hz, resulting in a broad multiplet with a exceeding 25 Hz ()[3].
Comparative 1H NMR Performance Data
The tables below summarize the quantitative differences between the isomers and the impact of instrument field strength on spectral resolution.
Table 1: Conformational and 1H NMR Parameters
| Parameter | trans-3,3,5-Trimethylcyclohexanol | cis-3,3,5-Trimethylcyclohexanol |
| C1-OH Orientation | Axial | Equatorial |
| H1 Proton Orientation | Equatorial | Axial |
| H1 Chemical Shift (δ, CDCl3) | 3.95 – 4.10 ppm | 3.50 – 3.70 ppm |
| H1 Splitting Pattern | Narrow multiplet (quintet-like) | Broad multiplet (tt) |
| Key Coupling Constants ( | ||
| Width at Half-Height ( | < 15 Hz | > 25 Hz |
Table 2: Instrument Field Strength Comparison
| Field Strength | H1 Carbinyl Proton Resolution | Aliphatic Region (C2, C4, C6 Methylene Protons) |
| 400 MHz (Routine) | Sufficient for | Protons appear as a complex, second-order overlapping envelope (δ 0.8 - 2.0 ppm). |
| 800 MHz (High-Field) | Excellent; fine | First-order behavior emerges; distinct geminal couplings ( |
Experimental Protocol: Self-Validating NMR Workflow
To ensure absolute trustworthiness in your structural assignment, follow this self-validating methodology.
Step 1: Sample Preparation
-
Weigh 15–20 mg of the purified cyclohexanol ()[4].
-
Dissolve in exactly 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: 0.6 mL is the precise volume required for standard 5 mm NMR tubes to ensure the liquid meniscus sits above the receiver coil. If the volume is too low, magnetic susceptibility gradients at the meniscus will artificially broaden the spectral lines, inflating the
value and causing a trans isomer to be misidentified as a cis isomer.
Step 2: Acquisition Parameters
-
Pulse Sequence : Standard 1D proton (zg30).
-
Relaxation Delay (d1) : Set to 5.0 seconds.
-
Causality: Aliphatic protons exhibit long longitudinal relaxation times (
). A 5-second delay ensures complete relaxation between pulses, which is mandatory for accurate quantitative integration. -
Number of Scans (ns) : 16 to 32.
-
Spectral Width (sw) : 15 ppm (centered at 5 ppm).
Step 3: Processing & Self-Validation
-
Apodization : Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz before Fourier Transformation. This enhances the signal-to-noise ratio without obscuring the fine
couplings. -
Phase & Baseline Correction : Perform manual zero-order and first-order phase corrections.
-
Self-Validation Check : Integrate the H1 carbinyl proton (δ ~4.0 ppm) and the combined methyl proton region (δ 0.8–1.0 ppm). The integral ratio must be exactly 1:9 . If this ratio holds true, and the measured
of the H1 signal is < 15 Hz, the presence of pure trans-3,3,5-trimethylcyclohexanol is unequivocally validated.
Stereochemical Assignment Decision Tree
Fig 1: Logic workflow for stereochemical assignment of 3,3,5-trimethylcyclohexanol isomers via NMR.
References
-
Title : 3,3,5-Trimethylcyclohexanol | C9H18O | CID 8298 Source : PubChem, National Institutes of Health URL :[Link]
-
Title : 17O NMR spectra of equatorial and axial hydroxycyclohexanes and 5-hydroxy-1,3-dioxanes and their methyl ethers Source : Magnetic Resonance in Chemistry (Eliel, E. L., et al.) URL :[Link]
-
Title : Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone Source : ResearchGate URL :[Link]
-
Title : UNIVERSITY OF LONDON THESIS - Chapter 9 Experimental Source : UCL Discovery, University College London URL :[Link]
Sources
GC-MS fragmentation pattern of trimethylcyclohexanol isomers
An In-depth Technical Guide to the GC-MS Analysis of Trimethylcyclohexanol Isomers
Part 1: Executive Summary & Strategic Importance
Trimethylcyclohexanols are critical intermediates in the synthesis of fragrances, vasodilators (e.g., cyclandelate), and UV filters (e.g., homosalate).[1] They exist as multiple structural isomers (e.g., 3,3,5- vs. 2,2,6-) and stereoisomers (cis vs. trans).
Differentiating these isomers is analytically challenging because their Mass Spectral (MS) fragmentation patterns are dominated by common hydrocarbon losses (methyl, water), resulting in highly similar spectra. This guide establishes a robust differentiation protocol relying on the synergy between Retention Indices (RI) and specific abundance variations in diagnostic ions.
Part 2: Instrumentation & Methodology
To ensure reproducibility, the following experimental conditions are recommended. These protocols prioritize chromatographic resolution to compensate for spectral similarity.
Standard GC-MS Protocol
| Parameter | Specification | Rationale |
| Column | DB-5ms / HP-5ms (30m x 0.25mm x 0.25µm) | Non-polar phases (5% phenyl) provide the best separation based on boiling point and molecular shape (globularity). |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard for EI-MS; ensures consistent ionization efficiency. |
| Inlet | Split (20:1), 250°C | Prevents column overload; high temp ensures rapid volatilization of the alcohol. |
| Oven Program | 60°C (1 min) | Slow ramp (5°C/min) is critical to separate the cis and trans stereoisomers, which often elute within 10–20 retention index units of each other. |
| Ion Source | Electron Ionization (EI), 70 eV, 230°C | Standard 70 eV energy is required for library matching (NIST/Wiley). |
| Mass Range | m/z 35 – 300 | Captures low-mass hydrocarbon fragments and the molecular ion region. |
Part 3: Fragmentation Mechanisms
Understanding the cause of the peaks is essential for interpretation. Trimethylcyclohexanols fragment via three primary high-energy pathways under 70 eV EI.
Dehydration (Loss of Water, M-18)
Cyclohexanols readily lose water to form a cyclohexene radical cation.
-
Mechanism: 1,3- or 1,4-elimination of water.
-
Result: A peak at m/z 124 (142 - 18). This ion often becomes the effective "molecular ion" precursor for further fragmentation.
Alpha-Cleavage
The bond adjacent to the hydroxyl group breaks, driven by the stability of the resulting radical.
-
Relevance: This differentiates structural isomers.[2][3]
-
2,2,6-isomer: Cleavage occurs next to a gem-dimethyl group or a methyl group, leading to crowded, stable tertiary cations.
-
3,3,5-isomer: Cleavage occurs at unsubstituted alpha carbons (C2/C6), leading to less substituted fragments.
-
Methyl Loss (M-15)
Loss of a methyl group from the ring or the gem-dimethyl moiety.
-
Result: A peak at m/z 127 (142 - 15).
-
Combined Loss: Simultaneous loss of water and methyl yields m/z 109 (142 - 18 - 15).
Part 4: Comparative Analysis of Isomers
This section objectively compares the two most chemically relevant isomers: 3,3,5-Trimethylcyclohexanol (the isophorone derivative) and 2,2,6-Trimethylcyclohexanol .
Data Summary Table
| Feature | 3,3,5-Trimethylcyclohexanol | 2,2,6-Trimethylcyclohexanol |
| Structure | Methyls at C3, C3, C5 (Distal from OH) | Methyls at C2, C2, C6 (Proximal to OH) |
| Retention Index (DB-5) | ~1043 (Cis), ~1055 (Trans) | ~1013 – 1020 |
| Elution Order | Elutes Later | Elutes Earlier (More globular/shielded OH) |
| Molecular Ion (m/z 142) | Weak / Trace | Weak / Trace |
| Base Peak / Major Ions | m/z 109, 124, 57 | m/z 69, 83, 109 |
| Diagnostic Feature | Strong m/z 109 (M-H2O-CH3) and m/z 57 (C4H9+).[4][5] | Enhanced alpha-cleavage fragments (m/z 69/83 ) due to methyls at |
Detailed Differentiation Strategy
1. Retention Index (RI) is the Primary Discriminator: While mass spectra are similar (both show m/z 124, 109, 127), the retention indices differ by approximately 20–30 units .
-
2,2,6-Trimethylcyclohexanol elutes earlier (~1015 on DB-5) because the steric crowding of the hydroxyl group by the adjacent gem-dimethyl and C6-methyl groups effectively "shields" the polar -OH, reducing interaction with the stationary phase and lowering the boiling point.
-
3,3,5-Trimethylcyclohexanol elutes later (~1043 on DB-5) as the hydroxyl group is less sterically hindered (C2 and C6 are unsubstituted), allowing stronger interaction with the column.
2. Stereoisomer Separation (Cis vs. Trans): For 3,3,5-trimethylcyclohexanol, the cis and trans isomers are separable.
-
Cis-isomer: Typically the major product of isophorone hydrogenation.
-
Trans-isomer: Often present as a minor impurity (~20%).[6]
-
Separation: Requires a slow oven ramp (2–5°C/min). The isomer with the equatorial hydroxyl group (thermodynamically more stable) generally elutes later on non-polar columns.
Part 5: Visualization of Pathways & Workflow
Figure 1: Fragmentation Pathways of Trimethylcyclohexanols
Caption: Primary fragmentation pathways showing the convergence of dehydration and demethylation to the diagnostic m/z 109 ion.
Figure 2: Analytical Identification Workflow
Caption: Decision tree for distinguishing isomers based on elution order and retention index ranges.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum and Retention Index of Cyclohexanol, 3,3,5-trimethyl-, cis-. National Institute of Standards and Technology. Available at: [Link]
-
NIST Mass Spectrometry Data Center. Retention Index of Cyclohexanone, 2,2,6-trimethyl- (and related alcohol derivatives). National Institute of Standards and Technology. Available at: [Link]
-
PubChem. Compound Summary: 3,3,5-Trimethylcyclohexanol.[4] National Library of Medicine.[5] Available at: [Link][1]
- Goodner, K. L. (2008). Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds. LWT - Food Science and Technology.
Sources
- 1. 3,3,5-Trimethylcyclohexanol - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2,2,6-Trimethylcyclohexanone | C9H16O | CID 17000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2,6-Trimethylcyclohexan-1-ol | C9H18O | CID 12537129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 116-02-9: 3,3,5-Trimethylcyclohexanol | CymitQuimica [cymitquimica.com]
Distinguishing cis vs trans 3,3,5-Trimethylcyclohexanol using FTIR Spectroscopy: A Comparison Guide
Executive Summary
For researchers and drug development professionals, the stereochemical integrity of precursors is non-negotiable. 3,3,5-Trimethylcyclohexanol (homomenthol) exists as cis and trans diastereomers, each imparting distinct physical, olfactory, and pharmacological properties to downstream products. While Nuclear Magnetic Resonance (NMR) is the traditional gold standard for stereochemical elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly reliable alternative.
This guide objectively compares the performance of FTIR in distinguishing these isomers, providing the mechanistic causality behind the spectral differences, field-proven experimental protocols, and comparative data.
Conformational Causality: The "Why" Behind the Spectra
As an Application Scientist, it is critical to understand that FTIR does not merely "see" atoms; it probes the vibrational consequences of 3D molecular geometry. To understand why the cis and trans isomers of 3,3,5-trimethylcyclohexanol yield different FTIR spectra, we must analyze their conformational locking mechanisms.
-
Steric Locking : The cyclohexane ring is conformationally locked by its methyl substitutions. Carbon 3 (C3) features a gem-dimethyl group (one methyl is forced axial, the other equatorial). Carbon 5 (C5) contains a single methyl group. To avoid a severe, destabilizing 1,3-diaxial steric clash with the axial methyl at C3, the C5 methyl group must adopt an equatorial position.
-
Stereochemical Assignment :
-
cis-Isomer : The C1 hydroxyl (-OH) group is cis to the C5 methyl. Because the C5 methyl is equatorial, the C1 -OH must also be equatorial to maintain the 1,3-cis relationship on the same face of the ring.
-
trans-Isomer : The C1 -OH is trans to the C5 methyl. Consequently, the C1 -OH is forced into the axial position.
-
Caption: Logical flow determining the axial/equatorial position of the hydroxyl group and its FTIR impact.
Spectroscopic Theory: Axial vs. Equatorial C-O Stretching
Standard cyclohexanols exhibit a broad O-H stretch (3400–3600 cm⁻¹) and a sharp C-O stretch (1050–1150 cm⁻¹) [1]. However, the exact wavenumber of the C-O stretch (
-
Equatorial C-O Bonds (cis-isomer) : Equatorial bonds lie roughly coplanar with the adjacent antiperiplanar C-C bonds of the ring. This allows for optimal hyperconjugative stabilization (
). This electronic delocalization strengthens the C-O bond, shifting its stretching frequency to a higher wavenumber (typically 1060–1040 cm⁻¹). -
Axial C-O Bonds (trans-isomer) : Axial bonds are perpendicular to the ring, lacking optimal hyperconjugative geometry and suffering from 1,3-diaxial steric compression. This results in a slightly weaker C-O bond, shifting the stretching frequency to a lower wavenumber (typically 1020–980 cm⁻¹).
Methodological Comparison: FTIR vs. Alternatives
When evaluating analytical techniques for stereochemical discrimination, FTIR must be weighed against alternatives like ¹H NMR.
| Parameter | ATR-FTIR Spectroscopy | ¹H NMR Spectroscopy |
| Primary Metric | Vibrational bond strength ( | Proton coupling constants ( |
| Analysis Speed | < 2 minutes (Rapid screening) | 15–30 minutes (Sample prep + acquisition) |
| Sample State | Neat liquid/melt (Non-destructive) | Requires deuterated solvents |
| Specificity | High for pure diastereomers | Absolute (Gold standard for mixtures) |
| Cost / Overhead | Low (Minimal consumables) | High (Cryogens, deuterated solvents) |
Experimental Protocol: Self-Validating FTIR Workflow
Because 3,3,5-trimethylcyclohexanol has a melting point of 30–32 °C [2], it can exist as a solid, liquid, or supercooled melt at room temperature. To ensure a self-validating system where physical state anomalies do not skew the spectra, we utilize a temperature-controlled Attenuated Total Reflectance (ATR) workflow.
Caption: Step-by-step FTIR experimental workflow for analyzing 3,3,5-trimethylcyclohexanol isomers.
Step-by-Step Methodology
-
System Suitability Test (SST) : Prior to analysis, validate the instrument's wavenumber accuracy by scanning a polystyrene calibration film. Ensure the reference peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within
1 cm⁻¹ of expected values. -
Background Acquisition : Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.
-
Sample Preparation : Gently warm the 3,3,5-trimethylcyclohexanol vial in a water bath to 35 °C to ensure it is a uniform, neat liquid [2]. This eliminates spectral artifacts caused by crystalline polymorphism.
-
Sample Acquisition : Place a single drop of the liquefied sample onto the ATR crystal. Collect 32 scans from 4000 to 400 cm⁻¹.
-
Spectral Processing : Apply an automatic baseline correction. Crucially, apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the IR beam, ensuring the peak intensities in the fingerprint region are accurately represented.
-
Data Analysis : Zoom into the 1200–900 cm⁻¹ fingerprint region to evaluate the
stretch.
Data Presentation: Quantitative Comparison
The following table summarizes the expected spectral data used to differentiate the two isomers, corroborated by standard spectroscopic databases [3][4].
| Spectroscopic Feature | cis-3,3,5-Trimethylcyclohexanol | trans-3,3,5-Trimethylcyclohexanol | Diagnostic Rationale |
| C1 -OH Orientation | Equatorial | Axial | Dictated by 1,3-relationship to the equatorial C5 methyl group. |
| ~1060 - 1040 cm⁻¹ | ~1020 - 980 cm⁻¹ | Equatorial bonds are stronger due to hyperconjugation and reduced steric strain, shifting the peak to a higher wavenumber. | |
| ~3620 - 3600 cm⁻¹ | ~3640 - 3620 cm⁻¹ | Axial -OH groups often show slightly higher free O-H stretching frequencies due to less favorable solvation and steric hindrance. | |
| ~3400 - 3300 cm⁻¹ (Broad) | ~3400 - 3300 cm⁻¹ (Broad) | Highly dependent on concentration and physical state; not reliable for primary diastereomeric differentiation [1]. | |
| Ring Deformation Modes | Complex multiplet ~900 cm⁻¹ | Complex multiplet ~880 cm⁻¹ | Minor shifts occur due to the altered center of mass and steric bulk distribution across the cyclohexane ring. |
References
Comparative Guide: Catalytic Activity of Pd/C vs. Ru/C for Isophorone Reduction
Executive Summary: The Chemoselectivity Challenge
In the synthesis of pharmaceutical intermediates, the reduction of Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) presents a classic chemoselectivity challenge.[1] The molecule contains two reducible functionalities: an
For most drug development applications, the target is 3,3,5-Trimethylcyclohexanone (TMCH) , requiring the selective hydrogenation of the C=C bond while leaving the C=O intact.[2] Over-reduction leads to 3,3,5-Trimethylcyclohexanol , a byproduct with a boiling point dangerously close to TMCH (
This guide objectively compares Palladium on Carbon (Pd/C) and Ruthenium on Carbon (Ru/C) , demonstrating why Pd/C is the industry standard for ketone retention, while Ru/C is reserved for exhaustive hydrogenation or stereoselective alcohol synthesis.
Mechanistic Comparison: Adsorption & Selectivity[3][4]
The divergence in product distribution stems from how the isophorone molecule adsorbs onto the metal surface.
Palladium (Pd/C): The Olefin Specialist
Palladium exhibits a strong affinity for electron-rich
-
Mechanism: Fast H-insertion into the C=C bond.
-
Desorption: Once the C=C is saturated, the resulting TMCH binds weakly to the Pd surface compared to the starting material, promoting rapid desorption before the C=O group can be attacked.
-
Outcome: High Kinetic Selectivity for TMCH.
Ruthenium (Ru/C): The Carbonyl Scavenger
Ruthenium is oxophilic and has a higher binding energy for carbonyl oxygens. It is frequently used when the objective is to reduce C=O bonds or aromatic rings.
-
Mechanism: Ru can activate the C=O bond, facilitating the formation of the alcohol.
-
Outcome: Lower selectivity for TMCH; significant formation of 3,3,5-trimethylcyclohexanol unless conditions are strictly controlled.
Reaction Pathway Visualization[5][6]
Figure 1: Reaction network showing the kinetic preference of Pd/C for the intermediate ketone and Ru/C's tendency toward the alcohol.[3]
Performance Metrics: Data Analysis
The following data aggregates comparative studies under standard hydrogenation conditions (25°C, 2.0 MPa H
| Catalyst | Conversion (%) | Selectivity to TMCH (%) | Yield of Alcohol (%) | Primary Application |
| 5% Pd/C | >99.7% | >99.4% | <0.5% | Synthesis of TMCH (Ketone) |
| 5% Ru/C | ~3.1%* | Low | High** | Synthesis of Alcohols / Stereoisomers |
| Raney Ni | 100% | 98.1% | ~1.9% | Cost-effective alternative (requires solvent) |
*Note: Ru/C shows low activity under mild conditions optimized for Pd. To achieve high conversion with Ru, higher temperatures (
Key Insight: Pd/C offers a "stop-reaction" capability. It rapidly hydrogenates the alkene and effectively stops, providing a wide processing window. Ru/C lacks this braking mechanism for the ketone intermediate.
Experimental Protocols
Protocol A: Selective Hydrogenation to TMCH (Pd/C System)
Recommended for: Pharmaceutical intermediates requiring high purity ketone.
Reagents:
-
Substrate: Isophorone (1.16 g / 8.4 mmol)
-
Catalyst: 5% Pd/C (50 mg, ~4 wt% loading relative to substrate)
-
Solvent: Solvent-free (preferred) or THF (10 mL)
-
Gas: Hydrogen (Ultra High Purity)
Workflow:
-
Loading: Charge a stainless steel autoclave with isophorone and Pd/C catalyst.
-
Purging: Seal reactor. Purge with N
(3x) to remove O , then with H (3x). -
Reaction: Pressurize to 2.0 MPa (20 bar) H
. Stir at 1000 rpm to eliminate mass transfer limitations. Maintain temperature at 25°C . -
Monitoring: Run for 60-90 minutes . Monitor H
uptake; cessation indicates endpoint. -
Workup: Vent H
. Filter catalyst (recyclable). Analyze filtrate by GC.
Protocol B: Exhaustive Hydrogenation to Alcohol (Ru/C System)
Recommended for: Production of 3,3,5-trimethylcyclohexanol or stereoselective synthesis.
Reagents:
-
Catalyst: 5% Ru/C (High water content, ~50%)[7]
-
Conditions: 140°C , 18-50 bar H
, 7-8 hours.
Workflow Visualization (General Hydrogenation)
Figure 2: Step-by-step workflow for the catalytic hydrogenation process.[1][2][3][4][5][11]
Technical Recommendations
-
Solvent Effects: For Pd/C, solvent-free conditions are often superior, offering higher reaction rates and simpler purification (Green Chemistry). If a solvent is needed for viscosity reasons, THF or Ethyl Acetate are recommended. Avoid alcohols (Methanol/Ethanol) if high selectivity to TMCH is required, as they can occasionally promote acetal formation or over-reduction.
-
Catalyst Recycling: Pd/C is robust and can typically be recycled 3-5 times with minimal loss in activity for this specific reaction. Ru/C is more sensitive to poisoning and sintering at the higher temperatures required for its operation.
-
Safety: Isophorone hydrogenation is exothermic. On a large scale, heat removal is critical to prevent thermal runaway, which would favor the formation of the alcohol byproduct even with Pd/C.
References
-
BenchChem. (2025).[2] Application Notes and Protocols: Selective Hydrogenation of Isophorone to 3,3,5-Trimethylcyclohexanone. Retrieved from
-
Xu, L., Sun, S., Zhang, X., et al. (2021).[8][9] Study on the selective hydrogenation of isophorone. RSC Advances, 11, 4465-4471.[5] Retrieved from [5][9]
-
European Patent Office. (2003). Process for the preparation of 3,3,5-trimethylcyclohexanol (EP1318130A1). Retrieved from
-
Das, A. (2021).[12][6] Influence of Reaction Conditions in the Selective Hydrogenation of Isophorone to 3,3,5-Trimethylcyclohexanone over NiC Composite Catalyst. Asian Journal of Chemistry. Retrieved from
Sources
- 1. upload.wikimedia.org [upload.wikimedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of the selectivity of isophorone hydrogenation by Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. EP1318130A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Study on the selective hydrogenation of isophorone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. hidenanalytical.com [hidenanalytical.com]
Publish Comparison Guide: Spectroscopic Characterization of 3,3,5-Trimethylcyclohexanol Derivatives
Executive Summary: The Stereochemical Challenge
3,3,5-Trimethylcyclohexanol (TMCH) is a critical structural scaffold in the synthesis of vasoactive drugs (e.g., Cyclandelate), UV filters (e.g., Homosalate), and fragrance ingredients. Unlike simple cyclohexanol, the 3,3,5-trimethyl substitution pattern creates a "locked" conformational system that serves as an excellent model for studying steric effects in drug design.
The commercial utility and biological activity of TMCH derivatives depend heavily on their stereochemistry. The cis-isomer (thermodynamically preferred) and trans-isomer (kinetically accessible) exhibit distinct spectroscopic signatures and reactivities.[1] This guide provides an authoritative workflow for distinguishing these isomers and characterizing their ester derivatives, moving beyond basic data listing to causal spectroscopic analysis.
Comparative Analysis: Isomer Distinction
The core of TMCH characterization lies in distinguishing the axial vs. equatorial orientation of the hydroxyl group. Due to the anchoring effect of the equatorial 5-methyl group and the gem-dimethyl group at C3, the cyclohexane ring is effectively conformationally locked.
Structural Baseline[1]
-
cis-3,3,5-Trimethylcyclohexanol: The Hydroxyl group is Equatorial .[1]
-
trans-3,3,5-Trimethylcyclohexanol: The Hydroxyl group is Axial .[1]
Spectroscopic Comparison Table
| Feature | cis-Isomer (OH-Equatorial) | trans-Isomer (OH-Axial) | Mechanistic Cause |
| Equatorial protons (trans) are generally deshielded relative to axial protons (cis).[1] | |||
| Wide Multiplet (tt, | Narrow Multiplet (br s or q, | H-1(ax) has large | |
| IR: | ~3620 cm | ~3600 cm | Axial OH is more sterically crowded, affecting H-bond capability.[1] |
| GC Retention | Longer Retention Time | Shorter Retention Time | Axial OH (trans) is more "compact" and shielded, often eluting earlier on non-polar columns.[1] |
Detailed Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Strategy
The definitive identification of TMCH derivatives relies on the Karplus relationship . In the cis-isomer, the H-1 proton is axial and antiparallel to the axial protons at C2 and C6, resulting in large coupling constants (
Diagnostic Workflow:
-
Focus on
3.5 - 4.5 ppm: Locate the methine proton (CH-OH or CH-OR).[1] -
Measure Width at Half-Height (
): -
NOE Experiments: Irradiate the C5-Methyl signal.
-
cis-isomer: Strong NOE to H-1 (both are axial/in close proximity? No, H-1 is ax, Me-5 is eq.[1] Wait—check geometry).
-
Correction: In the locked chair, H-1(ax) and H-5(ax) are 1,3-diaxial.[1] If C5-Me is equatorial, H-5 is axial.[1] Therefore, cis-isomer (H-1 ax) shows NOE correlation with H-5 (ax) .[1]
-
Mass Spectrometry (GC-MS)
Direct EI-MS of alcohols often yields weak molecular ions (
-
Fragmentation Pathway:
-
Derivatization (TMS Ether):
Experimental Protocols
Protocol: Synthesis of Homosalate (Transesterification)
This protocol demonstrates the conversion of TMCH to its salicylate ester (Homosalate), a common UV filter. This reaction is sensitive to steric hindrance; the trans-isomer (axial OH) reacts significantly slower than the cis-isomer.[1]
Reagents:
-
Methyl Salicylate (1.0 eq)[1]
-
3,3,5-Trimethylcyclohexanol (1.5 eq, isomeric mixture)
-
Catalyst: Potassium Carbonate (
) or Sodium Methoxide (NaOMe) (0.05 eq)[1]
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a Dean-Stark trap (for methanol removal) and a nitrogen inlet.
-
Loading: Charge Methyl Salicylate, TMCH, and catalyst.
-
Reaction: Heat to 160-180°C . Methanol evolution indicates reaction progress.[1]
-
Workup: Cool to RT. Wash with dilute HCl (to neutralize catalyst) and brine.
-
Purification: Vacuum distillation (bp approx. 161-165°C at 12 mmHg). Unreacted trans-TMCH may remain in the lower boiling fraction.[1]
Protocol: GC-MS Characterization
Instrument Parameters:
-
Column: HP-5MS or DB-5 (30m x 0.25mm, 0.25µm film).[1]
-
Carrier Gas: Helium at 1.0 mL/min.[1]
-
Temp Program: 60°C (1 min)
20°C/min 280°C (5 min). -
Inlet: Split 20:1, 250°C.
Data Interpretation:
-
Peak 1 (RT ~4.5 min): trans-3,3,5-Trimethylcyclohexanol (Axial OH, lower boiling).
-
Peak 2 (RT ~4.8 min): cis-3,3,5-Trimethylcyclohexanol (Equatorial OH, higher boiling).
-
Peak 3 (RT ~12.5 min): Homosalate (Product).
Visualizations
Conformational Analysis & Isomerism
The following diagram illustrates the structural relationship and the critical 1,3-diaxial interaction that differentiates the isomers.
Caption: Synthesis and equilibrium of TMCH isomers. The cis-isomer minimizes steric strain by placing the hydroxyl group equatorially.
Characterization Decision Tree
Use this logic flow to identify your specific derivative batch.
Caption: NMR decision matrix for stereochemical assignment based on H-1 coupling width.
References
-
NIST Chemistry WebBook. Cyclohexanol, 3,3,5-trimethyl-, cis- Mass Spectrum.[1] National Institute of Standards and Technology.[1][2] Link
-
ChemicalBook. CIS-3,3,5-TRIMETHYLCYCLOHEXANOL 1H NMR Spectrum.Link[1]
-
PubChem. Homosalate Compound Summary. National Center for Biotechnology Information.[1] Link
-
Google Patents. Method for preparing homosalate (CN105085273A).[1]Link[1]
-
BenchChem. Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants.Link
Sources
Validation of Purity Standards for trans-3,3,5-Trimethylcyclohexanol: A Comparative Analytical Guide
As a Senior Application Scientist, I frequently encounter discrepancies in downstream active pharmaceutical ingredient (API) synthesis caused by precursor isomerism. Specifically,1[1] is a critical secondary alcohol utilized as a precursor for the vasodilator 2[2], the UV filter homosalate, and various flavoring agents.
Commercially, 3,3,5-trimethylcyclohexanol is most often supplied as a diastereomeric mixture of cis and trans isomers (). However, because the trans isomer exhibits distinct physical properties and steric hindrance profiles, utilizing a high-purity trans standard is paramount for reproducible pharmacological efficacy—specifically concerning its inhibitory activity against 3[3].
This guide provides an objective comparison between high-purity trans-3,3,5-trimethylcyclohexanol standards and standard commercial mixtures, detailing the self-validating experimental protocols required to certify isomeric and absolute purity.
Comparative Analysis: High-Purity trans-Isomer vs. Commercial Mixtures
When synthesizing APIs like cyclandelate, the stereochemistry of the cyclohexanol ring directly impacts the hydrolysis rate of the resulting ester in hepatic and extrahepatic tissues. A comparison of the physical and analytical properties of the pure trans isomer versus the commercial mixture highlights the necessity for rigorous purity validation.
| Property / Parameter | High-Purity trans-Isomer Standard | Commercial Mixture (cis/trans) | Analytical Significance |
| CAS Number | 767-54-4 | 116-02-9 | Differentiates the specific stereoisomer from the bulk mixture. |
| Melting Point | 56.0 – 59.0 °C[1] | 30.0 – 32.0 °C | The pure trans isomer is a crystalline solid at room temperature, whereas the mixture is often a supercooled liquid or low-melting solid. |
| GC Purity | ≥ 95.0% (Area %)[1] | Variable (~80% cis / ~20% trans) | Determines suitability for stereospecific API synthesis. |
| Moisture Content (KF) | ≤ 0.2% | ≤ 0.5% | Excess moisture degrades esterification reagents (e.g., acid chlorides) during downstream synthesis. |
Analytical Workflow
Workflow for the analytical validation of trans-3,3,5-trimethylcyclohexanol purity.
Experimental Protocols & Self-Validating Methodologies
To ensure scientific integrity, the validation of trans-3,3,5-trimethylcyclohexanol must employ orthogonal analytical techniques. The following protocols form a self-validating system where chromatographic separation is confirmed by spectroscopic structural analysis.
Protocol 1: Gas Chromatography-Flame Ionization Detection (GC-FID) for Isomeric Resolution
Causality & Rationale: GC-FID is selected over HPLC because the lack of a strong chromophore in aliphatic alcohols makes UV detection unreliable. The cis and trans isomers of 3,3,5-trimethylcyclohexanol have slightly different boiling points and dipole moments, allowing for baseline resolution on a polar capillary column (e.g., DB-WAX). Methodology:
-
Sample Preparation: Dissolve 50 mg of the trans-3,3,5-trimethylcyclohexanol sample in 1.0 mL of analytical-grade dichloromethane (DCM). Include an internal standard (e.g., n-decane) to validate injection volume consistency.
-
Instrument Parameters: Equip the GC with a PEG (polyethylene glycol) capillary column (30 m × 0.25 mm × 0.25 µm). Set the inlet temperature to 220°C and the FID detector to 250°C.
-
Temperature Program: Start at 80°C (hold for 2 mins), ramp at 5°C/min to 150°C, then 15°C/min to 220°C (hold for 5 mins).
-
Validation Check: Inject a known cis/trans mixture (CAS: 116-02-9) first to establish relative retention times (RRT). The trans isomer typically elutes slightly later than the cis isomer on a polar column due to stronger hydrogen bonding interactions.
-
Quantification: Calculate the area percent of the trans peak relative to total isomer peaks. A passing standard must exhibit ≥ 95.0% area for the trans peak[1].
Protocol 2: Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
Causality & Rationale: While GC-FID provides isomeric ratios, it cannot detect non-volatile inorganic impurities or accurately quantify structural analogs without identical response factors. 1H-qNMR provides an absolute purity value by comparing the integration of a specific analyte proton against a certified reference material (CRM). Methodology:
-
Sample Preparation: Accurately weigh ~20 mg of the trans-3,3,5-trimethylcyclohexanol standard and ~10 mg of a CRM internal standard (e.g., Maleic acid, traceable to NIST) into a vial using a microbalance (d = 0.01 mg).
-
Solvation: Dissolve the mixture in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% TMS. Transfer to a 5 mm NMR tube.
-
Acquisition: Acquire the 1H-NMR spectrum at 400 MHz or higher. Use a 90° pulse angle, a relaxation delay (D1) of at least 5 times the longest T1 relaxation time (typically 30-60 seconds for qNMR), and 64 scans to ensure a high signal-to-noise ratio.
-
Data Processing: Phase and baseline correct the spectrum manually. Integrate the carbinol proton signal (CH-OH) of the trans-isomer (typically around δ 3.5 - 4.0 ppm) and compare it against the olefinic protons of maleic acid (δ 6.28 ppm).
-
Validation Check: The calculated mass fraction must align with the GC-FID area percent within a ±1.0% margin. Discrepancies indicate the presence of non-volatile impurities.
Protocol 3: Karl Fischer (KF) Coulometric Titration for Moisture Content
Causality & Rationale: Aliphatic alcohols are inherently hygroscopic. Because trans-3,3,5-trimethylcyclohexanol is condensed with mandelic acid to form cyclandelate, any residual water will hydrolyze the esterification reagents, severely depressing yields. Methodology:
-
System Preparation: Prime the coulometric KF titrator cell with a generator electrode and an appropriate anolyte/catholyte solution. Ensure background drift is stable (< 10 µ g/min ).
-
Sample Introduction: Using a dry, gas-tight syringe, inject 0.5 g of the melted trans-isomer (gently warmed to 65°C to liquefy) into the titration cell.
-
Measurement: Titrate to the electrometric endpoint.
-
Validation Check: Run a 1.0% water standard before and after the sample sequence to verify electrode recovery. The sample moisture must be ≤ 0.2% w/w.
Mechanistic Implications in Drug Development
The rigorous validation of the trans isomer is not merely an analytical exercise; it has profound pharmacological implications. Cyclandelate, synthesized from 3,3,5-trimethylcyclohexanol, acts as a direct-acting smooth muscle relaxant and a modulator of cholesterol metabolism. Studies on 4[4] have demonstrated that the hydrolysis rate of cyclandelate into free 3,3,5-trimethylcyclohexanol dictates its efficacy in inhibiting acyl coenzyme A: cholesterol acyltransferase (ACAT).
The stereochemistry of the cyclohexyl ring dictates the enzymatic docking efficiency during this hydrolysis. Using a poorly characterized commercial mixture introduces variable kinetics, whereas a certified trans-3,3,5-trimethylcyclohexanol standard ensures predictable pharmacokinetic release profiles.
Conclusion
For researchers and drug development professionals, substituting a generic 3,3,5-trimethylcyclohexanol mixture for a high-purity trans-isomer standard introduces unacceptable analytical and synthetic variability. By implementing the self-validating GC-FID, qNMR, and KF protocols outlined above, laboratories can ensure the structural and isomeric integrity of their starting materials, thereby safeguarding the reproducibility of downstream biological assays and API synthesis.
References
-
3,3,5-Trimethylcyclohexanol | C9H18O | CID 8298 - PubChem Source: nih.gov URL:[Link]
-
Cyclandelate | C17H24O3 | CID 2893 - PubChem Source: nih.gov URL:[Link]
-
Chemical synthesis of dual-radiolabelled cyclandelate and its metabolism in rat hepatocytes and mouse J774 cells Source: tandfonline.com URL:[Link]
Sources
Safety Operating Guide
Proper Disposal Procedures for trans-3,3,5-Trimethylcyclohexanol
Executive Summary: The "Zero-Drain" Mandate
Immediate Directive: trans-3,3,5-Trimethylcyclohexanol (CAS: 767-54-4) is a cyclic organic alcohol that poses specific aquatic toxicity and combustion hazards.[1] Under no circumstances should this compound be discharged into municipal sewage or laboratory sink drains. [1]
The primary disposal route is thermal destruction (incineration) via a licensed hazardous waste facility.[1] While often handled as a solid (melting point ~57–59°C), its behavior in solution and its combustibility require strict segregation from oxidizers to prevent exothermic runaway.[1]
Chemical Profile & Disposal Logic
To dispose of a chemical safely, you must understand the physical properties driving the risk.[1] This is not just administrative data; it is the causal link to your safety protocol.[1]
| Property | Value (Approx.) | Operational Implication |
| Physical State | Solid (Crystalline/Powder) | Dust Explosion Risk: Avoid generating dust clouds during transfer.[1][2][3] Scoop spills; do not sweep vigorously.[1] |
| Melting Point | 56°C – 59°C | Phase Change: May liquefy in hot storage or during exothermic reactions.[1] Waste containers must be rated for liquids even if the waste appears solid.[1] |
| Flash Point | ~74°C – 81°C | Combustibility: Classified as a Combustible Liquid/Solid.[1] It is not "Flammable" (FP < 60°C) by strict DOT definition, but it will burn .[1] |
| Water Solubility | Low / Slightly Soluble | Separation: Will not dilute effectively in water.[1][2] Will form surface films or sludge in pipes, creating long-term contamination sources.[1] |
| Aquatic Toxicity | GHS H412 (Harmful) | Environmental Fate: Bioaccumulative potential requires total containment.[1] |
Waste Stream Decision Matrix
Visualizing your waste stream prevents cross-contamination.[1] Use the following logic flow to categorize your waste.
Figure 1: Decision matrix for segregating trans-3,3,5-Trimethylcyclohexanol waste based on physical state and solvent compatibility.
Step-by-Step Disposal Protocol
Phase 1: Segregation & Containerization
-
The "No-Oxidizer" Rule: Never discard trans-3,3,5-trimethylcyclohexanol in containers holding strong oxidizers (e.g., Chromic acid, Nitric acid, Peroxides).[1] Cyclic alcohols can react violently with oxidizers, leading to fire or explosion.[1][2]
-
Container Selection:
-
Solid Waste: Use wide-mouth HDPE (High-Density Polyethylene) jars or amber glass jars.
-
Liquid Waste: Use standard solvent safety cans or glass bottles with PTFE-lined caps.[1]
-
Phase 2: Labeling (The "Self-Validating" Step)
A waste container is only safe if its contents are known.[1] Your label must explicitly state:
-
Chemical Name: trans-3,3,5-Trimethylcyclohexanol (Do not use abbreviations like "TMCH").
-
Hazards: Check "Irritant" and "Combustible".[1]
-
Composition: If in solution, list the solvent % and the solute %.
Phase 3: Spill Management (Emergency Procedure)
If a spill occurs during transfer, follow this containment logic:
-
Solids: Do NOT use compressed air or vigorous sweeping (dust explosion risk).[1]
-
Liquids:
Phase 4: Final Disposal (EHS Handoff)
-
RCRA Classification (US): While not explicitly P- or U-listed, this material is often managed as D001 (Ignitable) if in a flammable solvent, or generally as Non-Regulated Hazardous Waste requiring incineration.[1]
-
Destruction Method: The standard industry practice is High-Temperature Incineration with flue gas scrubbing.[1] This ensures complete breakdown of the cyclic structure and prevents aquatic contamination.[1]
Regulatory & Transport Data
When preparing the manifest for your EHS team or waste hauler, provide these details to ensure compliance.
| Parameter | Specification | Notes |
| Proper Shipping Name | Combustible liquid, n.o.s. (3,3,5-Trimethylcyclohexanol) | Used for bulk/liquid transport.[1] Solids may differ based on local regs. |
| UN/NA Number | NA 1993 | Common for combustible liquids not otherwise specified.[1][3] |
| Hazard Class | Combustible Liquid (Class 3 equivalent in some contexts) | |
| Packing Group | III | Indicates minor danger.[1][3] |
| Marine Pollutant | No (Strictly speaking) | However, SDS indicates harmful to aquatic life (H412).[1][3] Treat as environmentally hazardous.[1][2][3][4] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8298, 3,3,5-Trimethylcyclohexanol.[1] Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
